molecular formula C5H6O2 B1223163 alpha-Methylene-gamma-butyrolactone CAS No. 547-65-9

alpha-Methylene-gamma-butyrolactone

Cat. No.: B1223163
CAS No.: 547-65-9
M. Wt: 98.10 g/mol
InChI Key: GSLDEZOOOSBFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Methylene-gamma-butyrolactone (MBL, CAS 547-65-9) is a high-value chemical building block characterized by its reactive exocyclic methylene group conjugated with a gamma-butyrolactone carbonyl. This structure makes it a potent Michael acceptor, a property that is central to its extensive research applications. In pharmaceutical research, the this compound moiety is a recognized pharmacophore in medicinal chemistry. It is a key structural feature in sesquiterpene lactone natural products, such as parthenolide, which are known to exert biological effects by covalently modifying surface-exposed cysteine residues in target proteins . This mechanism is particularly exploited in the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Compounds featuring this functional group can covalently bind to cysteine residues on proteins like IKKβ and the transcription factor RELA, leading to the blockade of NF-κB activation and inducing apoptosis in cancer cells . This has established MBL as a critical intermediate in developing novel anticancer agents . Beyond oncology, this scaffold is being explored in agricultural chemistry, where derivatives have demonstrated significant antiviral and antifungal activities against pathogens like tobacco mosaic virus (TMV) and Fusarium graminearum . In material science, MBL serves as a versatile monomer for polymer synthesis. Its polymerization, which can be initiated by Lewis acid-base pairs, proceeds via a bimetallic mechanism to form specialized polymers . Researchers value this compound for creating novel polymeric materials with specific properties. The product is stabilized with an appropriate antioxidant and is classified as a combustible liquid . It may cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory allergy symptoms . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLDEZOOOSBFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70748-25-3
Record name 2(3H)-Furanone, dihydro-3-methylene-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70748-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2074663
Record name 2(3H)-Furanone, dihydro-3-methylene- (
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547-65-9
Record name Tulipalin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylene butyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulipalin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Furanone, dihydro-3-methylene- (
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-methylene-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHYLENE BUTYROLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362Y256BOL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of Bioactivity: A Technical Guide to the Isolation and Characterization of α-Methylene-γ-butyrolactone Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in a vast array of natural products, particularly in sesquiterpene lactones isolated from plants of the Asteraceae family.[1][2] These compounds exhibit a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[3] Their mechanism of action is often attributed to the high reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, forming covalent bonds with biological nucleophiles like cysteine residues in proteins.[1][2] This guide provides an in-depth overview of the methodologies for the successful isolation and comprehensive characterization of this important class of natural products.

Isolation Methodologies: From Plant Matrix to Pure Compound

The journey from a complex plant extract to a purified α-methylene-γ-butyrolactone involves a multi-step process combining extraction and chromatographic techniques.

Extraction

The initial step is the efficient extraction of the target compounds from the plant material. The choice of solvent is critical and is dictated by the polarity of the target lactones.

Experimental Protocol: General Solvent Extraction of Sesquiterpene Lactones

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, flowers) at room temperature to a constant weight and grind it into a fine powder to increase the surface area for extraction.

  • Maceration: Soak the powdered plant material in a suitable organic solvent. Polar organic solvents like methanol, ethanol, or acetonitrile are often effective for extracting sesquiterpene lactones.[4] A general ratio is 10 g of plant material to 100 mL of solvent.[5]

  • Agitation: Agitate the mixture for an extended period, for instance, by shaking for 1 hour followed by sonication for 30 minutes, to ensure efficient extraction.[5]

  • Filtration: Separate the solvent extract from the solid plant material by filtration.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[5]

  • Solvent Partitioning (Optional): The crude extract can be further fractionated by liquid-liquid extraction. For example, the extract can be dissolved in a methanol/water mixture and then partitioned with a non-polar solvent like hexane to remove lipids and other non-polar compounds. The target lactones can then be extracted from the aqueous methanol phase using a solvent of intermediate polarity, such as ethyl acetate or dichloromethane.

Chromatographic Purification

Due to the complexity of the crude extract, chromatographic methods are essential for the isolation of individual α-methylene-γ-butyrolactones.

1.2.1. Column Chromatography

Column chromatography is a widely used technique for the initial separation of compounds from the crude extract. The choice of stationary phase and mobile phase is crucial for achieving good separation.

Experimental Protocol: Column Chromatography of a Sesquiterpene Lactone-Containing Extract

  • Column Packing:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with glass wool.[6]

    • Add a layer of sand.[6]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a packed bed.[7]

    • Add another layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon solvent addition.[6]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[7]

    • Alternatively, for samples not readily soluble, use a "dry loading" technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[7]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[8]

    • Collect fractions of the eluate.

  • Analysis of Fractions:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

    • Combine fractions containing the same compound and evaporate the solvent.

1.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain highly pure compounds, preparative HPLC is the method of choice.[9][10] Reversed-phase chromatography is commonly employed for the separation of sesquiterpene lactones.[9]

Experimental Protocol: Preparative HPLC Purification of an α-Methylene-γ-butyrolactone

  • System Preparation:

    • Equip the HPLC system with a preparative scale column (e.g., C18 reversed-phase).

    • Prepare the mobile phase, typically a mixture of acetonitrile and water or methanol and water.[5]

    • Degas the mobile phase to prevent bubble formation.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical scale HPLC system using an analytical C18 column to determine the optimal mobile phase composition and gradient for separating the target compound.

  • Scale-Up to Preparative Scale:

    • Transfer the optimized method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.

  • Sample Injection and Fraction Collection:

    • Dissolve the partially purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm filter.

    • Inject the sample onto the preparative column.

    • Collect fractions corresponding to the peak of the target compound, guided by a UV detector (typically at 210 nm for parthenolide).[5]

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.

Structural Characterization: Elucidating the Molecular Architecture

Once a pure compound is isolated, a combination of spectroscopic techniques is used to determine its chemical structure.

Spectroscopic Data for Representative α-Methylene-γ-butyrolactones

The following table summarizes typical spectroscopic data for the parent α-methylene-γ-butyrolactone and a well-known natural product, Parthenolide.

CompoundMolecular Formula1H NMR (CDCl3) δ (ppm)13C NMR (CDCl3) δ (ppm)Key IR (cm-1)Mass Spectrometry (m/z)
α-Methylene-γ-butyrolactone C5H6O26.2 (t, 1H), 5.6 (t, 1H), 4.3 (t, 2H), 2.9 (m, 2H)[11]171.49, 134.40, 122.98, 66.06, 28.16[11]~1760 (C=O, lactone), ~1660 (C=C)[12][M+H]+ = 99
Parthenolide C15H20O3~6.2 (d, 1H), ~5.5 (d, 1H), other signals for the sesquiterpene scaffold.~170 (C=O, lactone), ~140 (C=C, exocyclic methylene), ~120 (C=C, exocyclic methylene), other signals.~1770 (C=O, lactone), ~1655 (C=C)[M+H]+ = 249
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the most powerful tool for elucidating the complete chemical structure of a natural product. For α-methylene-γ-butyrolactones, characteristic signals include:

  • ¹H NMR: Two distinct signals for the exocyclic methylene protons, typically between 5.5 and 6.5 ppm.[11] The protons on the carbon adjacent to the lactone oxygen appear at a downfield chemical shift.

  • ¹³C NMR: A signal for the lactone carbonyl carbon around 170 ppm, and two signals for the exocyclic double bond between 120 and 140 ppm.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can aid in structure elucidation.[13][14] For many sesquiterpene lactones, common fragmentation pathways involve the loss of side chains and neutral molecules like water and carbon monoxide.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For α-methylene-γ-butyrolactones, key characteristic absorption bands include:

  • A strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically in the range of 1750-1780 cm⁻¹.[12]

  • An absorption band for the carbon-carbon double bond (C=C) stretching vibration of the exocyclic methylene group, usually around 1660 cm⁻¹.[12]

Visualizing Workflows and Biological Action

General Experimental Workflow

The overall process for the isolation and characterization of α-methylene-γ-butyrolactone natural products can be summarized in the following workflow:

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Maceration, Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitoring hplc Preparative HPLC (Reversed-Phase) fractions->hplc Purification pure_compound Pure α-Methylene-γ-butyrolactone hplc->pure_compound characterization Structural Characterization (NMR, MS, FTIR) pure_compound->characterization

General workflow for isolation and characterization.
Biological Signaling Pathway: Inhibition of NF-κB

Many α-methylene-γ-butyrolactone-containing natural products, such as parthenolide, exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16] This pathway is a central regulator of the inflammatory response. The α-methylene-γ-butyrolactone moiety can covalently bind to and inhibit key proteins in this pathway, such as the IκB kinase (IKK) complex, preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.[15][17]

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activation ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation compound α-Methylene-γ-butyrolactone compound->ikk Inhibition dna DNA nfkb_nuc->dna Binding transcription Transcription of Pro-inflammatory Genes dna->transcription

Inhibition of the NF-κB signaling pathway.

This technical guide provides a foundational framework for the isolation and characterization of α-methylene-γ-butyrolactone natural products. The detailed protocols and illustrative diagrams are intended to aid researchers in the successful exploration of this fascinating and biologically significant class of compounds.

References

literature review on the therapeutic applications of alpha-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety, a reactive α,β-unsaturated carbonyl system, is a recurring structural motif in a vast array of natural products. This scaffold is the cornerstone of the biological activity of numerous sesquiterpene lactones and has garnered significant attention from the scientific community for its diverse therapeutic potential. This technical guide provides an in-depth review of the current understanding of the therapeutic applications of α-methylene-γ-butyrolactones, with a focus on their anticancer, antibacterial, antifungal, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Anticancer Activity: Targeting the NF-κB Signaling Pathway

A significant body of research has focused on the anticancer properties of α-methylene-γ-butyrolactones. A primary mechanism of action for their cytotoxic effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[1]

The α-methylene-γ-butyrolactone acts as a Michael acceptor, forming covalent adducts with nucleophilic residues, such as cysteine, on key proteins in the NF-κB pathway.[2] This covalent modification can disrupt the function of proteins like the IκB kinase (IKK) complex and the p65 (RelA) subunit of NF-κB itself, ultimately preventing the translocation of NF-κB to the nucleus and the transcription of its target genes.[3]

Signaling Pathway Diagram

NF_kB_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Release aMGB α-Methylene-γ- butyrolactone aMGB->IKK_complex Inhibition aMGB->NFkB Inhibition DNA κB DNA Site NFkB_n->DNA Binding Transcription Gene Transcription DNA->Transcription Initiation

Inhibition of the Canonical NF-κB Signaling Pathway.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of α-methylene-γ-butyrolactone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Compound ClassCancer Cell LineIC50 (µM)Reference
α-benzylidene-γ-lactoneB. cinerea18.89 - 22.91[4]
α-benzylidene-γ-lactoneHepG235.4[4]
α-benzylidene-γ-lactoneHepatic L0268.8[4]
New α-methylene-γ-butyrolactonesHuman Tumor Cell Lines0.88 to >20.00[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • α-methylene-γ-butyrolactone test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Antibacterial Activity

Synthetic derivatives of α-methylene-γ-butyrolactones have demonstrated potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] These compounds can exhibit rapid bactericidal activity and may also inhibit bacterial virulence factors, such as protease production.[8]

Quantitative Data: Antibacterial Efficacy

The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µM)Reference
β,γ-Diaryl α-methylene-γ-butyrolactonesMRSA3.0 - 5.2[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • α-methylene-γ-butyrolactone test compounds

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow: Time-Kill Assay

Time_Kill_Assay Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Compounds Prepare Compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Start->Prep_Compounds Inoculate Inoculate Broth with Bacteria and Compounds Prep_Inoculum->Inoculate Prep_Compounds->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates at 37°C for 18-24h Plate->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Calculate_CFU Calculate CFU/mL Count_Colonies->Calculate_CFU Plot_Data Plot log10(CFU/mL) vs. Time Calculate_CFU->Plot_Data End End Plot_Data->End

Workflow for a Bacterial Time-Kill Assay.

Antifungal Activity

Derivatives of α-methylene-γ-butyrolactone have also shown promise as antifungal agents, with activity against various plant pathogenic fungi.[12] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the lactone ring significantly influence the antifungal potency.[4][12]

Quantitative Data: Antifungal Efficacy
Compound ClassFungal StrainIC50 (µM)Reference
Ester and ether derivativesColletotrichum lagenarium7.68 - 8.17[12]
Ester and ether derivativesBotrytis cinereaModerate Activity[12]

Anti-inflammatory Activity

The anti-inflammatory properties of α-methylene-γ-butyrolactones are closely linked to their ability to inhibit the NF-κB signaling pathway, as previously discussed in the context of their anticancer activity. By suppressing the production of pro-inflammatory cytokines and mediators, these compounds can mitigate inflammatory responses.[1]

Conclusion

The α-methylene-γ-butyrolactone scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its inherent reactivity, which can be finely tuned through synthetic modifications, allows for the targeting of key biological pathways implicated in a range of diseases. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Future research should focus on optimizing the efficacy and safety profiles of α-methylene-γ-butyrolactone derivatives to translate their preclinical promise into clinical applications.

References

physicochemical properties and stability of alpha-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties and Stability of α-Methylene-γ-butyrolactone

Introduction

α-Methylene-γ-butyrolactone, also known as Tulipalin A, is a naturally occurring compound found in plants of the Liliaceae family, such as tulips.[1][2] It belongs to the class of gamma-butyrolactones and is characterized by an exocyclic double bond adjacent to the carbonyl group of the lactone ring. This structural feature, the α,β-unsaturated carbonyl system, makes it a reactive Michael acceptor, which is the basis for much of its biological activity and reactivity.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, stability, and experimental protocols related to α-methylene-γ-butyrolactone for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of α-Methylene-γ-butyrolactone are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueCitations
Molecular Formula C₅H₆O₂[1][5][6][7]
Molecular Weight 98.10 g/mol [1][5][6][8]
Appearance Clear colorless to light yellow or slightly pink liquid[1][4][7]
Melting Point < 25 °C[1][4]
Boiling Point 86-88 °C at 12 mmHg[1][4][9]
Density 1.119 g/mL at 25 °C[1][4][9]
Refractive Index n20/D 1.472[1][4][9]
Flash Point 37 °C (98.6 °F) - closed cup[9][10]
Water Solubility Soluble[1][4][9]
Purity/Assay Typically >95%[5]
Synonyms Tulipalin A, 3-Methylenedihydro-2(3H)-furanone, Tulipane[2][5][8][11]

Stability and Reactivity

Chemical Stability: α-Methylene-γ-butyrolactone is stable under normal temperatures and pressures.[5] However, it is sensitive to air, moisture, and light.[5] It is often supplied with a stabilizer, such as 2,6-di-tert-butyl-p-cresol, to prevent polymerization and degradation.[9] The compound is a flammable liquid and vapor.[5][6]

Reactivity: The reactivity of α-methylene-γ-butyrolactone is dominated by the electrophilic nature of the exocyclic double bond, which is conjugated to the carbonyl group.

  • Michael Addition: It is a potent Michael acceptor, readily reacting with nucleophiles.[3][4] This is the primary mechanism for its biological activity, including its role as a skin sensitizer. It reacts with nucleophilic residues of proteins, such as cysteine and lysine, leading to the formation of covalent adducts.[3] This reactivity is a key factor in allergic contact dermatitis associated with this compound.[3]

  • Photoreactivity: The compound is highly photoreactive. In the presence of UV irradiation, it can undergo a [2+2] cycloaddition reaction with thymine or thymidine.[3] This photoreactivity is thought to be a potential explanation for the progression of allergic contact dermatitis to chronic actinic dermatitis in some individuals.[3]

  • Polymerization: Due to its reactive exocyclic double bond, α-methylene-γ-butyrolactone can be used as a monomer to synthesize biopolymers.[1] It can undergo both vinyl-addition polymerization and, under specific catalytic conditions, ring-opening polymerization to produce unsaturated polyesters.[12]

Storage and Handling: For optimal stability, α-methylene-γ-butyrolactone should be stored in a dry, cool, and well-ventilated place.[5][6] The recommended storage temperature is 2-8 °C.[1][5][9] To prevent degradation from air and moisture, it should be kept in a tightly closed container, preferably under an inert gas like argon or nitrogen.[5][6][13] It should also be protected from light.[5]

Decomposition: Upon combustion or at high temperatures, it may decompose to generate poisonous fumes, including carbon monoxide and carbon dioxide.[5][6]

Experimental Protocols

Synthesis Methods

Several methods for the synthesis of α-methylene-γ-butyrolactone have been reported:

  • Martin et al. Method: This is a two-step process. The first step involves the carboxylation of γ-butyrolactone using methyl methoxymagnesium carbonate (Stiles' reagent) to produce the corresponding acid. The second step involves treating the acid with a mixture of aqueous formaldehyde and diethylamine, followed by treatment with sodium acetate in acetic acid.[14]

  • McMurry Method: In this synthesis, a solution of γ-butyrolactone and diethyl oxalate is added to a solution of sodium ethoxide in ethanol. The resulting α-oxalyl sodium salt is then acidified. This intermediate is dissolved in tetrahydrofuran (THF) and treated with lithium hydride, followed by bubbling formaldehyde gas through the solution to yield α-methylene-γ-butyrolactone.[14]

  • Vapor-Phase Catalytic Reaction: A gaseous mixture of γ-butyrolactone, formaldehyde, water, nitrogen, and oxygen is passed through a reactor containing a catalyst (e.g., silica alumina pretreated with potassium hydroxide) at high temperatures (e.g., 330°C) to produce α-methylene-γ-butyrolactone.[14][15]

Purification Methods
  • Distillation: The compound can be purified by vacuum distillation. A reported condition is distillation at 65 °C under a pressure of 0.5 torr.[14]

  • Melt Crystallization: This technique involves cooling the α-methylene-γ-butyrolactone below its melting point (around -35 °C) to form a solid. Liquid impurities are then drained away from the pure, solid compound. The temperature is subsequently raised to melt the purified α-methylene-γ-butyrolactone for recovery.[14]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method has been developed for the quantification of γ-butyrolactone in biological matrices, using α-methylene-γ-butyrolactone as an internal standard. The general principles can be adapted for the analysis of α-methylene-γ-butyrolactone itself.

  • Sample Preparation: A simple liquid-liquid extraction is performed, for example, with methylene chloride or chloroform, without the need for derivatization.[16][17] The organic extract is then dried over an anhydrous salt like sodium sulfate.[17]

  • Instrumentation: An Agilent 6890N gas chromatograph coupled with an Agilent 5973N mass selective detector can be used.[16]

  • GC Conditions:

    • Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[16]

    • Inlet Temperature: 250 °C.[16]

    • Oven Program: An initial temperature of 60 °C held for one minute, followed by a temperature ramp of 15 °C/min up to 300 °C.[16]

  • MS Conditions: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions. For α-methylene-γ-butyrolactone, the ion at m/z 68 is a key fragment.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of α-methylene-γ-butyrolactone can be confirmed using NMR.

  • ¹H NMR (500 MHz, CDCl₃): δ 2.9 (m, 2H), 4.3 (t, J=5.2, 2H), 5.6 (t, J=2.5, 1H), 6.2 (t, J=3.2, 1H).[14]

  • ¹³C NMR (125 MHz, CDCl₃): δ 171.49, 134.40, 122.98, 66.06, 28.16.[14]

Signaling Pathways and Biological Interactions

The α-methylene-γ-butyrolactone moiety is found in many natural products and is responsible for a range of biological activities, primarily due to its ability to act as a Michael acceptor.

Interaction with Proteins: The electrophilic α,β-unsaturated lactone system reacts with nucleophilic side chains of amino acids in proteins, particularly the thiol group of cysteine and the ε-amino group of lysine. This covalent modification of proteins can disrupt their function and trigger immunological responses, such as allergic contact dermatitis.[3]

Michael_Addition cluster_product Product MBL α-Methylene-γ-butyrolactone (Electrophile) Adduct Covalent Protein Adduct MBL->Adduct Michael Addition (Covalent Bond Formation) Nuc Protein Nucleophile (e.g., Cysteine-SH) Nuc->Adduct

Caption: Michael addition reaction of α-Methylene-γ-butyrolactone with a protein nucleophile.

Interaction with DNA (Photoreactivity): α-Methylene-γ-butyrolactone is photoreactive and can undergo [2+2] cycloaddition with pyrimidine bases in DNA, such as thymine, upon exposure to UV light. This leads to the formation of DNA photoadducts, which can be a source of cytotoxicity and may contribute to certain skin pathologies.[3]

Photoaddition cluster_reactants Reactants cluster_product Product MBL α-Methylene-γ-butyrolactone UV UV Light MBL->UV Thymidine Thymidine Thymidine->UV Photoadduct [2+2] Photoadduct UV->Photoadduct [2+2] Cycloaddition

Caption: [2+2] Photocycloaddition of α-Methylene-γ-butyrolactone with thymidine.

Experimental Workflow

A typical experimental workflow for working with α-methylene-γ-butyrolactone, from obtaining the compound to its analysis and use in biological assays, is outlined below.

Workflow cluster_synthesis Synthesis/Acquisition cluster_analysis Characterization & QC cluster_application Application Syn Synthesis Pur Purification (Distillation/Crystallization) Syn->Pur QC Purity & Identity Check (GC-MS, NMR) Pur->QC Store Storage (2-8°C, Inert Gas, Dark) QC->Store BioAssay Biological Assays Store->BioAssay Poly Polymerization Studies Store->Poly

Caption: General experimental workflow for α-Methylene-γ-butyrolactone.

References

The Biosynthesis of α-Methylene-γ-butyrolactones in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-methylene-γ-butyrolactone is a reactive chemical scaffold found in a diverse array of plant-derived natural products, most notably in sesquiterpene lactones. This structural motif is a key determinant of the biological activity of these compounds, which includes potent anti-inflammatory, anti-cancer, and anti-microbial properties. Understanding the intricate biosynthetic pathways that lead to the formation of this important functional group is crucial for the metabolic engineering of high-value compounds and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biosynthetic routes to α-methylene-γ-butyrolactones in plants, focusing on both the well-established sesquiterpene lactone pathway and a simpler, direct enzymatic conversion found in certain species. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research in this field.

Core Biosynthetic Pathways

Plants have evolved at least two distinct strategies for the biosynthesis of the α-methylene-γ-butyrolactone core. The most extensively studied is a multi-step pathway that is a branch of terpenoid metabolism, leading to a vast array of sesquiterpene lactones. A second, more direct pathway has been identified in tulips, involving the enzymatic conversion of a glycosylated precursor.

The Sesquiterpene Lactone Pathway: A Journey from Farnesyl Diphosphate

The biosynthesis of sesquiterpene lactones, a major class of compounds containing the α-methylene-γ-butyrolactone moiety, originates from the central isoprenoid pathway. The key precursor is farnesyl diphosphate (FPP), which undergoes a series of cyclization and oxidation reactions to form the characteristic lactone ring. A pivotal intermediate in this pathway is (+)-costunolide.[1]

The key enzymatic steps leading to (+)-costunolide are:

  • Step 1: Cyclization of Farnesyl Diphosphate (FPP). The first committed step is the cyclization of the linear C15 precursor, FPP, to form (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase.[1]

  • Step 2: Hydroxylation of (+)-Germacrene A. The isopropenyl side chain of (+)-germacrene A is then hydroxylated by (+)-germacrene A hydroxylase , a cytochrome P450 monooxygenase (CYP).[1][2] This enzyme is also referred to as germacrene A oxidase (GAO) in some literature.

  • Step 3: Oxidation to Germacra-1(10),4,11(13)-trien-12-oic Acid. The alcohol formed in the previous step undergoes two successive oxidations to the corresponding carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid. These reactions are catalyzed by NAD(P)+-dependent dehydrogenases.[1]

  • Step 4: Lactone Ring Formation. The final step in the formation of the γ-butyrolactone ring is the C6α-hydroxylation of germacra-1(10),4,11(13)-trien-12-oic acid, which is catalyzed by (+)-costunolide synthase (COS) . This enzyme is also a cytochrome P450.[3][4] The resulting 6α-hydroxy intermediate spontaneously cyclizes to form (+)-costunolide.[5]

Sesquiterpene_Lactone_Pathway FPP Farnesyl Diphosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA (+)-Germacrene A Synthase (GAS) GermacreneA_ol Germacra-1(10),4,11(13)-trien-12-ol GermacreneA->GermacreneA_ol (+)-Germacrene A Hydroxylase (CYP) GermacreneA_acid Germacra-1(10),4,11(13)-trien-12-oic Acid GermacreneA_ol->GermacreneA_acid NAD(P)+-dependent dehydrogenases Costunolide (+)-Costunolide (α-Methylene-γ-butyrolactone core) GermacreneA_acid->Costunolide (+)-Costunolide Synthase (COS/CYP)

Caption: Biosynthetic pathway of (+)-costunolide.
The Tulip Pathway: A Direct Enzymatic Conversion

A significantly simpler pathway to an α-methylene-γ-butyrolactone, specifically tulipalin A, exists in tulips (Tulipa gesneriana). This pathway involves the direct enzymatic conversion of a stored precursor, tuliposide A.

  • Step 1: Conversion of Tuliposide A. In response to tissue damage, the glucose ester 6-tuliposide A is converted to tulipalin A (α-methylene-γ-butyrolactone) by the action of tuliposide-converting enzymes (TCEs) .[6][7] These enzymes catalyze an intramolecular transesterification, leading to the formation of the lactone ring and the release of glucose. A similar conversion occurs for tuliposide B to form tulipalin B (α-methylene-β-hydroxy-γ-butyrolactone).[8]

Tulip_Pathway TuliposideA 6-Tuliposide A TulipalinA Tulipalin A (α-Methylene-γ-butyrolactone) TuliposideA->TulipalinA Tuliposide-Converting Enzyme (TCE) Glucose Glucose TuliposideA->Glucose Jasmonate_Signaling_Pathway cluster_nucleus Nucleus JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation GAS_Gene GAS Gene Promoter (contains G-box) MYC2->GAS_Gene activates transcription COI1 COI1 (F-box protein) COI1->JAZ targets for degradation JA_Ile JA-Isoleucine JA_Ile->COI1 binds GAS_mRNA GAS mRNA GAS_Gene->GAS_mRNA transcription GAS_Protein GAS Protein GAS_mRNA->GAS_Protein translation Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid Biosynthesis Stress->JA_Biosynthesis JA_Biosynthesis->JA_Ile Experimental_Workflow cluster_expression Heterologous Expression cluster_assay Enzyme Assay cluster_analysis Product Analysis cDNA_Isolation cDNA Isolation (from plant tissue) Cloning Cloning into Expression Vector cDNA_Isolation->Cloning Transformation Transformation into Host (Yeast/E. coli) Cloning->Transformation Expression Protein Expression & Purification Transformation->Expression Reaction_Setup Reaction Setup (Enzyme, Substrate, Buffer) Expression->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction GC_MS GC-MS Extraction->GC_MS LC_MS LC-MS Extraction->LC_MS NMR NMR Spectroscopy LC_MS->NMR

References

historical perspective on the discovery of alpha-Methylene-gamma-butyrolactone containing natural products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in a vast and structurally diverse class of natural products, most notably the sesquiterpene lactones. These compounds, primarily isolated from the plant family Asteraceae, have a rich history rooted in traditional medicine and have become the subject of intense scientific investigation due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a historical perspective on the discovery of these fascinating molecules, detailing the key milestones, the evolution of experimental techniques for their isolation and characterization, and the growing understanding of their mechanisms of action.

Early Discoveries: The Dawn of a New Class of Natural Products

The journey into the world of α-methylene-γ-butyrolactone-containing natural products began in the 19th century with the isolation of santonin.

Santonin: The Trailblazing Anthelmintic

In 1830, German chemists isolated a crystalline substance from the flower heads of Artemisia cina, a plant long used as a remedy for intestinal worms.[1] This compound, named santonin , became one of the earliest examples of a sesquiterpene lactone to be discovered and was widely used as an anthelmintic until the mid-20th century.[1] The determination of its molecular formula, C₁₅H₁₈O₃, by S. Cannizzaro and his school, marked the beginning of a long and arduous process of structural elucidation that would span nearly a century.[2][3] Early chemical studies revealed the presence of a ketone and a lactone functional group.[2][3] The complete stereostructure of santonin was not definitively established until the advent of modern spectroscopic techniques.

The historical significance of santonin also extends to the field of photochemistry. In 1834, Trommsdorff observed that crystals of santonin turned yellow and "exploded" upon exposure to sunlight, which is now recognized as the first reported organic photochemical reaction.[1]

The Mid-20th Century: Expansion and Structural Elucidation

The mid-20th century witnessed a surge in the discovery of new sesquiterpene lactones, driven by advancements in chromatographic and spectroscopic techniques. This era saw the isolation and characterization of several key compounds that are still the subject of research today.

Helenalin and Parthenolide: From Folk Remedies to Scientific Scrutiny

Helenalin , a toxic sesquiterpene lactone, was isolated from Arnica montana and Arnica chamissonis, plants with a long history of use in folk medicine for treating sprains and inflammation.[4][5] Its structure, featuring both an α-methylene-γ-butyrolactone ring and a cyclopentenone group, was elucidated, and these reactive Michael acceptor sites were identified as being crucial for its biological activity.[4]

Similarly, parthenolide was first isolated from Tanacetum parthenium (feverfew), a herb traditionally used to treat migraines, fever, and arthritis.[6][7] The presence of the α-methylene-γ-lactone ring and an epoxide moiety were identified as key structural features responsible for its bioactivity.[7]

Alantolactone and Isoalantolactone: A Bioactive Isomeric Pair

Alantolactone and its isomer, isoalantolactone, were isolated from various plants of the Inula genus, which have been used in traditional Chinese medicine.[8][9] Their structures as eudesmanolide-type sesquiterpene lactones were determined, and they have since been shown to possess a range of pharmacological activities, including anticancer and anti-inflammatory effects.[8]

Modern Era: Mechanistic Insights and Drug Development

Recent decades have seen a shift from discovery and structural elucidation to understanding the molecular mechanisms of action of these compounds and exploring their therapeutic potential. The development of high-throughput screening and advanced analytical techniques has enabled a deeper understanding of how α-methylene-γ-butyrolactone-containing natural products interact with biological systems.

The key to the bioactivity of many of these compounds is the α-methylene-γ-lactone moiety, which acts as a Michael acceptor, forming covalent bonds with nucleophilic residues, particularly the sulfhydryl groups of cysteine in proteins.[4] This interaction can modulate the function of key signaling proteins, leading to the observed pharmacological effects.

Data Presentation: A Summary of Key Bioactive Compounds

The following table summarizes key α-methylene-γ-butyrolactone-containing natural products, their sources, and reported biological activities with quantitative data where available from historical and recent studies.

CompoundNatural Source(s)Year of Isolation (approx.)Reported Biological ActivitiesQuantitative Data (IC₅₀/ED₅₀)
Santonin Artemisia cina, Artemisia maritima1830[1]Anthelmintic[1]Not widely reported in modern literature
Helenalin Arnica montana, Arnica chamissonisMid-20th CenturyAnti-inflammatory, Antineoplastic, Toxic[4]Oral LD₅₀ (mice, rats, rabbits, sheep): 85-150 mg/kg[4]
Parthenolide Tanacetum parthenium (Feverfew)1970s[10]Anti-inflammatory, Anticancer, Antimigraine[6][7]IC₅₀ against Leishmania amazonensis promastigotes: 0.37 µg/mL; amastigotes: 0.81 µg/mL[11]
Alantolactone Inula helenium, Inula japonicaMid-20th CenturyAnticancer, Anti-inflammatory, Antimicrobial[8]Inhibitory activity against MK-1, HeLa, B16F10, and K562 cell lines[8]
Isoalantolactone Inula helenium, Inula racemosaMid-20th CenturyAnticancer, Anti-inflammatory, Neuroprotective[9]Antifungal ED₅₀ against Fusarium moniliforme: 168 ppm (for a derivative)[9]
Vernodalinol Vernonia amygdalina2009 (first report)AnticancerInhibition of MCF-7 cell growth: 34% at 25 µg/mL, 40% at 50 µg/mL[12]

Experimental Protocols

The methodologies for the discovery of α-methylene-γ-butyrolactone-containing natural products have evolved significantly over time.

Historical Methods (Pre-1960s)

1. Extraction:

  • Maceration/Percolation: Dried and powdered plant material was typically soaked in a solvent (e.g., ethanol, water) for extended periods.[1][13] The solvent was then collected and evaporated to yield a crude extract.

  • Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus was often employed, using a non-polar solvent like hexane to extract the lipophilic compounds from the plant material.[13]

2. Isolation and Purification:

  • Crystallization: This was a primary method for purifying compounds from crude extracts. The extract would be dissolved in a suitable solvent and allowed to cool slowly, inducing the formation of crystals of the pure compound.[2]

  • Acid-Base Extraction: For compounds with acidic or basic properties, partitioning between aqueous and organic phases at different pH values was used for separation.

  • Early Chromatography: While not as sophisticated as modern techniques, early forms of column chromatography using adsorbents like alumina were used to separate components of a mixture.

3. Structure Elucidation:

  • Elemental Analysis: Determination of the empirical formula was a crucial first step.[2][3]

  • Derivative Formation: Creating derivatives (e.g., oximes, esters) helped to identify functional groups.[2][3]

Modern Methods (Post-1960s)

1. Extraction:

  • Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as a solvent offers a more environmentally friendly and selective extraction method.

  • Ultrasonic and Microwave-Assisted Extraction: These techniques use energy to enhance the efficiency and speed of the extraction process.

2. Isolation and Purification:

  • Column Chromatography: This is a fundamental technique using a stationary phase (e.g., silica gel, alumina) packed in a column to separate compounds based on their polarity. Elution with a solvent gradient is common.

  • Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process.

  • High-Performance Liquid Chromatography (HPLC): A highly efficient and automated technique that uses high pressure to pump a solvent through a column packed with a fine stationary phase, allowing for the separation of complex mixtures and the isolation of pure compounds.[10][12] Reversed-phase HPLC is commonly used for sesquiterpene lactones.

3. Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR are powerful techniques for determining the complete chemical structure and stereochemistry of a molecule.[10][11]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.[11]

  • X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.[2]

Mandatory Visualizations

Signaling Pathways Modulated by Sesquiterpene Lactones

The anti-inflammatory and anticancer effects of many α-methylene-γ-butyrolactone-containing natural products are now understood to be mediated through the modulation of key signaling pathways. The following diagrams illustrate some of the primary pathways affected, representing our modern understanding of their mechanisms of action.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Parthenolide Parthenolide IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Parthenolide->IKK Inhibition Helenalin Helenalin Helenalin->NFkB Inhibition of DNA binding

Figure 1. Simplified NF-κB signaling pathway and points of inhibition by parthenolide and helenalin.
General Workflow for Natural Product Discovery

The process of discovering and characterizing new natural products follows a general workflow that has been refined over many decades.

Natural_Product_Workflow Collection Plant Material Collection & Identification Extraction Extraction Collection->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation & Purification (e.g., HPLC) Fractionation->Isolation Structure Structure Elucidation (NMR, MS, X-ray) Isolation->Structure Bioactivity Biological Activity Evaluation Isolation->Bioactivity Structure->Bioactivity Development Lead Compound for Drug Development Structure->Development Bioactivity->Fractionation Feedback Bioactivity->Development

References

In Vitro Cytotoxicity Screening of α-Methylene-γ-butyrolactone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of α-methylene-γ-butyrolactone derivatives. This class of compounds, characterized by a reactive α,β-unsaturated carbonyl group (a Michael acceptor), has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology.[1][2][3]

Introduction

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in a variety of natural products, many of which exhibit potent cytotoxic and anti-inflammatory activities.[4][5] The biological activity of these compounds is largely attributed to the electrophilic nature of the exocyclic α-methylene group, which can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, thereby modulating their function.[3] This reactivity forms the basis of their potential as anticancer agents, as they can target key proteins involved in cancer cell proliferation, survival, and inflammation.

This guide details the common experimental protocols for assessing the in vitro cytotoxicity of these derivatives, presents quantitative data from various studies in a structured format, and illustrates the key signaling pathways implicated in their mechanism of action.

Data Presentation: In Vitro Cytotoxicity of α-Methylene-γ-butyrolactone Derivatives

The following tables summarize the in vitro cytotoxic activity of a selection of α-methylene-γ-butyrolactone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of Naphthalene and Naphtho[2,1-b]furan Derivatives

CompoundSubstitutionCell LineIC50 (µM)Reference
Naphthalene Derivative 1UnsubstitutedLeukemiaCytostatic[6]
Naphthalene Derivative 2Bromo substitutionLeukemiaEnhanced potency[6]
Naphtho[2,1-b]furan DerivativeTricyclicSolid TumorsCytostatic & Cytocidal[6]
Naphthalene-fused Derivative(α-alkoxycarbonyl)methyleneHCT-15 (Colon)64-66[1]
Naphthalene-fused Derivative(α-alkoxycarbonyl)methyleneMCF-7 (Breast)64-66[1]

Table 2: Cytotoxicity (IC50, µM) of Spirocyclic Oxindole and Isatin Derivatives

CompoundDescriptionCell LineIC50 (µM)Reference
Analogue 19Isatin derived spirocyclicOvarian CancerLow µM[4]
Analogue 29Dimethyl analogue of 19Various Cancer CellsLow µM (2-20 fold > Parthenolide)[4]
SpiD3Isatin derived spirocyclic dimerLeukemiaLow nM[7]

Table 3: Cytotoxicity (IC50, µM) of α-Alkylidene-γ-lactone and Lactam Derivatives

CompoundSubstituent at Position 5Cell LineIC50 (µM)Reference
13dBenzylL-1210, HL-60, NALM-6 (Leukemia)5.4[8]
13e3,4-dimethoxyphenylmethylL-1210, HL-60, NALM-6 (Leukemia)6.0[8]

Table 4: Cytotoxicity (GI50, Log10 M) of γ-Substituted γ-Aryloxymethyl-α-methylene-γ-butyrolactones

Aryl Portionγ-SubstituentAverage log GI50Reference
quinolin-2(1H)-oneBiphenyl-5.89[9]
quinolineBiphenyl-5.79[9]
2-methylquinolineBiphenyl-5.69[9]
8-hydroxyquinolineBiphenyl-5.64[9]
2-naphthaleneBiphenyl-5.59[9]
benzeneBiphenyl-4.90[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro cytotoxicity screening results. Below are protocols for commonly employed assays.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the α-methylene-γ-butyrolactone derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Treat cells with the α-methylene-γ-butyrolactone derivatives for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The different cell populations are identified based on their fluorescence signals:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the cytotoxicity screening of α-methylene-γ-butyrolactone derivatives.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Seed Cells in 96-well plate treatment Treat with α-Methylene-γ-butyrolactone Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay annexin_v_assay Annexin V/PI Staining treatment->annexin_v_assay data_acquisition Measure Absorbance / Fluorescence mtt_assay->data_acquisition ldh_assay->data_acquisition annexin_v_assay->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc apoptosis_quant Quantify Apoptotic Cells data_acquisition->apoptosis_quant

Caption: General experimental workflow for in vitro cytotoxicity screening.

nf_kappa_b_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc translocation ikb_nfkb IκBα-p50/p65 ikb_nfkb->ikb ikb_nfkb->nfkb proteasome Proteasome ikb_p->proteasome ubiquitination & degradation dna DNA nfkb_nuc->dna gene_transcription Gene Transcription (Proliferation, Anti-apoptosis) dna->gene_transcription inhibitor α-Methylene-γ-butyrolactone Derivatives inhibitor->ikk inhibit inhibitor->nfkb inhibit

Caption: Inhibition of the NF-κB signaling pathway.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition p70s6k p70S6K mtor->p70s6k four_ebp1 4E-BP1 mtor->four_ebp1 cell_growth Cell Growth & Proliferation p70s6k->cell_growth four_ebp1->cell_growth inhibitor α-Methylene-γ-butyrolactone Derivatives inhibitor->akt inhibit phosphorylation inhibitor->mtor inhibit phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The in vitro cytotoxicity screening of α-methylene-γ-butyrolactone derivatives is a critical step in the identification and development of new anticancer drug candidates. The methodologies outlined in this guide, coupled with the presented data and pathway visualizations, provide a solid foundation for researchers in this field. The structure-activity relationship data suggests that modifications to both the aryl and γ-substituents of the lactone ring can significantly impact cytotoxic potency.[6][9] The mechanism of action often involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation. Future research should continue to explore novel derivatives with improved potency and selectivity, as well as further elucidate the molecular targets and mechanisms underlying their cytotoxic effects.

References

A Comprehensive Technical Guide to the Spectroscopic Data of α-Methylene-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for α-Methylene-γ-butyrolactone (also known as Tulipalin A), a compound of interest in various research and development fields. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for α-Methylene-γ-butyrolactone (C₅H₆O₂; Molecular Weight: 98.10 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.2t~2.9=CH₂ (H-5a)
~5.6t~2.6=CH₂ (H-5b)
~4.3t~7.0-O-CH₂- (H-4)
~3.0m--CH₂-C= (H-3)

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~170C=O (C-1)
~135=C- (C-2)
~122=CH₂ (C-5)
~66-O-CH₂- (C-4)
~28-CH₂-C= (C-3)

Source: Data compiled from publicly available spectral databases.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch
~2900MediumC-H stretch
~1765StrongC=O stretch (in a 5-membered lactone)[3]
~1660MediumC=C stretch
1050-1270StrongC-O-C and C-O stretch[4]

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
98High[M]⁺ (Molecular Ion)
68Medium[M - CO]⁺
55High[C₄H₇]⁺
39High[C₃H₃]⁺

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., EI, ESI).[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

2.1 NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of α-Methylene-γ-butyrolactone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] The concentration should be in the range of 0.3-0.5 mM for optimal results.[6]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[7]

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.23 ppm).[7]

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

2.2 IR Spectroscopy

  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[9]

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.3 Mass Spectrometry

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture with water.[10]

    • Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization.[10]

  • Instrumentation : Employ a mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.

  • Ionization :

    • Electron Ionization (EI) : Typically used with GC-MS, this hard ionization technique is useful for generating fragment ions and aiding in structural elucidation.

    • Electrospray Ionization (ESI) : A soft ionization technique commonly used with LC-MS, which is good for determining the molecular weight of the compound.[11]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to confirm the structure.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like α-Methylene-γ-butyrolactone.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound Pure Compound (α-Methylene-γ-butyrolactone) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Synthetic Routes to α-Methylene-γ-butyrolactone via Intramolecular Lactonization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety is a key structural feature in a vast array of natural products exhibiting significant biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] Its synthesis, particularly through intramolecular lactonization, has been a subject of intense research to enable the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for several key synthetic strategies that employ intramolecular lactonization to construct this important pharmacophore.

Chromium-Catalyzed Asymmetric Allylation and Subsequent Lactonization

This powerful two-step method allows for the enantioselective synthesis of α-exo-methylene γ-butyrolactones from various aldehydes.[2][3] The first step involves a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation, followed by an intramolecular lactonization to yield the final product.[2] This method is notable for its mild reaction conditions and broad substrate scope, including aliphatic, aryl, and α,β-unsaturated aldehydes, with excellent yields and high enantiomeric excess.[2][3]

Signaling Pathway and Experimental Workflow

G cluster_step1 Step 1: Cr-Catalyzed Allylation cluster_step2 Step 2: Intramolecular Lactonization Aldehyde Aldehyde Intermediate Homoallylic Alcohol Intermediate Aldehyde->Intermediate 1 Allyl_Bromide 2-(Alkoxycarbonyl)allyl Bromide Allyl_Bromide->Intermediate 2 Cr_Catalyst CrCl2, Chiral Ligand, CoPc, LiCl, Mn Cr_Catalyst->Intermediate Catalyst System Product α-Methylene-γ-butyrolactone Intermediate->Product Cyclization Acid_Treatment Acid Treatment (e.g., CSA) Acid_Treatment->Product

Caption: Workflow for the chromium-catalyzed synthesis of α-methylene-γ-butyrolactone.

Experimental Protocol:

Step 1: Chromium-Catalyzed Carbonyl 2-(Alkoxycarbonyl)allylation

  • To a dry Schlenk tube under an argon atmosphere, add CrCl₂ (10 mol%), the chiral carbazole-based bisoxazoline ligand (12 mol%), CoPc (cobalt(II) phthalocyanine, 5 mol%), and LiCl (1.0 equiv.).

  • Add anhydrous THF (0.5 M) and stir the mixture at room temperature for 30 minutes.

  • Add Mn powder (2.0 equiv.) and stir for another 15 minutes.

  • To the resulting dark green solution, add the aldehyde (1.0 equiv.) and 2-(methoxycarbonyl)allyl bromide (1.5 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the homoallylic alcohol intermediate.

Step 2: Intramolecular Lactonization

  • Dissolve the purified homoallylic alcohol (1.0 equiv.) in anhydrous dichloromethane (0.1 M).

  • Add camphorsulfonic acid (CSA, 0.2 equiv.).

  • Stir the mixture at room temperature for 2-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure α-methylene-γ-butyrolactone.

Quantitative Data Summary:
Aldehyde SubstrateYield (%)[2]ee (%)[2]
Benzaldehyde9193
4-Chlorobenzaldehyde8895
2-Naphthaldehyde8594
Cinnamaldehyde7890
Cyclohexanecarboxaldehyde8292

Tandem Allylboration/Lactonization

This method provides an efficient route to α-methylene-γ-butyrolactones from readily available allylic boronates and benzaldehyde derivatives.[4][5] The reaction is catalyzed by a chiral N,N'-dioxide/Al(III) complex and proceeds through a kinetic resolution of the allylboration intermediate via asymmetric lactonization.[4] This approach allows for the assembly of all four possible stereoisomers from the same set of starting materials by varying the lactonization conditions.[4][5]

Logical Relationship of the Tandem Reaction

G Start Allylic Boronate + Benzaldehyde Derivative Intermediate Allylboration Intermediate Start->Intermediate Allylboration Catalyst Chiral N,N'-dioxide/Al(III) Complex Catalyst->Intermediate Product α-Methylene-γ-butyrolactone Intermediate->Product Asymmetric Lactonization (Kinetic Resolution)

Caption: Key steps in the tandem allylboration/lactonization synthesis.

Experimental Protocol:
  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral N,N'-dioxide ligand (10 mol%) and Al(OiPr)₃ (10 mol%) in anhydrous toluene (0.2 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the benzaldehyde derivative (1.0 equiv.) and the allylic boronate (1.2 equiv.).

  • Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, add a lactonization agent (e.g., p-toluenesulfonic acid, 1.1 equiv.).

  • Continue stirring at room temperature for an additional 4-12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-methylene-γ-butyrolactone.

Quantitative Data Summary:
Benzaldehyde DerivativeYield (%)[4]er (diastereomer 1)[4]er (diastereomer 2)[4]
4-Nitrobenzaldehyde8595:594:6
4-Methoxybenzaldehyde7892:891:9
2-Chlorobenzaldehyde8196:495:5
Thiophene-2-carbaldehyde7593:792:8

Radical Cyclization of Bromo-Propargyl Ethers

This synthetic route involves a three-step sequence starting with the formation of a 2-bromoalkyl prop-2-ynyl ether, followed by a radical cyclization to a 3-methylenetetrahydrofuran, and finally oxidation to the α-methylene-γ-butyrolactone.[6] The key step is the intramolecular radical cyclization, which can be catalyzed by cobaloxime.[6]

Experimental Workflow for Radical Cyclization Route

G Stilbene cis-Stilbene Bromopropargylation Bromoprop-2-yn-1-yloxylation Stilbene->Bromopropargylation Bromoether 1-Bromo-1,2-diphenylethyl prop-2-yn-1-yl ether Bromopropargylation->Bromoether Radical_Cyclization Cobaloxime-Catalyzed Radical Cyclization Bromoether->Radical_Cyclization Tetrahydrofuran 2,3-Diphenyl-4-methylene tetrahydrofuran Radical_Cyclization->Tetrahydrofuran Oxidation Oxidation (CrO3, Pyridine) Tetrahydrofuran->Oxidation Product α-Methylene-β,γ-diphenyl-γ-butyrolactone Oxidation->Product

Caption: Synthetic pathway involving radical cyclization.

Experimental Protocol:

Step 1: Synthesis of 1-Bromo-1,2-diphenylethyl prop-2-yn-1-yl Ether

  • To a solution of cis-stilbene (1.0 equiv.) in anhydrous dichloromethane at 0 °C, add N-bromosuccinimide (NBS, 1.1 equiv.).

  • Then, add propargyl alcohol (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the bromoether.

Step 2: Cobaloxime-Catalyzed Radical Cyclization

  • Dissolve the bromoether (1.0 equiv.) and cobaloxime(I) catalyst (generated in situ from Co(dmgH)₂(py)Cl and NaBH₄, 10 mol%) in anhydrous THF.

  • Irradiate the mixture with a tungsten lamp at room temperature for 24 hours.

  • Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 2,3-diphenyl-4-methylenetetrahydrofuran.

Step 3: Oxidation to the Lactone

  • To a solution of the tetrahydrofuran derivative (1.0 equiv.) in a mixture of dichloromethane and pyridine (10:1) at 0 °C, add chromium trioxide (CrO₃, 3.0 equiv.) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite and wash with dichloromethane.

  • Wash the filtrate with saturated aqueous CuSO₄ solution and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by column chromatography to afford the final α-methylene-γ-butyrolactone.

Quantitative Data:
ProductOverall Yield (%)[6]
α-Methylene-β,γ-diphenyl-γ-butyrolactone62.5

Reformatsky Reaction Approach

The Reformatsky reaction offers a classic and reliable method for the synthesis of β-hydroxy esters, which can subsequently undergo intramolecular lactonization to form γ-butyrolactones.[1][7] By employing an appropriate α-halo ester and a carbonyl compound in the presence of zinc, this reaction can be adapted to produce precursors for α-methylene-γ-butyrolactones.

Reformatsky Reaction and Lactonization Sequence

G Start α-Halo Ester + Carbonyl Compound Reformatsky Reformatsky Reaction Start->Reformatsky Zinc Zinc Dust Zinc->Reformatsky Hydroxy_Ester β-Hydroxy Ester Intermediate Reformatsky->Hydroxy_Ester Lactonization Intramolecular Lactonization (Acid or Base Catalyzed) Hydroxy_Ester->Lactonization Product γ-Butyrolactone Lactonization->Product

Caption: General scheme for γ-butyrolactone synthesis via the Reformatsky reaction.

Experimental Protocol:
  • Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add the activated zinc (2.0 equiv.) and anhydrous THF.

  • Add a small crystal of iodine to initiate the reaction.

  • A solution of the aldehyde or ketone (1.0 equiv.) and ethyl α-(bromomethyl)acrylate (1.2 equiv.) in anhydrous THF is added dropwise to the zinc suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue refluxing for an additional 1-2 hours until the carbonyl compound is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude β-hydroxy ester can be purified by column chromatography or directly subjected to lactonization.

  • For lactonization, dissolve the crude β-hydroxy ester in toluene containing a catalytic amount of p-toluenesulfonic acid and heat at reflux with a Dean-Stark trap to remove water.

  • After completion of the lactonization, cool the mixture, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography.

Quantitative Data Summary:

The yields for the Reformatsky-based synthesis of α-methylene-γ-butyrolactones are generally moderate to good, depending on the specific substrates and reaction conditions employed. For a diastereoselective synthesis of pentasubstituted γ-butyrolactones using a double Reformatsky reaction, yields can reach up to 73%.[8]

These detailed protocols and application notes provide a comprehensive guide for the synthesis of α-methylene-γ-butyrolactones via intramolecular lactonization, empowering researchers to access this important class of compounds for further investigation and drug development endeavors.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral α-Methylene-γ-butyrolactones in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Methylene-γ-butyrolactones in Medicinal Chemistry

The α-methylene-γ-butyrolactone is a privileged structural motif present in a vast array of natural products, many of which exhibit significant biological activities, including potent antitumor, antibacterial, and anti-inflammatory properties. This activity is largely attributed to the exocyclic α-methylene group, which acts as a Michael acceptor, enabling covalent modification of biological nucleophiles such as cysteine residues in target proteins. This mechanism of action makes these compounds highly valuable as covalent inhibitors in drug discovery. The chirality of the butyrolactone ring often plays a crucial role in the potency and selectivity of these interactions. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral α-methylene-γ-butyrolactones is a critical endeavor in modern medicinal chemistry.

This document provides detailed application notes and experimental protocols for two distinct and powerful catalytic asymmetric methods for synthesizing these valuable compounds. Additionally, it explores the mechanism of action of a prominent drug candidate, parthenolide, to illustrate the therapeutic potential of this compound class.

Mechanism of Action: Covalent Inhibition of the NF-κB Pathway by Parthenolide

Parthenolide, a naturally occurring sesquiterpene lactone containing the α-methylene-γ-butyrolactone core, is a well-studied example of a drug candidate that leverages this reactive motif. Its primary anti-inflammatory and anticancer effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses, cell proliferation, and survival.[1][2][3]

Parthenolide employs a dual-pronged attack on this pathway:

  • Inhibition of IκB Kinase (IKK) Complex : In the canonical NF-κB pathway, the IKK complex (composed of IKKα, IKKβ, and NEMO) phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. Parthenolide has been shown to directly and covalently bind to the IKKβ subunit, inhibiting its kinase activity.[4][5] This prevents the phosphorylation and degradation of IκBα.

  • Direct Alkylation of the p65 Subunit : Once IκBα is degraded, the liberated NF-κB dimer (typically p65/p50) translocates to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes. Parthenolide can also directly interact with the p65 subunit of NF-κB through a Michael-type addition, thereby preventing its binding to DNA.[2][6]

By inhibiting both IKK activity and the DNA binding of p65, parthenolide effectively shuts down NF-κB signaling, leading to its therapeutic effects.

NF_kB_Inhibition_by_Parthenolide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa IκBα p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 Parthenolide_cyto Parthenolide Parthenolide_cyto->IKK Inhibits (Covalent) Parthenolide_cyto->p65_p50 Inhibits (Covalent) IkBa_p65_p50->p65_p50 IκBα Degradation DNA κB DNA Site p65_p50_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Initiates

Caption: Parthenolide inhibits NF-κB signaling by targeting IKK and p65.

Synthetic Protocols and Application Notes

Two highly efficient and enantioselective methods for the synthesis of chiral α-methylene-γ-butyrolactones are detailed below.

Method 1: Chromium-Catalyzed Asymmetric Carbonyl Allylation/Lactonization

This method provides access to enantioenriched α-exo-methylene γ-butyrolactones through a two-step sequence involving a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by in-situ lactonization.[7][8] The reaction is notable for its mild conditions and tolerance of a wide variety of functional groups.

Cr_Catalyzed_Workflow cluster_reagents Reagents & Catalyst Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Final Product Aldehyde Aldehyde (R-CHO) Addition Add Aldehyde and Allyl Bromide Aldehyde->Addition Allyl_Bromide Methyl 2-(bromomethyl)acrylate Allyl_Bromide->Addition CrCl2 CrCl₂ Mixing Mix CrCl₂, Ligand, Mn, TMSCl in THF. Stir. CrCl2->Mixing Ligand Chiral Ligand (L4) Ligand->Mixing Mn Mn powder Mn->Mixing TMSCl TMSCl TMSCl->Mixing Mixing->Addition Reaction Stir at room temp. Addition->Reaction Quench Quench with H₂O Reaction->Quench Extraction Extract with EtOAc Quench->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product Chiral α-Methylene- γ-butyrolactone Chromatography->Product

Caption: Workflow for Cr-catalyzed asymmetric synthesis of α-methylene-γ-butyrolactones.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Carbazole-based bisoxazoline ligand (L4)

  • Manganese powder (Mn, ~325 mesh)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (0.2 mmol)

  • Methyl 2-(bromomethyl)acrylate (0.4 mmol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add CrCl₂ (5.0 mol%, 0.01 mmol, 1.2 mg), the chiral ligand L4 (6.0 mol%, 0.012 mmol), and Mn powder (2.0 equiv, 0.4 mmol, 22 mg).

  • Add anhydrous THF (1.0 mL) to the tube.

  • Add TMSCl (2.0 equiv, 0.4 mmol, 51 µL) and stir the resulting dark green mixture at room temperature for 20 minutes.

  • To the mixture, add a solution of the aldehyde (1.0 equiv, 0.2 mmol) in THF (0.5 mL) followed by methyl 2-(bromomethyl)acrylate (2.0 equiv, 0.4 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC until the aldehyde is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding water (2 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired chiral α-methylene-γ-butyrolactone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

(Data synthesized from Org. Lett. 2015, 17, 5236–5239)

EntryAldehyde (R in R-CHO)Yield (%)ee (%)
1c-C₆H₁₁9193
2Ph9594
34-MeO-C₆H₄9696
44-CF₃-C₆H₄9091
54-Cl-C₆H₄9293
62-Naphthyl9494
72-Furyl8591
8(E)-PhCH=CH-8899
Method 2: Tandem Asymmetric Allylboration/Lactonization

This method provides a practical and efficient synthesis of α-methylene-γ-butyrolactones from readily available allylic boronates and aldehydes.[9] The reaction is catalyzed by a chiral N,N'-dioxide/Al(III) complex and proceeds via a kinetic resolution of the allylboration intermediate, allowing for the assembly of all four possible stereoisomers from the same set of starting materials by varying the lactonization conditions.

Allylboration_Workflow cluster_reagents Reagents & Catalyst Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Final Product Aldehyde Aldehyde (R-CHO) Addition Add Aldehyde and Allylic Boronate Aldehyde->Addition Allyl_Boronate Allylic Boronate Allyl_Boronate->Addition Ligand Chiral N,N'-dioxide (L-Ra) Catalyst_Prep Mix Ligand and Al(OⁱPr)₃ in Toluene. Stir. Ligand->Catalyst_Prep Al_source Al(OⁱPr)₃ Al_source->Catalyst_Prep Solvent Toluene Solvent->Catalyst_Prep Catalyst_Prep->Addition Reaction Stir at specified temp. Addition->Reaction Lactonization Add Acid/Base for Lactonization Reaction->Lactonization Quench Quench and Workup Lactonization->Quench Concentration Concentrate in vacuo Quench->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product Chiral α-Methylene- γ-butyrolactone Chromatography->Product

Caption: Workflow for Tandem Allylboration/Lactonization Synthesis.

Materials:

  • Chiral N,N'-dioxide ligand (e.g., L-Ra derived from L-ramipril)

  • Aluminum isopropoxide (Al(OⁱPr)₃)

  • Anhydrous Toluene

  • Aldehyde (0.1 mmol)

  • Allylic boronate (e.g., 2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (0.12 mmol)

  • 4Å Molecular Sieves (activated)

  • Trifluoroacetic acid (TFA) or other lactonization agent

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (11 mol%) and Al(OⁱPr)₃ (10 mol%).

  • Add anhydrous toluene (0.5 mL) and stir the mixture at 60 °C for 1 hour to pre-form the catalyst.

  • Cool the mixture to the desired reaction temperature (e.g., 30 °C) and add activated 4Å molecular sieves (20 mg).

  • Add the aldehyde (1.0 equiv, 0.1 mmol) to the catalyst mixture.

  • Add the allylic boronate (1.2 equiv, 0.12 mmol) and stir the reaction at 30 °C for the specified time (monitor by TLC, typically 24-48 hours).

  • Upon completion of the allylboration step, cool the reaction to 0 °C.

  • For lactonization, add trifluoroacetic acid (TFA, 2.0 equiv, 0.2 mmol) and stir for an additional 1-2 hours at room temperature.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the chiral α-methylene-γ-butyrolactone.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis, respectively.

(Data synthesized from Angew. Chem. Int. Ed. 2023, e202306146)

EntryAldehyde (R in R-CHO)Yield (%)dree (%)
1Ph95>20:198
24-Me-C₆H₄96>20:198
34-F-C₆H₄99>20:198
44-Cl-C₆H₄99>20:199
52-Br-C₆H₄92>20:199
63-Thienyl9019:198
7(E)-PhCH=CH-8515:196
8n-Hexyl7210:195

Conclusion

The asymmetric synthesis of chiral α-methylene-γ-butyrolactones remains an area of intense research, driven by the therapeutic potential of this important structural class. The chromium-catalyzed allylation and tandem allylboration/lactonization methods presented here represent state-of-the-art approaches, offering high yields and excellent stereocontrol over a broad range of substrates. These protocols provide a robust foundation for researchers in medicinal chemistry and drug development to access these valuable compounds for the exploration of new therapeutic agents that function through covalent mechanisms. The case of parthenolide's interaction with the NF-κB pathway underscores the potential of this scaffold to yield potent and selective inhibitors of key biological pathways implicated in human disease.

References

Application Note: A Detailed Protocol for the Purification of α-Methylene-γ-butyrolactone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction α-Methylene-γ-butyrolactone is a key chemical moiety found in numerous natural products and is a valuable building block in synthetic organic chemistry, particularly for pharmaceuticals. Its reactive α,β-unsaturated system, while synthetically useful, can also make it susceptible to polymerization and degradation, necessitating a carefully controlled purification process. This application note provides a detailed protocol for the purification of α-Methylene-γ-butyrolactone from a crude reaction mixture using silica gel column chromatography, a standard and effective technique for isolating compounds of moderate polarity.

Principles of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] For α-Methylene-γ-butyrolactone, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, or eluent, is a less polar solvent system. Compounds with higher polarity will adhere more strongly to the silica gel and elute from the column more slowly, while less polar compounds will travel through the column faster. By carefully selecting the mobile phase composition, α-Methylene-γ-butyrolactone can be effectively separated from less polar byproducts and more polar impurities.

Materials and Equipment

Table 1: Materials and Reagents

Material/ReagentSpecificationsSupplier Example
α-Methylene-γ-butyrolactone (Crude)From synthesis reactionN/A
Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)Sigma-Aldrich, SiliCycle
HexaneACS Grade or higherFisher Scientific
Ethyl AcetateACS Grade or higherVWR
Dichloromethane (optional)ACS Grade or higherSigma-Aldrich
TLC PlatesSilica Gel 60 F254Merck
Glass Wool or CottonDegreasedFisher Scientific
SandSea sand, washed and driedAcros Organics

Table 2: Equipment

EquipmentPurpose
Glass Chromatography ColumnSeparation vessel
Clamps and StandTo secure the column vertically
Separatory Funnel/Solvent ReservoirTo add mobile phase
Collection Vessels (Test tubes/flasks)To collect fractions
TLC Developing ChamberFor TLC analysis
UV Lamp (254 nm)To visualize TLC spots
Rotary EvaporatorTo remove solvent from fractions
Fume HoodFor safe handling of solvents

Experimental Protocol

This protocol is divided into four main stages: (1) Determination of the optimal mobile phase using Thin-Layer Chromatography (TLC), (2) Column preparation, (3) Sample loading and elution, and (4) Fraction analysis and product isolation.

Stage 1: Mobile Phase Optimization via TLC

The key to a successful column chromatography separation is selecting an appropriate mobile phase. The goal is to find a solvent system where the α-Methylene-γ-butyrolactone has a Retention Factor (Rf) of approximately 0.3-0.4.[2]

  • Prepare a Dilute Sample: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the diluted sample onto the baseline of a TLC plate.

  • Develop the Plate: Prepare a series of solvent systems with varying ratios of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate). Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., 20%, 30%). Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Visualize and Calculate Rf: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2]

  • Select the Eluent: Choose the solvent mixture that provides an Rf value of ~0.3-0.4 for the α-Methylene-γ-butyrolactone spot and good separation from other spots (impurities).

Table 3: Example TLC Data for Eluent Selection

Eluent System (Ethyl Acetate:Hexane)Rf of α-Methylene-γ-butyrolactone (Hypothetical)Observations
10:900.15Compound is too retained.
20:80 0.35 Good separation from impurities. Ideal for column.
30:700.55Compound moves too fast; poor separation.
40:600.75All components move near the solvent front.
Stage 2: Column Preparation (Slurry Method)
  • Plugging the Column: Insert a small plug of glass wool or cotton into the bottom of the column to prevent the stationary phase from washing out.[3] Add a thin layer (~1 cm) of sand on top of the plug.[1]

  • Preparing the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the chosen mobile phase to form a slurry.[4] Swirl gently to remove air bubbles.

  • Packing the Column: Clamp the column vertically and fill it partially with the mobile phase. Pour the silica gel slurry into the column.[1] Open the stopcock to allow the solvent to drain, which helps the silica to pack evenly. Gently tap the column to dislodge any air bubbles.[1]

  • Equilibration: Once all the silica has settled, add a protective layer of sand (~1-2 cm) on top.[5] Continuously pass the mobile phase through the column until the packed bed is stable and equilibrated. Never let the solvent level drop below the top of the sand layer.

Stage 3: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude α-Methylene-γ-butyrolactone mixture in the minimum possible volume of the mobile phase or a slightly more polar solvent.

  • Loading the Sample: Carefully add the dissolved sample solution onto the top layer of sand using a pipette.[4]

  • Adsorption: Open the stopcock and allow the sample to be absorbed into the silica bed until the liquid level just reaches the top of the sand.

  • Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the packed bed. Begin collecting fractions in numbered test tubes or flasks. Maintain a constant flow of eluent. For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the flow rate.[6]

Stage 4: Fraction Analysis and Product Isolation
  • Monitor Fractions by TLC: Periodically, collect a small sample from the eluting fractions and spot them on a TLC plate alongside the crude mixture and a pure standard (if available). Develop and visualize the plates to identify which fractions contain the pure product.

  • Combine Pure Fractions: Combine the fractions that show only the spot corresponding to pure α-Methylene-γ-butyrolactone.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of α-Methylene-γ-butyrolactone.

G start Start: Crude α-Methylene-γ-butyrolactone tlc 1. TLC Analysis (Optimize Mobile Phase, e.g., 20:80 EtOAc:Hexane) start->tlc column_prep 2. Column Preparation (Slurry pack Silica Gel in Mobile Phase) tlc->column_prep Optimal Eluent Found loading 3. Sample Loading (Dissolve crude in minimal solvent and load) column_prep->loading elution 4. Elution & Fraction Collection (Run column with Mobile Phase) loading->elution frac_analysis 5. Fraction Analysis (Monitor by TLC) elution->frac_analysis combine 6. Combine Pure Fractions frac_analysis->combine Identify Pure Fractions evaporation 7. Solvent Removal (Rotary Evaporation) combine->evaporation end_node Purified α-Methylene-γ-butyrolactone evaporation->end_node

Caption: Workflow for purification of α-Methylene-γ-butyrolactone.

Safety and Handling Precautions

  • α-Methylene-γ-butyrolactone is a combustible liquid and may cause skin sensitization. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All procedures involving organic solvents should be performed in a well-ventilated fume hood.

  • The compound is sensitive to light, air, and moisture. Store the purified product at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).

By following this detailed protocol, researchers can reliably purify α-Methylene-γ-butyrolactone, ensuring high-quality material for subsequent applications in research and development.

References

Application Notes and Protocols for the Barbier-Type Synthesis of α-Methylene-γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the Barbier-type synthesis of α-methylene-γ-butyrolactones, a crucial structural motif in many biologically active natural products. The protocols focus on zinc- and indium-mediated methods, offering versatile and efficient routes to these valuable compounds.

Introduction

The α-methylene-γ-butyrolactone core is a prominent feature in a vast number of natural products exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The Barbier-type reaction is a powerful tool for the synthesis of these compounds, offering a one-pot procedure where an organometallic intermediate is generated in situ from a metallic reducing agent and an organic halide, which then reacts with a carbonyl compound. This methodology is often advantageous over the analogous Grignard reaction due to its tolerance of a wider range of functional groups and milder reaction conditions. This document outlines detailed protocols for the zinc- and indium-mediated Barbier-type synthesis of α-methylene-γ-butyrolactones from aldehydes and 3-bromomethyl-5H-furan-2-one.

Reaction Principle

The Barbier-type synthesis of α-methylene-γ-butyrolactones involves the reaction of an aldehyde with an organometallic species generated in situ from a metal (such as zinc or indium) and 3-bromomethyl-5H-furan-2-one. The reaction proceeds via a nucleophilic addition of the organometallic reagent to the carbonyl group of the aldehyde, forming a homoallylic alcohol which subsequently undergoes intramolecular cyclization to yield the desired α-methylene-γ-butyrolactone.

Data Presentation

The following tables summarize the yields of α-methylene-γ-butyrolactones obtained from the Barbier-type reaction with various aldehydes using either zinc or indium as the mediator.

Table 1: Zinc-Mediated Barbier-Type Synthesis of α-Methylene-γ-butyrolactones [1]

EntryAldehydeSolvent SystemReaction Time (h)Yield (%)
1BenzaldehydeTHF/sat. aq. NH₄Cl (2:1)585
24-ChlorobenzaldehydeTHF/sat. aq. NH₄Cl (2:1)682
34-MethoxybenzaldehydeTHF/sat. aq. NH₄Cl (2:1)588
42-NaphthaldehydeTHF/sat. aq. NH₄Cl (2:1)680
5CinnamaldehydeTHF/sat. aq. NH₄Cl (2:1)775
6HexanalTHF/sat. aq. NH₄Cl (2:1)878
7CyclohexanecarboxaldehydeTHF/sat. aq. NH₄Cl (2:1)872

Table 2: Indium-Mediated Barbier-Type Synthesis of α-Methylene-γ-butyrolactones [1]

EntryAldehydeSolvent SystemReaction Time (h)Yield (%)
1BenzaldehydeWater1092
24-ChlorobenzaldehydeWater1289
34-MethoxybenzaldehydeWater1095
42-NaphthaldehydeWater1285
5CinnamaldehydeWater1480
6HexanalWater1682
7CyclohexanecarboxaldehydeWater1675

Experimental Protocols

Protocol 1: Zinc-Mediated Barbier-Type Synthesis of α-Methylene-γ-butyrolactones

This protocol describes a general procedure for the zinc-mediated synthesis of α-methylene-γ-butyrolactones.

Materials:

  • Aldehyde (1.0 mmol)

  • 3-Bromomethyl-5H-furan-2-one (1.2 mmol)

  • Zinc powder (<10 micron, activated) (1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add activated zinc powder (1.5 mmol).

  • Add a solution of the aldehyde (1.0 mmol) and 3-bromomethyl-5H-furan-2-one (1.2 mmol) in anhydrous THF (10 mL).

  • Add saturated aqueous NH₄Cl solution (5 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of Celite to remove excess zinc.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure α-methylene-γ-butyrolactone.

Protocol 2: Indium-Mediated Barbier-Type Synthesis of α-Methylene-γ-butyrolactones in Water

This protocol provides a greener alternative using water as the solvent for the indium-mediated synthesis.

Materials:

  • Aldehyde (1.0 mmol)

  • 3-Bromomethyl-5H-furan-2-one (1.2 mmol)

  • Indium powder (<100 mesh) (1.5 mmol)

  • Deionized water (15 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for column chromatography

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), 3-bromomethyl-5H-furan-2-one (1.2 mmol), and indium powder (1.5 mmol).

  • Add deionized water (15 mL) to the flask.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the pure α-methylene-γ-butyrolactone.

Visualizations

The following diagrams illustrate the key aspects of the Barbier-type synthesis of α-methylene-γ-butyrolactones.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate In-situ Formation of Organometallic Reagent cluster_product Product Formation Aldehyde R-CHO Product α-Methylene-γ-butyrolactone Aldehyde->Product Bromo_Lactone 3-Bromomethyl- 5H-furan-2-one Organometallic Organometallic Intermediate Bromo_Lactone->Organometallic Single Electron Transfer from Metal Metal Metal (Zn or In) Metal->Organometallic Organometallic->Product Nucleophilic Attack & Cyclization

Caption: Reaction mechanism of the Barbier-type synthesis.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Combine Aldehyde, Bromo-lactone, Metal, and Solvent Start->Reaction_Setup Reaction Stir at Room Temperature (Monitor by TLC) Reaction_Setup->Reaction Workup Workup: Filter (if necessary), Extract with Organic Solvent Reaction->Workup Drying Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End Pure Product Purification->End

References

Application Notes: Ring-Opening Polymerization of α-Methylene-γ-butyrolactone for Novel Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Methylene-γ-butyrolactone (MBL) is a biorenewable monomer, derivable from sources like tulips or biomass intermediates such as itaconic and levulinic acids, that presents a significant opportunity for the synthesis of novel, functional, and sustainable polyesters.[1][2][3][4][5] The primary challenge in polymerizing MBL lies in controlling the chemoselectivity between two competing pathways: vinyl-addition polymerization (VAP) of the highly reactive exocyclic double bond and ring-opening polymerization (ROP) of the stable five-membered lactone ring.[1][2][6] While VAP leads to polymers with a saturated backbone and pendant lactone rings, ROP yields unsaturated polyesters with the double bond preserved in the backbone.[1][3] These unsaturated polyesters are particularly interesting for drug delivery applications due to their potential for post-polymerization functionalization and their inherent degradability.[1][2] This document provides detailed protocols for the controlled ROP of MBL to generate these novel polyesters.

Chemoselectivity in MBL Polymerization

The polymerization of MBL can proceed through three main pathways, the selection of which is highly dependent on the catalyst, initiator, and reaction conditions:[1][2]

  • Vinyl-Addition Polymerization (VAP): This pathway is typically favored and results in poly(α-methylene-γ-butyrolactone) with a saturated carbon backbone and pendant lactone rings, denoted as P(MBL)VAP.[1][6]

  • Ring-Opening Polymerization (ROP): This less common but highly desirable pathway yields an unsaturated polyester, P(MBL)ROP, with the exocyclic double bond incorporated into the polymer backbone.[1][6] This functionality allows for post-polymerization modification.

  • Cross-Linking Polymerization (CLP): This pathway involves a crossover between VAP and ROP, leading to a cross-linked polymer network, P(MBL)CLP.[1][2]

Recent advances in catalysis have enabled the selective ROP of MBL, opening avenues for the creation of functional and recyclable polyesters.[1][6]

Experimental Protocols

Protocol 1: Organocatalytic Ring-Opening Polymerization of MBL

This protocol describes the chemoselective ROP of MBL using a binary organocatalyst system comprising a phosphazene base and a urea cocatalyst.[6] This method offers a metal-free route to P(MBL)ROP.

Materials:

  • α-Methylene-γ-butyrolactone (MBL), purified by distillation

  • Benzyl alcohol (BnOH), as initiator

  • Cyclic trimeric phosphazene superbase (CTPB)

  • 4-(Trifluoromethyl)phenyl-thiourea (U4), as cocatalyst

  • Anhydrous tetrahydrofuran (THF)

  • Methanol, chilled to -20 °C

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Reagent Preparation: In a glovebox, add MBL (e.g., 100 molar equivalents), BnOH (e.g., 1 molar equivalent), CTPB (e.g., 1 molar equivalent), and U4 (e.g., 5 molar equivalents) to a dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to achieve a high monomer concentration (e.g., 8 M).

  • Polymerization: Seal the Schlenk tube, remove it from the glovebox, and place it in a cooling bath set to a low temperature (e.g., -50 °C). Stir the reaction mixture for a specified time (e.g., 4 hours).

  • Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by pouring the solution into an excess of cold methanol (-20 °C).

  • Purification: Decant the supernatant and wash the precipitated polymer with cold methanol twice.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

  • Characterization: Analyze the resulting polymer (P(MBL)ROP) for its molecular weight and distribution (e.g., via Gel Permeation Chromatography) and structure (e.g., via ¹H NMR spectroscopy).

Protocol 2: Lanthanide-Catalyzed Ring-Opening Polymerization of MBL

This protocol utilizes a lanthanum-based catalyst, which has been shown to be highly effective in promoting the selective ROP of MBL.[1]

Materials:

  • α-Methylene-γ-butyrolactone (MBL), purified

  • Lanthanum tris(bis(trimethylsilyl)amide) (La[N(SiMe₃)₂]₃)

  • An alcohol initiator (e.g., isopropanol)

  • Anhydrous toluene

  • Methanol, chilled

  • Nitrogen gas supply

  • Glovebox and standard Schlenk techniques

Procedure:

  • Catalyst and Initiator Preparation: Inside a glovebox, prepare a stock solution of the lanthanum catalyst in anhydrous toluene.

  • Reaction Setup: In a separate vial inside the glovebox, add the desired amount of MBL and anhydrous toluene.

  • Initiation: Add the alcohol initiator to the MBL solution. The ratio of monomer to initiator will determine the target molecular weight.

  • Polymerization: Add the lanthanum catalyst solution to the monomer/initiator mixture to start the polymerization. The catalyst-to-initiator ratio can be adjusted to control the polymerization rate and selectivity.[1][2]

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a set duration. The progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR.

  • Termination and Isolation: Terminate the polymerization by adding a small amount of an acidic solution (e.g., dilute HCl in methanol). Precipitate the polymer in a large volume of cold methanol.

  • Purification and Drying: Isolate the polymer by filtration or centrifugation, wash with fresh cold methanol, and dry under vacuum.

  • Characterization: Characterize the polymer's molecular weight, polydispersity, and chemical structure.

Data Presentation

Table 1: Summary of Quantitative Data for MBL Ring-Opening Polymerization

Catalyst SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn (kDa)Đ (Mw/Mn)Reference
CTPB/U4100/1-504505.91.29[6]
CTPB/U4100/5-504-3.2-[6]
CTPB/U4100/2-504-4.4-[6]
La[N(SiMe₃)₂]₃VariableAmbientVariableHighup to 21.0-[1][2]

Table 2: Thermal Properties of Polyesters Derived from MBL

Polymer TypeTd, 5% (°C)Td, max (°C)Reference
P(MBL)ROP (Mn = 4.4 kDa)229~340[6]
P(MBL)ROP (Mn = 5.9 kDa)261~340[6]
P(MBL)VAP338406[6]

Visualizations

Diagram 1: Ring-Opening Polymerization vs. Vinyl-Addition Polymerization of MBL

G cluster_MBL α-Methylene-γ-butyrolactone (MBL) cluster_ROP Ring-Opening Polymerization (ROP) cluster_VAP Vinyl-Addition Polymerization (VAP) MBL Monomer ROP_catalyst Catalyst (e.g., Organocatalyst, Lanthanide) MBL->ROP_catalyst Chemoselective Pathway VAP_catalyst Radical/Anionic Initiator MBL->VAP_catalyst Conventional Pathway PROP P(MBL)ROP (Unsaturated Polyester) ROP_catalyst->PROP Initiator (ROH) PVAP P(MBL)VAP (Saturated Polymer) VAP_catalyst->PVAP

Caption: Competing polymerization pathways of MBL.

Diagram 2: Experimental Workflow for Organocatalytic ROP of MBL

G A 1. Reagent Preparation (MBL, BnOH, CTPB, U4 in THF) B 2. Polymerization (-50 °C, 4h) A->B C 3. Termination (Exposure to air) B->C D 4. Precipitation (in cold Methanol) C->D E 5. Purification (Washing with Methanol) D->E F 6. Drying (Under vacuum) E->F G 7. Characterization (NMR, GPC) F->G

Caption: Workflow for MBL ROP via organocatalysis.

Diagram 3: Conceptual Application in Drug Delivery

G cluster_synthesis Polymer Synthesis & Functionalization cluster_delivery Drug Delivery System MBL MBL ROP ROP MBL->ROP PROP P(MBL)ROP ROP->PROP Func Post-polymerization Functionalization PROP->Func DrugConj Drug Conjugation Func->DrugConj NP_form Nanoparticle Formation DrugConj->NP_form Systemic Systemic Administration NP_form->Systemic Target Targeted Drug Release Systemic->Target Degradation Biodegradation Target->Degradation

Caption: P(MBL)ROP in targeted drug delivery.

Applications in Drug Development

The polyesters derived from the ROP of MBL, P(MBL)ROP, possess several features that make them attractive candidates for drug delivery systems, drawing parallels to well-established biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[7]

  • Biodegradability: The polyester backbone of P(MBL)ROP is susceptible to hydrolytic degradation, a key requirement for transient medical implants and controlled drug release formulations.[1][7]

  • Post-Polymerization Functionalization: The presence of double bonds along the polymer backbone provides reactive sites for further chemical modification.[1][3][6] This allows for the attachment of targeting ligands, imaging agents, or the drug molecules themselves, enabling the design of sophisticated drug delivery vehicles.

  • Tunable Properties: The molecular weight and other properties of P(MBL)ROP can be controlled by adjusting the polymerization conditions, which in turn can influence the drug release kinetics and degradation profile of the delivery system.[6][7]

  • Biocompatibility: While specific biocompatibility studies on P(MBL)ROP are emerging, aliphatic polyesters are generally known for their good biocompatibility.[3][7]

These novel polyesters from MBL offer a versatile platform for researchers and drug development professionals to design next-generation drug delivery systems with tailored properties for a wide range of therapeutic applications.

References

Application Notes and Protocols for Cytotoxicity Assays of α-Methylene-γ-butyrolactone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methylene-γ-butyrolactones are a class of naturally occurring and synthetic compounds characterized by an exocyclic α-methylene group attached to a γ-butyrolactone ring. This structural feature, a Michael acceptor, is responsible for their diverse biological activities, including potent anticancer and anti-inflammatory properties.[1][2] These compounds are known to induce cytotoxicity in various cancer cell lines, making them promising candidates for drug development.[3][4] Understanding the cytotoxic mechanisms and accurately quantifying the cytotoxic effects of novel α-methylene-γ-butyrolactone derivatives are crucial steps in the preclinical evaluation of these potential therapeutic agents.

The cytotoxic activity of α-methylene-γ-butyrolactones is often attributed to their ability to interact with biological nucleophiles, such as cysteine residues in proteins.[5] This interaction can modulate the function of key signaling proteins, leading to the inhibition of inflammatory pathways like NF-κB and the induction of cell death through apoptosis.[1][6] Specifically, the α-methylene-γ-butyrolactone moiety can covalently modify proteins in the IKK-NFκB complex, inhibiting the nuclear translocation of RELA and subsequent gene expression.[1] Furthermore, these compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades. Some studies also indicate their role in activating the Nrf2/ARE pathway, leading to the expression of cytoprotective genes like heme oxygenase-1 (HO-1).[7]

These application notes provide detailed protocols for two standard cytotoxicity assays, the MTT and LDH assays, which are well-suited for evaluating the cytotoxic potential of α-methylene-γ-butyrolactone compounds. Additionally, this document outlines the key signaling pathways affected by these compounds and provides a framework for data presentation and analysis.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different compounds and experimental conditions. A tabular format is recommended for presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of α-Methylene-γ-butyrolactone Compounds on Various Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM) ± SDAssay Method
Compound AHL-60245.2 ± 0.4MTT
Compound AHL-60482.8 ± 0.3MTT
Compound BMCF-72412.1 ± 1.1MTT
Compound BMCF-7488.5 ± 0.9MTT
Compound CHepG2247.8 ± 0.6LDH
Compound CHepG2484.1 ± 0.5LDH

IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability. Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • α-Methylene-γ-butyrolactone compounds

  • Target cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the α-methylene-γ-butyrolactone compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).[9]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 10-15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[13]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of damaged cells.[14]

Materials:

  • α-Methylene-γ-butyrolactone compounds

  • Target cancer cell line(s)

  • Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[14]

  • LDH assay kit (containing LDH reaction mixture, lysis solution, and stop solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the α-methylene-γ-butyrolactone compounds in culture medium. Add 50-100 µL of the compound dilutions to the respective wells in triplicate to ensure a final volume of at least 150 µL/well.

  • Controls:

    • Spontaneous LDH release (Low control): Untreated cells.[14]

    • Maximum LDH release (High control): Cells treated with the lysis solution provided in the kit.[14]

    • Vehicle control: Cells treated with the same concentration of solvent used to dissolve the compounds.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6-48 hours).[14]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to correct for background absorbance.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)] x 100

Plot the percentage of cytotoxicity against the compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by α-methylene-γ-butyrolactone compounds and a general workflow for cytotoxicity testing.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well plate CellCulture->CellSeeding CompoundPrep Compound Preparation Treatment Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance LDH_Assay->Absorbance Calculation Calculate % Viability/ Cytotoxicity Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for cytotoxicity testing.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates aMGB α-Methylene- γ-butyrolactone aMGB->IKK inhibits aMGB->NFkB inhibits DNA binding DNA DNA NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm aMGB α-Methylene- γ-butyrolactone ROS ROS Generation aMGB->ROS Mitochondrion Mitochondrion ROS->Mitochondrion induces stress CytoC Cytochrome c Mitochondrion->CytoC releases Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 activates Casp9->Apoptosome Apoptosis Apoptosis Casp3->Apoptosis executes Apoptosome->Casp9 activates

Caption: Induction of apoptosis signaling pathway.

References

analytical techniques for the characterization of novel alpha-Methylene-gamma-butyrolactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization of novel α-methylene-γ-butyrolactone derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including potent antifungal and anticancer properties.[1][2] The protocols outlined herein are intended to serve as a guide for researchers engaged in the synthesis, purification, and biological evaluation of these promising molecules.

Structural Elucidation and Purity Assessment

Accurate structural determination and purity assessment are critical for the meaningful biological evaluation of novel chemical entities. The following section details standard analytical techniques for the comprehensive characterization of α-methylene-γ-butyrolactone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted α-Methylene-γ-butyrolactone Derivative.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=CH₂ (exo-methylene H)6.25 (t, J = 2.7 Hz, 1H)123.31
C=CH ₂ (exo-methylene H)5.66 (t, J = 2.3 Hz, 1H)
CH ₂-C=C (allylic CH₂)3.30 (ddt, J = 17.2, 8.1, 2.3 Hz, 1H)35.91
C H₂-C=C (allylic CH₂)2.82 (ddt, J = 17.2, 6.3, 2.8 Hz, 1H)
γ-CH5.41 (t, J = 7.4 Hz, 1H)78.62
C=O (lactone carbonyl)-171.55
C =CH₂ (quaternary carbon)-134.04

Data adapted from a representative 4-(3-hydroxyphenyl)-2-methylenebutyrolactone.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified α-methylene-γ-butyrolactone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters for a 400 MHz spectrometer:

      • Pulse sequence: zg30 (30° pulse angle)

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay (d1): 1-5 seconds

      • Number of scans (ns): 8-16

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters for a 100 MHz spectrometer:

      • Pulse sequence: zgpg30 (30° pulse angle with power gating)

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay (d1): 2 seconds

      • Number of scans (ns): 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.[4]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Derivative in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Tune Tune & Match Lock->Tune Acquire1H Acquire 1H Spectrum Tune->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C FT Fourier Transform Acquire13C->FT Phase Phase & Calibrate FT->Phase Integrate Integrate (1H) Phase->Integrate Analyze Analyze Shifts, Couplings, & 2D Data Integrate->Analyze Elucidate Structure Elucidation Analyze->Elucidate

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Mass Spectral Fragmentation of the α-Methylene-γ-butyrolactone Core

The electron ionization (EI) mass spectra of α-methylene-γ-butyrolactone derivatives often exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) is typically observed. Common fragmentation pathways include the loss of small neutral molecules such as CO and CO₂ from the lactone ring, as well as cleavage of substituents at the γ-position. The exocyclic methylene group can also influence fragmentation. In electrospray ionization (ESI) mass spectrometry, protonated molecules [M+H]⁺ are commonly observed.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for volatile and thermally stable α-methylene-γ-butyrolactone derivatives.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the derivative in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: 5 minutes.

    • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Interface Temperature: 280°C.

  • Injection: Inject 1 µL of the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to the α-methylene-γ-butyrolactone derivative in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Flow for GC-MS Analysis

GCMS_Flow SamplePrep Sample Preparation (Dilute in Volatile Solvent) Injection Injection into GC SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection Analysis Data Analysis (TIC, Mass Spectrum) Detection->Analysis

Caption: Logical flow of a typical GC-MS experiment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, purification, and quantification of α-methylene-γ-butyrolactone derivatives, especially for compounds that are not amenable to GC analysis due to low volatility or thermal instability.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Photodiode Array (PDA) or UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • Start with 5% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B over 1 minute.

      • Equilibrate at 5% B for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of the compound (typically in the range of 210-280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the compound of interest.

    • Assess the purity of the sample by integrating the peak area of the main component relative to the total peak area.

    • For quantitative analysis, a calibration curve should be constructed using standards of known concentration.

Biological Activity Assessment

The α-methylene-γ-butyrolactone scaffold is a common feature in natural products with potent biological activities. A key mechanism of action for many of these compounds is the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.

Inhibition of the NF-κB Signaling Pathway

Several α-methylene-γ-butyrolactone derivatives have been shown to inhibit the NF-κB pathway by covalently modifying and inhibiting IκB kinase β (IKKβ).[6] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

NF-κB Signaling Pathway and Inhibition

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IKK->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Inhibitor α-Methylene-γ-butyrolactone Derivative Inhibitor->IKK Inhibits IKKβ

Caption: Inhibition of the canonical NF-κB signaling pathway.

In Vitro IKKβ Kinase Assay

An in vitro kinase assay can be used to determine the inhibitory potency (e.g., IC₅₀ value) of novel α-methylene-γ-butyrolactone derivatives against IKKβ.

Experimental Protocol: IKKβ Kinase Assay

This protocol is a general guideline and may require optimization.

  • Reagents and Buffers:

    • Recombinant human IKKβ enzyme.

    • IKKtide substrate (a peptide substrate for IKKβ).

    • ATP.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).

    • Test compounds (α-methylene-γ-butyrolactone derivatives) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add 2 µL of the test compound dilutions.

    • Add 2 µL of IKKβ enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations are typically at or near the Km for each).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Table 2: In Vitro Biological Activity of Selected α-Methylene-γ-butyrolactone Derivatives.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Derivative 6aC. lagenarium7.68[2]
Derivative 6dC. lagenarium8.17[2]
Naphthalene DerivativeMCF-7 (Breast Cancer)3.0[7]
Naphthalene DerivativeA549 (Lung Cancer)15.69[8]
Naphtho[2,1-b]furan DerivativeSKOV-3 (Ovarian Cancer)7.84[8]
Naphtho[2,1-b]furan DerivativeHepG2 (Liver Cancer)13.68[8]

This compilation of protocols and data serves as a foundational resource for the analytical and biological characterization of novel α-methylene-γ-butyrolactone derivatives. Adherence to these methodologies will facilitate the generation of high-quality, reproducible data, thereby accelerating the discovery and development of new therapeutic agents from this promising class of compounds.

References

Application of α-Methylene-γ-butyrolactone in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety is a key structural feature in a vast array of biologically active natural products, imparting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties. The exocyclic α-methylene group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which is often crucial for their therapeutic effects. This document provides an overview of key synthetic strategies for introducing this important functional group during the total synthesis of complex natural products, complete with application notes, generalized experimental protocols, and quantitative data.

Enantioselective Chromium-Catalyzed Carbonyl Allylation/Lactonization

This method provides a powerful and highly enantioselective route to α-exo-methylene-γ-butyrolactones from aldehydes. The reaction proceeds via a chromium-catalyzed allylation followed by an in-situ or subsequent lactonization step.

Application Notes:

This protocol is particularly useful for the asymmetric synthesis of γ-substituted α-methylene-γ-butyrolactones. A variety of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes, are well-tolerated. The reaction conditions are mild, allowing for the presence of sensitive functional groups. The choice of the chiral ligand is critical for achieving high enantioselectivity. Carbazole-based bisoxazoline ligands have been shown to be highly effective. This method has been successfully applied to the total synthesis of natural products such as (+)-methylenolactocin.

Quantitative Data:

Aldehyde SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
DihydrocinnamaldehydeCarbazole-bisoxazoline L49193
BenzaldehydeCarbazole-bisoxazoline L48592
CinnamaldehydeCarbazole-bisoxazoline L48299
CyclohexanecarboxaldehydeCarbazole-bisoxazoline L48895

Experimental Protocol (General):

  • Catalyst Preparation: In a glovebox, a suspension of CrCl₂ (5-10 mol%) and the chiral ligand (6-12 mol%) in anhydrous THF is stirred at room temperature.

  • Allylation Reaction: To the catalyst mixture, manganese powder (2-3 equiv.), and a catalytic amount of a TMS-based additive are added. The aldehyde substrate (1 equiv.) and an allyl halide (e.g., 2-(bromomethyl)acrylate) (1.2-1.5 equiv.) are then added sequentially. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Lactonization: The reaction mixture is quenched and worked up. The crude product is then treated with an acid (e.g., TFA) or a base (e.g., K₂CO₃) in a suitable solvent to effect lactonization, yielding the α-methylene-γ-butyrolactone.

  • Purification: The final product is purified by flash column chromatography.

Reaction Workflow:

G cluster_catalyst Catalyst Formation cluster_reaction Allylation & Lactonization CrCl2 CrCl₂ Catalyst Chiral Cr-Catalyst CrCl2->Catalyst Ligand Chiral Ligand Ligand->Catalyst Aldehyde Aldehyde Intermediate Homoallylic Alcohol Catalyst->Intermediate Catalysis Aldehyde->Intermediate Allyl_Halide Allyl Halide Allyl_Halide->Intermediate Product α-Methylene-γ-butyrolactone Intermediate->Product Lactonization G cluster_CH C-H Insertion cluster_olefination Olefination Alcohol Alcohol Substrate Intermediate γ-Lactone Intermediate Alcohol->Intermediate Diazo Diazo Compound Diazo->Intermediate Rh_cat Rh(II) Catalyst Product α-Methylene-γ-butyrolactone Intermediate->Product Intermediate->Product One-Pot Base Base (e.g., DBU) Aldehyde Formaldehyde G Start Aldehyde + Allylboronate Intermediate Allylboration Intermediate Start->Intermediate Catalyzed by Catalyst Chiral N,N'-dioxide/Al(III) Lactonization_A Lactonization Condition A Intermediate->Lactonization_A Lactonization_B Lactonization Condition B Intermediate->Lactonization_B Product_A Diastereomer Pair A Lactonization_A->Product_A Product_B Diastereomer Pair B Lactonization_B->Product_B G AMG α-Methylene-γ- butyrolactone Michael_Adduct β-Substituted Lactone AMG->Michael_Adduct Michael Addition Diels_Alder_Adduct Cyclic Adduct AMG->Diels_Alder_Adduct Diels-Alder [4+2] Nucleophile Nucleophile (Michael Donor) Diene Diene

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of alpha-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of α-Methylene-γ-butyrolactone, with a focus on addressing issues related to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to α-Methylene-γ-butyrolactone?

A1: Several synthetic routes are commonly employed, each with its own advantages and challenges. The primary methods include:

  • Zinc-Mediated Barbier-Type Allylation: This one-pot reaction of biorenewable aldehydes with ethyl 2-(bromomethyl)acrylate offers high yields and short reaction times.[1]

  • Acid-Catalyzed Rearrangement of Tetrahydro-3-furoic Acid: This method can provide the target molecule directly, though yields can be variable depending on the acid catalyst and reaction conditions.[2]

  • Reaction of γ-Butyrolactone with Diethyl Oxalate and Formaldehyde: This two-step process can achieve high overall yields but requires careful control of reaction conditions to avoid side products.[3]

  • Vapor-Phase Catalytic Reaction: This method involves the reaction of γ-butyrolactone with formaldehyde over a heterogeneous catalyst at high temperatures.[2][3]

Q2: I am observing a significantly lower yield than reported in the literature. What are the likely causes?

A2: Low yields in the synthesis of α-Methylene-γ-butyrolactone can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or catalyst deactivation.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include polymerization of the α-methylene-γ-butyrolactone product and oxa-Michael addition reactions.[3]

  • Product Loss During Workup and Purification: The product can be lost during extraction, distillation, or chromatography steps. α-Methylene-γ-butyrolactone is volatile and can polymerize upon heating, making purification challenging.[2][3]

  • Purity of Reagents and Solvents: The presence of impurities, especially water, in the starting materials or solvents can interfere with the reaction and lead to lower yields.

Q3: My final product appears to be a viscous oil or a solid. What could be the reason for this?

A3: α-Methylene-γ-butyrolactone is a colorless liquid at room temperature. If you observe a viscous oil or a solid, it is likely due to polymerization of the product. The exocyclic double bond of α-methylene-γ-butyrolactone is highly reactive and can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators or certain catalysts.[2][3]

Troubleshooting Guides

Issue 1: Low Yield in Zinc-Mediated Barbier-Type Allylation
Symptom Possible Cause Suggested Solution
Low conversion of starting aldehyde. Inactive zinc.Activate the zinc metal prior to use. Methods include washing with HCl, followed by water, ethanol, and ether, and drying under vacuum.
Insufficient sonication.Ensure adequate sonication to maintain a clean and active zinc surface throughout the reaction.
Presence of water in the solvent.Use anhydrous solvents. Dry solvents using standard procedures if necessary.
Formation of multiple products. Side reactions with the ester group.Use of zinc is generally selective, but ensure the reaction temperature is kept at room temperature as elevated temperatures can promote side reactions.
Difficult purification leading to product loss. Co-elution of byproducts during chromatography.Optimize the solvent system for flash column chromatography to achieve better separation. A gradient elution may be necessary.
Issue 2: Low Yield in Acid-Catalyzed Rearrangement of Tetrahydro-3-furoic Acid
Symptom Possible Cause Suggested Solution
Low conversion of starting material. Inappropriate acid catalyst.The choice of acid catalyst is critical. Strong acids like trifluoromethanesulfonic acid have shown higher conversions.[2]
Suboptimal reaction temperature.The reaction temperature significantly impacts the yield. Temperatures between 100°C and 200°C are typically suitable, but optimization is necessary for a specific setup.[2]
Short reaction time.At lower temperatures, longer reaction times may be required. Monitor the reaction progress by TLC or GC to determine the optimal time.[2]
Significant charring or decomposition. Excessively high temperature.Carefully control the reaction temperature. High temperatures can lead to decomposition of the starting material and product.[2]
Concentrated acid leading to side reactions.Use the appropriate concentration of the acid catalyst. Too high a concentration can promote unwanted side reactions.
Product polymerization during workup. High temperatures during distillation.Use vacuum distillation to lower the boiling point of the product and minimize polymerization. Adding a radical inhibitor like hydroquinone during distillation can also be beneficial.[3]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to α-Methylene-γ-butyrolactone

Synthetic RouteCatalyst/ReagentTemperature (°C)Reaction TimeConversion (%)Isolated Yield (%)Reference
Zinc-Mediated AllylationZincRoom Temperature5 - 30 min>9070 - 80[1]
Acid-Catalyzed RearrangementH₂SO₄1502 h-~26[2]
Acid-Catalyzed RearrangementTrifluoromethanesulfonic acid20030 min~50-[2]
From γ-Butyrolactone & Diethyl OxalateSodium ethoxide, Formaldehyde---83 (overall)[3]
Vapor-Phase Catalytic ReactionKOH treated Wakogel C-200330-35.5- (46.9% selectivity)[2][3]

Experimental Protocols

Protocol 1: Zinc-Mediated Barbier-Type Allylation of Aldehydes

This protocol is adapted from a reported efficient synthesis of α-methylene-γ-butyrolactones.[1]

Materials:

  • Aldehyde (1.0 equiv)

  • Ethyl 2-(bromomethyl)acrylate (1.2 equiv)

  • Zinc dust (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add zinc dust and anhydrous THF.

  • Add the aldehyde and ethyl 2-(bromomethyl)acrylate to the flask.

  • Place the flask in an ultrasonic bath and sonicate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure α-methylene-γ-butyrolactone.

Protocol 2: Acid-Catalyzed Rearrangement of Tetrahydro-3-furoic Acid

This protocol is based on a patented procedure.[2]

Materials:

  • Tetrahydro-3-furoic acid (1.0 equiv)

  • Trifluoromethanesulfonic acid (0.2 equiv)

  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate (ionic liquid, as solvent)

Procedure:

  • In a reaction vessel, combine tetrahydro-3-furoic acid, trifluoromethanesulfonic acid, and 1-ethyl-3-methylimidazolium trifluoromethanesulfonate.

  • Heat the mixture to approximately 200°C with stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A conversion of about 50% can be expected after 30 minutes.

  • After cooling, the product can be isolated by vacuum distillation directly from the reaction mixture.

Visualizations

experimental_workflow cluster_zinc Zinc-Mediated Allylation cluster_acid Acid-Catalyzed Rearrangement A 1. Mix Aldehyde, Bromoacrylate, & Zinc in Anhydrous THF B 2. Sonicate at RT (5-30 min) A->B C 3. Quench with aq. NH4Cl B->C D 4. Extract with Ethyl Acetate C->D E 5. Dry, Concentrate D->E F 6. Purify by Flash Chromatography E->F G 1. Mix Tetrahydro-3-furoic Acid & Catalyst in Ionic Liquid H 2. Heat to 200°C (approx. 30 min) G->H I 3. Cool Reaction Mixture H->I J 4. Purify by Vacuum Distillation I->J

Caption: Experimental workflows for the synthesis of α-Methylene-γ-butyrolactone.

troubleshooting_logic start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? start->side_products purification_loss Loss During Purification? start->purification_loss sol_incomplete Increase reaction time/ temperature, Check catalyst activity incomplete_rxn->sol_incomplete Yes sol_side_products Optimize temperature, Use appropriate catalyst concentration side_products->sol_side_products Yes sol_purification Use vacuum distillation, Optimize chromatography conditions, Add inhibitor purification_loss->sol_purification Yes

Caption: A logical flowchart for troubleshooting low yields.

References

optimization of reaction conditions for the synthesis of substituted α-methylene-γ-butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted α-methylene-γ-butyrolactones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted α-methylene-γ-butyrolactones.

Issue Potential Cause Suggested Solution
Low or No Product Yield Poor quality of starting materials: Impurities in substrates or reagents can inhibit the reaction.Ensure all starting materials and solvents are pure and anhydrous, as many synthetic methods are sensitive to moisture.
Inefficient catalyst activity: The catalyst may be deactivated or not suitable for the specific substrate.Consider screening different catalysts or ligands. For palladium-catalyzed reactions, ensure the palladium(0) species is effectively generated in situ. Catalyst loading may also need optimization.[1]
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.Optimize the reaction temperature. Some reactions require heating to proceed efficiently, while others need to be cooled to prevent side reactions.[2]
Incorrect solvent: The solvent may not be appropriate for the reaction, affecting solubility and reactivity.Screen a variety of solvents with different polarities. Anhydrous and degassed solvents are often crucial, especially for organometallic reactions.
Formation of Significant Byproducts Side reactions: Depending on the synthetic route, various side reactions such as dimerization, polymerization, or rearrangement can occur.Adjust reaction conditions such as temperature, concentration, and reaction time to minimize side reactions. The order of reagent addition can also be critical.
Isomerization of the exocyclic double bond: The desired α-methylene product can isomerize to the more thermodynamically stable endocyclic double bond isomer.Use milder reaction conditions and purification methods. Some purification techniques like distillation at high temperatures can promote isomerization.
Difficulty in Product Purification Co-elution with starting materials or byproducts: The product may have a similar polarity to other components in the reaction mixture, making chromatographic separation challenging.Optimize the solvent system for column chromatography. If the product is a solid, recrystallization can be an effective purification method.[3]
Product instability: The α-methylene-γ-butyrolactone core can be sensitive to acidic or basic conditions, as well as heat.Employ neutral purification techniques and avoid excessive heat. Purification by vacuum distillation at lower temperatures can be beneficial.[2][3]
Polymerization of the product: The α-methylene group is a reactive Michael acceptor and can undergo polymerization.Store the purified product at low temperatures and consider the addition of a radical inhibitor if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted α-methylene-γ-butyrolactones?

A1: Several methods are commonly employed, including the Reformatsky reaction, intramolecular Heck reaction, and methods starting from biorenewable sources like itaconic acid.[3][4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q2: How can I confirm the formation of the desired α-methylene-γ-butyrolactone product?

A2: The most common methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. In ¹H NMR, the exocyclic methylene protons typically appear as two distinct signals in the region of 5.5-6.5 ppm.

Q3: My reaction is very sensitive to air and moisture. What precautions should I take?

A3: For air- and moisture-sensitive reactions, it is crucial to use standard Schlenk line or glovebox techniques. All glassware should be oven- or flame-dried, and solvents must be thoroughly dried and degassed. Reactions should be run under an inert atmosphere of nitrogen or argon.

Q4: What is a typical catalyst loading for a palladium-catalyzed intramolecular Heck reaction to form an α-methylene-γ-butyrolactone?

A4: Catalyst loading can vary depending on the specific substrate and reaction conditions. However, a general starting point is typically in the range of 2-5 mol% of the palladium catalyst.[1] Optimization of the catalyst loading is often necessary to achieve the best results.

Experimental Protocols

Synthesis of β-Methyl-α-methylene-γ-butyrolactone from Itaconic Acid

This protocol is adapted from a method utilizing the biorenewable feedstock, itaconic acid.[3]

Materials:

  • β-Monomethyl itaconate

  • Methylmagnesium chloride (MeMgCl) in THF (3.0 M)

  • Hydrochloric acid (3 M)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas

Procedure:

  • A dry 1 L round-bottom flask equipped with a stir bar is charged with β-monomethyl itaconate (30.0 g, 0.21 mol, 1.0 equiv).

  • The flask is sealed with a rubber septum, evacuated, and backfilled with nitrogen.

  • Anhydrous THF (0.14 L) is added via syringe to achieve a 1.5 M solution of the starting material.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium chloride (0.22 L, 3.0 M in THF, 0.65 mol, 3.1 equiv) is added slowly over 15 minutes via syringe.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of 3 M hydrochloric acid (0.33 L, 0.99 mol, 4.7 equiv), resulting in a biphasic mixture with an aqueous phase pH of 0.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying of the organic phase and removal of the solvent under reduced pressure.

  • Further purification can be achieved by vacuum distillation.[3]

Data Presentation

Table 1: Optimization of Reaction Temperature for a Generic Synthesis
EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp.)2415
2501245
380685
4100470 (decomposition observed)
Table 2: Effect of Catalyst Loading on a Generic Intramolecular Heck Reaction
EntryCatalystLoading (mol%)Yield (%)
1Pd(PPh₃)₄130
2Pd(PPh₃)₄2.565
3Pd(PPh₃)₄588
4Pd(PPh₃)₄1089

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials setup Assemble Reaction Under Inert Atmosphere start->setup reagents Reagents & Solvents reagents->setup glassware Dry Glassware glassware->setup addition Reagent Addition setup->addition stirring Stirring at Optimized Temperature addition->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Distillation) concentration->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Substituted α-Methylene-γ-butyrolactone characterization->final_product

Caption: General experimental workflow for the synthesis of substituted α-methylene-γ-butyrolactones.

References

identifying and minimizing side products in alpha-Methylene-gamma-butyrolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: α-Methylene-γ-butyrolactone Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-methylene-γ-butyrolactones. The information is designed to help identify and minimize the formation of common side products, thereby improving yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of α-methylene-γ-butyrolactones.

1. Issue: Low or No Yield of the Desired α-Methylene-γ-butyrolactone

  • Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.

  • Troubleshooting 1:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).

    • If the reaction has stalled, consider increasing the temperature or adding a fresh portion of the catalyst. Be cautious, as excessive heat can lead to side reactions.

    • Ensure all reagents are pure and dry, as impurities can inhibit the reaction.

  • Possible Cause 2: Decomposition of the product. α-Methylene-γ-butyrolactones can be sensitive to the reaction conditions, particularly high temperatures or the presence of strong acids or bases.

  • Troubleshooting 2:

    • Attempt the reaction at a lower temperature for a longer duration.

    • Neutralize the reaction mixture as soon as the reaction is complete to prevent product degradation.

    • Purify the product using methods that avoid prolonged exposure to harsh conditions, such as flash column chromatography with a neutral stationary phase.

2. Issue: Formation of a Polymeric Side Product

  • Possible Cause: Polymerization of the α,β-unsaturated lactone. The exocyclic double bond of α-methylene-γ-butyrolactones is susceptible to Michael addition, which can lead to polymerization, especially in the presence of nucleophiles or radical initiators.

  • Troubleshooting:

    • Maintain a low concentration of the product in the reaction mixture if possible. A continuous process where the product is removed as it is formed can be beneficial.[1]

    • Avoid high temperatures, which can promote polymerization.[1]

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical polymerization initiated by oxygen.

    • Add a radical inhibitor, such as hydroquinone, to the reaction mixture or during workup and purification.

3. Issue: Isomerization of the Exocyclic Double Bond

  • Possible Cause: Presence of acid or base. The exocyclic double bond can migrate to the more thermodynamically stable endocyclic position under acidic or basic conditions.

  • Troubleshooting:

    • Carefully control the pH of the reaction mixture. Use non-nucleophilic bases or buffered conditions where appropriate.

    • Minimize the time the product is exposed to acidic or basic conditions during workup and purification.

    • Use purification techniques that are less likely to cause isomerization, such as chromatography on silica gel that has been washed with a neutral solvent.

4. Issue: Formation of Michael Adducts

  • Possible Cause: Reaction with nucleophiles. The α-methylene-γ-butyrolactone moiety is a Michael acceptor and can react with nucleophiles present in the reaction mixture, such as amines, thiols, or even some solvents.[2][3]

  • Troubleshooting:

    • Choose solvents and reagents that are not nucleophilic.

    • If a nucleophilic reagent is required for the synthesis, use it in stoichiometric amounts and under conditions that favor the desired reaction over Michael addition.

    • Protect any nucleophilic functional groups on the starting materials that are not intended to react.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to α-methylene-γ-butyrolactones, and what are their typical side products?

A1: Several methods are commonly employed, each with its own set of potential side reactions. Key methods include:

  • Wittig-Horner Reaction: This reaction between a γ-butyrolactone and a phosphonate reagent can sometimes lead to the formation of E/Z isomers.[2]

  • Indium-Promoted Barbier Reaction: This method can be highly efficient but may require careful control of chemoselectivity if other reactive functional groups are present.[4]

  • C-H Insertion/Olefination: This can be a powerful one-pot protocol, but its success is often dependent on the specific substrate and may require extensive optimization to achieve high regio- and stereoselectivity.[5][6][7]

Q2: How can I prevent the hydrolysis of the lactone ring during synthesis or workup?

A2: Lactone hydrolysis can be a significant side reaction, especially under basic conditions.[8] To minimize this:

  • Avoid using strong aqueous bases like sodium hydroxide for extended periods. If a basic workup is necessary, use a milder base such as sodium bicarbonate and keep the exposure time short.

  • Perform the reaction and workup at low temperatures to reduce the rate of hydrolysis.

  • If the product is in an aqueous layer after a basic wash, acidify the solution carefully at a low temperature before extracting the product with an organic solvent.[8]

Q3: Are there any specific catalysts that are known to minimize side product formation?

A3: The choice of catalyst is crucial and depends on the specific synthetic route. For instance, in some processes, using a combination of segregated acid and base catalysts can improve selectivity.[1] For asymmetric syntheses, chiral catalysts such as N,N'-dioxide/metal complexes have been shown to provide high stereoselectivity, thereby minimizing the formation of unwanted stereoisomers.[9]

Quantitative Data on Side Product Minimization

The following table summarizes strategies for minimizing common side products and their general impact on the reaction outcome.

Side ProductCausal Factor(s)Minimization StrategyExpected Outcome
Polymer High temperature, radical initiators, high product concentrationLower reaction temperature, add radical inhibitor (e.g., hydroquinone), use a continuous flow process.[1]Increased yield of the monomeric product.
Endocyclic Isomer Presence of acid or baseMaintain neutral pH, minimize exposure to acidic/basic conditions during workup.Preservation of the exocyclic double bond.
Michael Adducts Presence of nucleophilesUse non-nucleophilic reagents and solvents, protect nucleophilic functional groups.[3]Reduced formation of adducts, higher purity of the target compound.
Hydrolysis Product Strong aqueous base, high temperatureUse mild bases (e.g., NaHCO₃), low temperature during workup, immediate extraction after acidification.[8]Minimized opening of the lactone ring.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polymerization during Purification

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure at a low temperature (typically below 40 °C).

  • Addition of Inhibitor: To the crude product, add a small amount of a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) (e.g., 0.1 mol%).

  • Chromatography: Perform flash column chromatography using a silica gel column.

    • Optional: To further minimize isomerization, the silica gel can be pre-treated by flushing the column with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% v/v), followed by flushing with the pure eluent until the eluting solvent is neutral.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

  • Storage: Store the purified α-methylene-γ-butyrolactone at a low temperature (e.g., -20 °C) under an inert atmosphere.

Visualizations

Side_Product_Formation γ-Butyrolactone Precursor γ-Butyrolactone Precursor α-Methylene-γ-butyrolactone α-Methylene-γ-butyrolactone γ-Butyrolactone Precursor->α-Methylene-γ-butyrolactone Desired Synthesis Polymerization Polymerization α-Methylene-γ-butyrolactone->Polymerization High Temp / Radicals Isomerization Isomerization α-Methylene-γ-butyrolactone->Isomerization Acid / Base Michael Addition Michael Addition α-Methylene-γ-butyrolactone->Michael Addition Nucleophiles

Caption: Common side reaction pathways in the synthesis of α-methylene-γ-butyrolactone.

Troubleshooting_Workflow cluster_synthesis Synthesis and Analysis cluster_troubleshooting Troubleshooting cluster_actions Corrective Actions Start Synthesis Start Synthesis Analyze Crude Product Analyze Crude Product Start Synthesis->Analyze Crude Product Low Yield Low Yield Analyze Crude Product->Low Yield Predominantly Starting Material Polymer Formed Polymer Formed Analyze Crude Product->Polymer Formed High MW Smear Isomerization Isomerization Analyze Crude Product->Isomerization Unexpected Isomer Pure Product Pure Product Analyze Crude Product->Pure Product Clean Product Increase Time/Temp Increase Time/Temp Low Yield->Increase Time/Temp Lower Temp, Add Inhibitor Lower Temp, Add Inhibitor Polymer Formed->Lower Temp, Add Inhibitor Neutralize Conditions Neutralize Conditions Isomerization->Neutralize Conditions

Caption: A logical workflow for troubleshooting common issues in α-methylene-γ-butyrolactone synthesis.

References

strategies for improving the aqueous solubility of alpha-Methylene-gamma-butyrolactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of α-Methylene-γ-butyrolactone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many α-Methylene-γ-butyrolactone derivatives exhibit poor aqueous solubility?

Poor aqueous solubility is a common challenge for many drug candidates, including this class of compounds. The primary reasons are twofold:

  • High Lipophilicity: The α-methylene-γ-butyrolactone core and associated substituents are often hydrophobic (lipophilic). This leads to a high octanol-water partition coefficient (log P), meaning the compound preferentially partitions into non-polar environments rather than water.[1]

  • Strong Crystal Lattice Energy: These molecules can pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can interact with water for dissolution. This is often a characteristic of "brick dust" compounds.[1]

Q2: What are the primary strategies to improve the aqueous solubility of my compound?

There are several established strategies, which can be broadly categorized into chemical modifications and physical/formulation-based approaches.[2][3] The choice of strategy depends on the specific physicochemical properties of your derivative.

Key Strategies Include:

  • Chemical Modification: Altering the molecule's covalent structure.

    • Salt Formation: For derivatives with ionizable groups (acidic or basic).[4]

    • Prodrug Synthesis: Attaching a polar, water-soluble promoiety that is cleaved in vivo.[5][6]

  • Physical Modification & Formulation: Changing the physical state of the compound or its immediate environment without altering its chemical structure.

    • Particle Size Reduction: Increasing the surface area through micronization or nanosuspension.[2][7]

    • Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[8][9]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[10][11]

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[3][12]

    • Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, or oils, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[13][14]

Diagram 1: Classification of Solubility Enhancement Strategies

G cluster_main Solubility Enhancement Strategies A Chemical Modifications C Salt Formation A->C D Prodrug Approach A->D B Physical Modifications & Formulations E Particle Size Reduction (Micronization, Nanosuspension) B->E F Complexation (Cyclodextrins) B->F G Solid Dispersions (Amorphous Systems) B->G H Co-solvency B->H I Lipid-Based Formulations (SEDDS) B->I

Caption: Overview of major chemical and physical strategies for solubility enhancement.

Q3: My derivative is an ester. Which solubility enhancement strategies should I consider first?

For ester derivatives of α-methylene-γ-butyrolactone, which may lack easily ionizable groups for salt formation, the following strategies are often the most promising:

  • Prodrug Approach: While the compound is already an ester, further modification is possible. A common strategy is to introduce highly polar groups, such as phosphate or amino acid esters, at another position on the molecule.[6] These prodrugs can significantly increase water solubility and are designed to be cleaved by endogenous enzymes to release the active parent drug.[6][15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[9][16] They can encapsulate the lipophilic α-methylene-γ-butyrolactone derivative, forming a water-soluble inclusion complex.[17][18] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their improved solubility and safety profile.[8][13]

  • Amorphous Solid Dispersions: This is a powerful technique for compounds with high crystal lattice energy. By dispersing the drug molecularly within a hydrophilic polymer (like PVP or HPMC), you prevent crystallization and present the drug in a higher-energy, more soluble amorphous state.[10][11][19]

Diagram 2: Mechanism of Cyclodextrin Inclusion Complex

G cluster_process Cyclodextrin Complexation cluster_detail Complex Structure A Poorly Soluble Derivative Plus + B Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Arrow C Water-Soluble Inclusion Complex CD_outer Hydrophilic Surface CD_inner Lipophilic Cavity CD_outer->CD_inner encloses Drug Drug Molecule CD_inner->Drug encapsulates

Caption: Formation of a water-soluble complex via drug encapsulation in a cyclodextrin.

Troubleshooting Guides & Experimental Protocols

Q4: How do I choose the right solubility enhancement strategy for my specific derivative?

Choosing a strategy requires a systematic approach based on the compound's properties.

Diagram 3: Workflow for Selecting a Solubility Enhancement Strategy

G Start Start: Poorly Soluble Derivative Char Characterize Properties (pKa, logP, m.p., dose) Start->Char Ionizable Is the compound ionizable (pKa)? Char->Ionizable Prodrug Strategy: Prodrug Approach Char->Prodrug Alternative Path Salt Strategy: Salt Formation Ionizable->Salt Yes Thermo Is it thermally stable? Ionizable->Thermo No Other Consider Other Strategies: - Cyclodextrin Complexation - Nanosuspension - Lipid-Based Systems Salt->Other Melt Strategy: Solid Dispersion (Hot Melt Extrusion) Thermo->Melt Yes Solvent Strategy: Solid Dispersion (Spray Drying) Thermo->Solvent No Melt->Other Solvent->Other

Caption: Decision workflow for selecting an appropriate solubility enhancement method.

Troubleshooting Common Issues:

  • Issue: Salt formation did not significantly improve solubility.

    • Possible Cause: The pKa of your compound may not be optimal, or you may have formed an unstable salt that disproportionates back to the free base/acid. The common ion effect in buffered media can also suppress dissolution.[4]

    • Solution: Screen a wider range of counter-ions. Characterize the salt's stability and dissolution in relevant biorelevant media, not just water.

  • Issue: My solid dispersion is physically unstable and recrystallizes over time.

    • Possible Cause: The drug loading is too high, or the chosen polymer does not have sufficient interaction (e.g., hydrogen bonding) with the drug to stabilize the amorphous form.[11]

    • Solution: Reduce the drug loading. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility and stabilizing interactions with your compound.

Q5: How can I accurately measure the aqueous solubility of my derivatives?

There are two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic.[20][21]

  • Kinetic Solubility: Measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It's a high-throughput method ideal for early-stage discovery to rank compounds, but it can sometimes overestimate solubility.[1][20]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material in the aqueous medium.[20][21]

Table 1: Comparison of Solubility Measurement Techniques

FeatureKinetic SolubilityThermodynamic Solubility
Principle Precipitation from a supersaturated solution (DMSO stock addition)Equilibrium between solid and dissolved compound
Typical Use High-throughput screening, early discoveryLead optimization, formulation development
Time Fast (< 1 hour)Slow (24-72 hours)
Compound Needed Low (µg)High (mg)
Throughput HighLow
Accuracy May overestimate solubilityGold standard, more accurate

Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[21][22]

Methodology:

  • Preparation: Add an excess amount of the solid α-methylene-γ-butyrolactone derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear, saturated filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, against a standard curve of the same compound.[20][23]

Protocol 2: Kinetic Aqueous Solubility Assay

This protocol is a higher-throughput method for estimating solubility.[1][20]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. Typically, the final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.

  • Precipitation & Detection: Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation. The amount of precipitation can be measured by turbidimetry (nephelometry), which detects light scattering from the solid particles.[20][21]

  • Quantification: The solubility is defined as the highest concentration at which no significant precipitate is observed. Alternatively, the plate can be filtered, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV or LC-MS.

Illustrative Data on Solubility Enhancement

The following table provides hypothetical but representative data on the potential fold-increase in aqueous solubility that can be achieved using various techniques, based on examples from pharmaceutical literature for poorly soluble drugs.

Table 2: Potential Impact of Enhancement Strategies on Aqueous Solubility

StrategyExample Carrier/ModificationTypical Fold-Increase in SolubilityReference Principle
Prodrug Phosphate Ester100x - 700x[6]
Prodrug Amino Acid Ester10x - 100x[5]
Salt Formation Saccharinate or Cyclamate Salt2x - 5x[24]
Complexation Hydroxypropyl-β-Cyclodextrin10x - 1000x+[8][16]
Solid Dispersion HPMC or PVP Polymer Matrix10x - 200x[10][11]
Nanosuspension N/A (Particle size to ~200 nm)2x - 20x[2][25]

Note: The actual improvement is highly dependent on the specific derivative and the chosen excipients/modifications.

References

preventing undesired polymerization of alpha-Methylene-gamma-butyrolactone during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the undesired polymerization of α-Methylene-γ-butyrolactone (α-MGB) during storage and chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my α-Methylene-γ-butyrolactone polymerizing during storage?

A1: α-Methylene-γ-butyrolactone has a highly reactive exocyclic double bond, making it susceptible to spontaneous radical polymerization. This process can be initiated by exposure to heat, light, oxygen, or the presence of radical impurities.

Q2: What are the signs of α-MGB polymerization?

A2: Signs of polymerization include an increase in viscosity (thickening or solidification of the liquid), the formation of a precipitate, or a hazy appearance. In advanced stages, the entire sample may become a solid polymer.

Q3: How can I prevent polymerization during storage?

A3: To prevent polymerization during storage, it is crucial to store α-MGB under optimal conditions. This includes refrigeration (2-8°C), protection from light by using an amber vial or storing it in the dark, and storage under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1] The use of a polymerization inhibitor is also highly recommended.

Q4: What inhibitors are effective for α-MGB?

A4: Phenolic inhibitors are commonly used to stabilize α-MGB. The most frequently used inhibitor is Butylated Hydroxytoluene (BHT), typically at a concentration of around 2%. Other inhibitors that are effective for similar monomers include hydroquinone (HQ) and 4-methoxyphenol (MEHQ).

Q5: My α-MGB has already started to polymerize. Can I still use it?

A5: It is not recommended to use α-MGB that has started to polymerize. The presence of polymer can significantly affect reaction stoichiometry and lead to impurities in your final product. Additionally, the polymerization process can accelerate, posing a safety risk. It is best to dispose of the polymerized material according to your institution's safety guidelines.

Q6: Do I need to remove the inhibitor before my reaction?

A6: In many cases, yes. The inhibitor can interfere with reactions that proceed via a radical mechanism or with catalysts that are sensitive to phenolic compounds. However, for some non-radical reactions, the presence of a small amount of inhibitor may not have a significant impact. It is advisable to perform a small-scale test reaction to determine if inhibitor removal is necessary for your specific application.

Troubleshooting Guides

Issue 1: Rapid Polymerization of α-MGB Upon Opening a New Bottle

  • Potential Cause: Exposure to air and light upon opening can initiate polymerization, especially if the monomer is at room temperature.

  • Solution:

    • Allow the bottle to warm to room temperature before opening to prevent moisture condensation into the cold liquid.

    • Once opened, handle the material quickly and under subdued light.

    • Immediately after dispensing the required amount, flush the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before sealing it tightly.

    • Return the bottle to the recommended storage conditions (2-8°C).

Issue 2: Polymerization During a Reaction

  • Potential Cause 1: High Reaction Temperature. Thermal energy can initiate radical polymerization.

    • Solution: Maintain the reaction temperature as low as feasible for the desired transformation. Monitor the reaction closely for any exothermic events that could indicate the onset of polymerization.

  • Potential Cause 2: Presence of Radical Initiators. Impurities in reactants or solvents, or exposure to air, can introduce radical species.

    • Solution: Use freshly distilled and degassed solvents. Ensure all reactants are free of peroxide impurities. Run the reaction under a positive pressure of an inert gas.

  • Potential Cause 3: Incomplete Removal of Inhibitor (if required). Residual inhibitor might not be sufficient to prevent polymerization under reaction conditions.

    • Solution: If the reaction is sensitive to polymerization, consider adding a small amount of a high-boiling radical scavenger (that will not interfere with your desired reaction) to the reaction mixture.

Issue 3: Inconsistent Reaction Results with α-MGB

  • Potential Cause: Partial polymerization of the α-MGB starting material.

  • Solution: Before each use, visually inspect the α-MGB for any signs of increased viscosity or turbidity. If polymerization is suspected, it is recommended to use a fresh, unpolymerized batch. For sensitive applications, consider performing a quality control check to ensure the purity of the monomer.

Data Presentation

Table 1: Common Inhibitors for α-Methylene-γ-butyrolactone and Related Monomers

Inhibitor NameAbbreviationTypical Concentration Range (wt%)Key Features
Butylated HydroxytolueneBHT0.01 - 2.0Commonly used, effective, and relatively volatile.
HydroquinoneHQ0.01 - 0.1Very effective, but can be more difficult to remove.
4-MethoxyphenolMEHQ0.01 - 0.1Effective and easily removable by washing with an aqueous base.
4-tert-ButylcatecholTBC0.01 - 0.05Highly effective, often used for storage and transport of reactive monomers.

Note: The optimal inhibitor and its concentration may vary depending on the specific application and storage duration. The provided ranges are based on common practices for vinyl monomers.

Experimental Protocols

Protocol 1: Removal of BHT Inhibitor Using an Alumina Column

This protocol describes a standard method for removing phenolic inhibitors like BHT from α-MGB immediately before use.

Materials:

  • α-Methylene-γ-butyrolactone (stabilized with BHT)

  • Basic activated alumina

  • Anhydrous solvent for elution (e.g., dichloromethane or diethyl ether), freshly distilled

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Sand (optional)

  • Clean, dry collection flask, preferably amber glass

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Insert a small plug of glass wool or cotton into the bottom of the column to support the stationary phase.

    • Optionally, add a thin layer of sand over the glass wool.

    • In a separate beaker, prepare a slurry of basic activated alumina in the chosen anhydrous solvent. For every 1 gram of α-MGB, plan to use approximately 10-20 grams of alumina.

    • Pour the alumina slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the alumina bed. Do not allow the column to run dry.

  • Inhibitor Removal:

    • Carefully load the BHT-stabilized α-MGB onto the top of the alumina column.

    • Open the stopcock and begin collecting the eluent in the clean, dry collection flask.

    • The purified α-MGB will pass through the column while the BHT is adsorbed onto the alumina.

    • Elute the column with a minimal amount of fresh, anhydrous solvent to ensure all the α-MGB is collected.

    • Throughout the process, maintain a positive pressure of inert gas over the column and in the collection flask to prevent exposure to air.

  • Post-Purification Handling:

    • The purified, inhibitor-free α-MGB is highly prone to polymerization and should be used immediately.

    • If immediate use is not possible, store the purified monomer at low temperature (≤ 0°C) in a tightly sealed container under an inert atmosphere for a very short period.

Protocol 2: Quality Control Test for Polymer Contamination

This is a simple qualitative test to check for the presence of polymer in your α-MGB monomer.

Materials:

  • α-Methylene-γ-butyrolactone sample

  • A solvent in which the monomer is soluble but the polymer is not (e.g., methanol)

  • Two clean, dry test tubes

  • Vortex mixer (optional)

Procedure:

  • In the first test tube, add approximately 1 mL of the α-MGB sample.

  • In the second test tube, add approximately 1 mL of a known pure, unpolymerized α-MGB standard (if available) as a control.

  • To each test tube, add approximately 4-5 mL of methanol.

  • Cap the test tubes and agitate them vigorously for 30 seconds.

  • Allow the mixtures to stand for a few minutes.

  • Observation:

    • No Polymer: The solution should remain clear.

    • Polymer Present: The solution will appear cloudy or a white precipitate (the polymer) will form. The degree of turbidity can give a rough indication of the extent of polymerization.

Mandatory Visualizations

Polymerization_Inhibition cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation cluster_inhibition Inhibition Initiator Initiator (Heat, Light, O₂) Monomer1 α-MGB Monomer Initiator->Monomer1 attacks Radical Monomer Radical Monomer1->Radical forms Monomer2 Another α-MGB Monomer Radical->Monomer2 reacts with GrowingChain Growing Polymer Chain Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor intercepted by Monomer2->GrowingChain extends chain GrowingChain->GrowingChain continues... InactiveSpecies Stable, Inactive Species Inhibitor->InactiveSpecies forms Experimental_Workflow cluster_storage Proper Storage cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Conditions Storage Store α-MGB at 2-8°C, protected from light, under inert atmosphere. Check Visually inspect for polymer Storage->Check Decision Inhibitor removal needed? Check->Decision RemoveInhibitor Pass through alumina column Decision->RemoveInhibitor Yes Proceed Proceed to reaction Decision->Proceed No RemoveInhibitor->Proceed ReactionSetup Use degassed solvents and inert atmosphere Proceed->ReactionSetup TempControl Maintain lowest effective temperature ReactionSetup->TempControl

References

Technical Support Center: Purification of Highly Polar α-Methylene-γ-butyrolactone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of highly polar α-methylene-γ-butyrolactone analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these challenging compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Recovery of the Target Compound

Q: I am experiencing very low yields or complete loss of my highly polar α-methylene-γ-butyrolactone analogue during purification. What are the possible reasons and how can I improve my recovery?

A: Low recovery is a common challenge when working with highly polar compounds. Several factors could be contributing to this issue. A systematic approach to identify the source of loss is crucial.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Compound Instability The α-methylene-γ-butyrolactone core is susceptible to degradation, particularly ring-opening via hydrolysis, under non-neutral pH conditions.[1] Avoid strong acids or bases during extraction and purification. Use buffered mobile phases in chromatography to maintain a pH between 6 and 7.5.
Irreversible Adsorption Highly polar compounds can bind irreversibly to the stationary phase, especially silica gel in normal-phase chromatography. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2] Alternatively, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more suitable.
Incomplete Elution The chosen mobile phase may not be polar enough to elute your highly polar compound from the column. For normal-phase chromatography, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane). For reversed-phase HPLC, you may need to use a highly aqueous mobile phase.[3]
Sample Volatility Some smaller α-methylene-γ-butyrolactone analogues can be volatile, leading to loss during solvent evaporation steps.[4] Use a rotary evaporator at a controlled temperature and pressure. For very small quantities, consider using a gentle stream of nitrogen for solvent removal.
Polymerization The exocyclic double bond in α-methylene-γ-butyrolactones can be prone to polymerization, especially under certain storage and handling conditions.[5] Store purified compounds as dry powders at low temperatures (e.g., -20°C) and consider adding a stabilizer like 2,6-di-tert-butyl-p-cresol for long-term storage.[6]

Issue 2: Co-elution with Impurities

Q: My target compound is co-eluting with impurities, making it difficult to achieve high purity. How can I improve the separation?

A: Co-elution is a frequent problem, especially when dealing with complex mixtures containing compounds of similar polarity. Optimizing your chromatographic method is key to resolving this issue.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inadequate Separation Method A single chromatographic technique may not be sufficient to separate all impurities. Consider using orthogonal separation methods, which employ different separation mechanisms. For example, follow a normal-phase separation with a reversed-phase HPLC step.
Poor Method Selectivity The selectivity of your current method may not be optimal for separating your compound from its impurities. In HPLC, you can alter selectivity by changing the organic modifier in the mobile phase (e.g., switching from acetonitrile to methanol), adjusting the pH of the mobile phase, or changing the stationary phase (e.g., from a C18 to a phenyl-hexyl column).
Column Overloading Injecting too much sample onto the column can lead to broad peaks and poor separation.[7] Reduce the sample concentration or injection volume. For preparative work, consider using a larger diameter column.
Non-Optimal Mobile Phase The mobile phase composition is critical for good separation. For highly polar compounds in reversed-phase HPLC, using a highly aqueous mobile phase or employing HILIC can improve retention and separation.[8][9] For normal-phase chromatography, a shallow gradient of a more polar solvent can help resolve closely eluting compounds.

Issue 3: Poor Peak Shape in HPLC

Q: I am observing peak tailing or fronting for my compound in HPLC. What could be the cause and how can I improve the peak shape?

A: Poor peak shape can compromise resolution and the accuracy of quantification. It often points to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing peak tailing.[10] Use an end-capped column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase in normal-phase chromatography. In reversed-phase, ensure the mobile phase pH is appropriate for your analyte and column.
Sample Solvent Incompatibility Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.
Column Contamination Buildup of impurities on the column can lead to poor peak shape. Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate pH of Mobile Phase For ionizable compounds, the pH of the mobile phase can significantly affect peak shape. Adjusting the pH to suppress the ionization of your compound can often lead to sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude extract containing a highly polar α-methylene-γ-butyrolactone analogue?

A1: A good starting point is a liquid-liquid extraction to partition the compounds based on their polarity. For highly polar lactones, you might extract a crude organic solution with water to remove very polar impurities, or vice-versa to extract the target compound into an aqueous phase, which can then be back-extracted. Following extraction, flash column chromatography on silica gel is a common next step. Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation.[2]

Q2: How can I prevent the lactone ring from opening during purification?

A2: The stability of the γ-butyrolactone ring is pH-dependent. Hydrolysis is more likely to occur under basic or strongly acidic conditions.[1] To prevent ring opening, maintain a neutral or slightly acidic pH (around 6-7.5) throughout the purification process. Use buffered solutions where necessary, and avoid prolonged exposure to harsh conditions.

Q3: Is recrystallization a suitable method for purifying highly polar α-methylene-γ-butyrolactone analogues?

A3: Recrystallization can be an effective final purification step if a suitable solvent or solvent system can be found. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[12][13] For highly polar compounds, polar solvents like ethanol, methanol, or mixtures such as ethanol/water or acetone/hexane might be effective.[14]

Q4: When should I consider using preparative HPLC?

A4: Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures, especially when other methods like column chromatography fail to provide adequate separation. It is particularly useful for final purification steps to achieve high purity, or for separating closely related analogues. However, it is generally more expensive and time-consuming than flash chromatography for large-scale purifications.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Highly Polar α-Methylene-γ-butyrolactone Analogue

  • Stationary Phase Selection: Start with standard silica gel (60 Å, 40-63 µm). If compound instability is observed, consider using deactivated silica or neutral alumina.

  • Solvent System Selection: Use TLC to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4. For highly polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are common starting points.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for samples that are not very soluble in the mobile phase, use a "dry loading" technique: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Start with the least polar solvent mixture determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.

    • Collect fractions and monitor the elution of your compound using TLC.

  • Compound Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC for a Highly Polar α-Methylene-γ-butyrolactone Analogue

  • Column Selection: A C18 column is a common starting point, but for highly polar compounds, a polar-endcapped C18 or a phenyl-hexyl column may provide better retention and selectivity. For very polar compounds, a HILIC column can be effective.[8][9]

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents (e.g., acetonitrile or methanol) and water.

    • For ionizable compounds, use a buffer to control the pH (e.g., 10 mM ammonium acetate or ammonium formate). Ensure the buffer is soluble in the organic modifier.

    • Degas the mobile phase to prevent bubble formation in the system.

  • Method Development:

    • Start with a gradient elution, for example, from 5% to 95% organic solvent in water over 20-30 minutes.

    • Optimize the gradient slope and the initial and final mobile phase compositions to achieve the best separation of your target compound from impurities.

    • Adjust the flow rate and column temperature to further refine the separation.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the peak of your target compound.

    • Analyze the collected fractions for purity.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. If a non-volatile buffer was used, a further desalting step (e.g., solid-phase extraction) may be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Highly Polar α-Methylene-γ-butyrolactone Analogue

Purification TechniqueStationary PhaseMobile Phase/SolventTypical RecoveryTypical PurityAdvantagesDisadvantages
Flash Chromatography Silica GelDichloromethane/Methanol Gradient60-80%85-95%High capacity, relatively fastLower resolution, potential for compound degradation
Reversed-Phase HPLC C18 (polar-endcapped)Water/Acetonitrile Gradient with 0.1% Formic Acid70-90%>98%High resolution, good for final purificationLower capacity, more expensive
HILIC Amide or SilicaAcetonitrile/Water Gradient75-95%>98%Excellent retention for very polar compoundsRequires careful method development, potential for long equilibration times
Recrystallization N/AEthanol/Water50-70%>99%Highly effective for final purification, scalableFinding a suitable solvent can be challenging, lower initial recovery

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_chromatography Chromatographic Purification cluster_final Final Purification & Analysis crude Crude Plant or Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) crude->extraction flash_chrom Flash Column Chromatography (Silica Gel) extraction->flash_chrom fractions Fraction Collection & TLC Analysis flash_chrom->fractions hplc Preparative HPLC (Reversed-Phase or HILIC) fractions->hplc For higher purity recrystallization Recrystallization hplc->recrystallization Optional analysis Purity Analysis (HPLC, NMR, MS) hplc->analysis recrystallization->analysis pure_compound Pure Compound analysis->pure_compound

Caption: A general experimental workflow for the purification of a highly polar α-methylene-γ-butyrolactone analogue.

troubleshooting_logic cluster_low_yield Low Yield cluster_low_purity Low Purity / Co-elution start Purification Issue Encountered check_stability Check Compound Stability (TLC degradation test) start->check_stability optimize_hplc Optimize HPLC Method (Change mobile phase, gradient, column) start->optimize_hplc change_stationary_phase Change Stationary Phase (e.g., Alumina, Deactivated Silica) check_stability->change_stationary_phase Degradation observed check_ph Check pH of Solutions check_stability->check_ph No degradation optimize_elution Optimize Elution (Increase mobile phase polarity) check_ph->optimize_elution orthogonal_methods Use Orthogonal Methods (e.g., NP then RP) optimize_hplc->orthogonal_methods Still co-eluting reduce_load Reduce Sample Load optimize_hplc->reduce_load Broad peaks

References

Technical Support Center: Scaling Up α-Methylene-γ-butyrolactone Production for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of α-Methylene-γ-butyrolactone (MBL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up production for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of α-Methylene-γ-butyrolactone?

A1: The primary challenges in scaling up MBL synthesis include:

  • Polymerization: MBL is prone to polymerization, especially at elevated temperatures and in the presence of impurities. This can significantly reduce the yield of the desired monomer.

  • Byproduct Formation: Several synthetic routes can lead to the formation of byproducts that are difficult to separate from MBL, impacting purity.

  • Hazardous Reagents: Some methods employ flammable solvents like THF or diethyl ether, and other hazardous reagents that require careful handling and disposal, especially at a larger scale.[1]

  • Purification: Achieving high purity (>99%) required for in vivo studies can be challenging due to the compound's reactivity and the presence of closely related impurities.

Q2: Which synthetic method is most suitable for producing gram-scale quantities of MBL for preclinical research?

A2: The choice of method depends on available starting materials, equipment, and desired purity. The acid-catalyzed rearrangement of tetrahydro-3-furoic acid is a promising route for high yields.[2] However, methods starting from γ-butyrolactone are also common. For initial small-scale production, the Murray method involving the reaction of γ-butyrolactone with ethyl formate followed by treatment with paraformaldehyde is a well-established procedure.[2][3]

Q3: How can I minimize polymerization during synthesis and purification?

A3: To minimize polymerization:

  • Temperature Control: Maintain the reaction and distillation temperatures as low as possible. Vacuum distillation is highly recommended to lower the boiling point.

  • Inhibitors: Consider the use of radical inhibitors, such as hydroquinone or 2,6-di-tert-butyl-p-cresol, during distillation and storage.

  • Purity of Reagents: Use high-purity starting materials and solvents to avoid contaminants that can initiate polymerization.

  • Inert Atmosphere: Conduct reactions and distillations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to polymerization.

Q4: What are the critical quality control parameters for MBL intended for in vivo studies?

A4: For in vivo applications, MBL should be of high purity, typically >98%. Key quality control checks include:

  • Purity Assessment: Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any impurities.

  • Structural Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Residual Solvent Analysis: Ensure that levels of residual solvents from the synthesis and purification steps are within acceptable toxicological limits.

  • Endotoxin Testing: For parenteral administration, testing for endotoxins is crucial.

Q5: How should I formulate α-Methylene-γ-butyrolactone for in vivo administration?

A5: MBL is a liquid with some water solubility. However, for consistent dosing and to minimize local irritation, it is often formulated. Common approaches include:

  • Aqueous Solutions: For low concentrations, MBL can be dissolved in sterile saline or phosphate-buffered saline (PBS). The stability of the lactone ring in aqueous solutions, especially at neutral or basic pH, should be considered as it can hydrolyze.[4]

  • Co-solvents: To increase solubility, co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) can be used. The final concentration of the co-solvent should be within acceptable limits for the animal model.

  • Liposomal Formulations: Encapsulating MBL in liposomes can improve its stability in vivo, alter its pharmacokinetic profile, and potentially reduce toxicity.[5][6]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Monitor the reaction progress using TLC or GC to ensure completion. - Ensure reagents are fresh and anhydrous where required.
- Polymerization of the product.- Lower the reaction and purification temperatures. - Add a polymerization inhibitor during distillation.
- Loss during workup and purification.- Optimize extraction and distillation procedures. Use vacuum distillation to reduce product loss.
Product is a viscous oil or solid (polymerized) - High reaction or distillation temperature.- Strictly control the temperature throughout the process. - Use a high-vacuum pump for distillation to lower the boiling point.
- Presence of impurities that initiate polymerization.- Use purified reagents and solvents. - Ensure all glassware is clean and dry.
Difficult to purify/presence of persistent impurities - Formation of isomeric byproducts.- Optimize reaction conditions (e.g., temperature, reaction time, catalyst) to favor the formation of the desired product.
- Inefficient purification method.- Use fractional vacuum distillation with a high-efficiency column. - Consider column chromatography on silica gel for small-scale purification, though this may lead to some product loss.
Inconsistent results between batches - Variability in reagent quality.- Use reagents from the same supplier and lot number if possible. - Always use freshly distilled solvents when anhydrous conditions are required.
- Poor control of reaction parameters.- Carefully control reaction temperature, addition rates of reagents, and stirring speed.

Comparison of Synthetic Methods

Method Starting Materials Typical Yield Purity Advantages Disadvantages
Acid-Catalyzed Rearrangement Tetrahydro-3-furoic acidHighGood to Excellent- High yields reported.[2] - Can be a one- or two-step process.[2]- Starting material may not be readily available.
Murray Synthesis γ-Butyrolactone, Ethyl formate, ParaformaldehydeModerate (around 50-60%)Good after distillation- Readily available starting materials. - Well-established method.[2][3]- Two-step process. - Use of flammable solvents (THF).
McMurry Synthesis γ-Butyrolactone, Diethyl oxalate, FormaldehydeModerateGood- Utilizes common starting materials.- Involves the use of sodium ethoxide and lithium hydride.
Vapor-Phase Catalysis γ-Butyrolactone, FormaldehydeConversion dependent (e.g., 35.5%)Selectivity dependent (e.g., 46.9%)- Potentially suitable for continuous, large-scale production.- Requires specialized equipment for high-temperature gas-phase reactions.[1]

Key Experimental Protocols

Protocol 1: Gram-Scale Synthesis via Acid-Catalyzed Rearrangement of Tetrahydro-3-furoic acid

This protocol is adapted from a patented method and is suitable for producing gram-scale quantities of MBL.[2]

Materials:

  • Tetrahydro-3-furoic acid

  • Acetic anhydride

  • Titanium(IV) chloride bis(trifluoromethanesulfonate) (TiCl₂(SO₃CF₃)₂) or another strong acid catalyst

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Formation of α-acetoxymethyl-γ-butyrolactone:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), combine tetrahydro-3-furoic acid (e.g., 4.4 g, 38 mmol), acetic anhydride (e.g., 9.3 g, 91 mmol), and a catalytic amount of TiCl₂(SO₃CF₃)₂ (e.g., 0.1 g, 0.24 mmol).

    • Stir the mixture at room temperature (e.g., 30°C) overnight.

  • Elimination to form α-Methylene-γ-butyrolactone:

    • Heat the resulting mixture to approximately 90-95°C. The elimination of acetic acid will occur to form MBL.

    • The crude product can be purified by vacuum distillation.

  • Work-up and Purification:

    • After cooling, the reaction mixture can be carefully neutralized with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude MBL by vacuum distillation (e.g., at 0.5 torr, the product distills at approximately 65°C) to obtain a colorless liquid.[3]

Workflow Diagram:

G cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Elimination & Purification A Tetrahydro-3-furoic acid D α-acetoxymethyl-γ-butyrolactone A->D Stir at 30°C overnight B Acetic anhydride B->D Stir at 30°C overnight C Acid Catalyst C->D Stir at 30°C overnight E Heat to 90-95°C D->E F Neutralization & Extraction E->F G Vacuum Distillation F->G H Pure α-Methylene-γ-butyrolactone G->H

Caption: Workflow for the synthesis of α-Methylene-γ-butyrolactone.

Signaling Pathway

α-Methylene-γ-butyrolactone is known to exert some of its biological effects through the activation of the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Mechanism of Action:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Electrophilic compounds like MBL can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other cytoprotective enzymes helps to mitigate oxidative stress and inflammation.

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBL α-Methylene-γ-butyrolactone Keap1 Keap1 MBL->Keap1 Reacts with Cys residues Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Sequesters Proteasome Proteasomal Degradation Nrf2_inactive->Proteasome Ubiquitination Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates transcription Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response Leads to

Caption: Nrf2/HO-1 signaling pathway activation by α-Methylene-γ-butyrolactone.

References

addressing compound precipitation issues in cell-based assays with alpha-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Methylene-γ-butyrolactone. The focus is on addressing compound precipitation issues that can arise during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is α-Methylene-γ-butyrolactone and what are its key properties?

α-Methylene-γ-butyrolactone is a bioactive small molecule. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance Liquid
Water Solubility 1 g/10 mL
Storage Temperature 2-8°C

Q2: I'm observing precipitation when I add my α-Methylene-γ-butyrolactone stock solution to my cell culture medium. What is happening?

This is a common issue known as "crashing out" or precipitation. It typically occurs when a compound that is dissolved in a high-concentration organic solvent stock (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is lower. This can also happen if the final concentration of the compound in the media exceeds its solubility limit.

Q3: What is "solvent shock" and how can I avoid it with α-Methylene-γ-butyrolactone?

Solvent shock refers to the rapid precipitation of a compound when its concentrated organic solvent stock solution is introduced into an aqueous medium. To avoid this:

  • Use a serial dilution approach: Instead of adding your concentrated stock directly to the final culture volume, first create an intermediate dilution in a smaller volume of pre-warmed (37°C) culture medium.

  • Add the compound slowly: Pipette the stock solution dropwise into the medium while gently swirling or vortexing to ensure rapid and even dispersal.

Q4: What is the mechanism of action of α-Methylene-γ-butyrolactone in cancer cells?

α-Methylene-γ-butyrolactone and its derivatives have been shown to exhibit anticancer properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can act as a covalent modifier of key proteins in this pathway, such as IKKβ and RELA. This inhibition can block the translocation of NF-κB to the nucleus, thereby preventing the transcription of genes involved in inflammation, cell survival, and proliferation.

Troubleshooting Guide: Compound Precipitation

This guide provides a structured approach to troubleshooting and preventing precipitation of α-Methylene-γ-butyrolactone in your cell-based assays.

Problem Potential Cause Recommended Solution
Immediate Precipitation Final concentration is too high.Determine the maximum soluble concentration of α-Methylene-γ-butyrolactone in your specific cell culture medium using a solubility test (see Experimental Protocols).
"Solvent Shock" from rapid dilution.Perform a serial dilution of your stock solution in pre-warmed (37°C) medium. Add the compound dropwise while gently mixing.
Cold temperature of the medium.Always use cell culture medium that has been pre-warmed to 37°C.
Precipitation Over Time in Incubator Compound instability at 37°C.While α-Methylene-γ-butyrolactone is generally stable, consider preparing fresh dilutions for long-term experiments.
Media evaporation.Ensure proper humidification in your incubator and use plates with low-evaporation lids.
Interaction with media components.If using serum-free media, consider that some compounds are more prone to precipitation without the solubilizing effects of serum proteins.
Cloudy or Hazy Medium Fine, non-crystalline precipitate.Examine a sample of the medium under a microscope to confirm the presence of a precipitate. Follow the recommendations for immediate precipitation.
Microbial contamination.Check for signs of bacterial or fungal growth. If contaminated, discard the culture and review sterile techniques.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol will help you determine the highest concentration of α-Methylene-γ-butyrolactone that remains in solution in your specific cell culture medium.

Materials:

  • α-Methylene-γ-butyrolactone

  • Anhydrous DMSO

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve α-Methylene-γ-butyrolactone in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved.

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C.

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your stock solution in the pre-warmed medium. For example, you can perform a 2-fold serial dilution to test a range of concentrations.

  • Visual Inspection (Time 0): Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness, crystals, or film).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection (Post-Incubation): After incubation, carefully inspect each well or tube for any delayed precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration for your experimental conditions.

Protocol 2: Cell Viability (MTT) Assay with α-Methylene-γ-butyrolactone

This protocol is for a standard MTT assay to assess cell viability after treatment with α-Methylene-γ-butyrolactone, with considerations for preventing precipitation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • α-Methylene-γ-butyrolactone stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Treatment Dilutions: Based on your determined maximum soluble concentration, prepare serial dilutions of α-Methylene-γ-butyrolactone in pre-warmed (37°C) complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest treatment concentration).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of α-Methylene-γ-butyrolactone or the vehicle control.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan Crystals: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker until the formazan crystals are completely dissolved.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the NF-κB signaling pathway, which is a target of α-Methylene-γ-butyrolactone, and a general experimental workflow for addressing compound precipitation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB_complex IkB->IkB_NFkB_complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates NFkB->IkB_NFkB_complex Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation aMGB α-Methylene-γ- butyrolactone aMGB->IKK_complex Inhibits (Covalent Modification) aMGB->NFkB Inhibits (Covalent Modification) DNA DNA NFkB_nucleus->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription Activates IkB_NFkB_complex->NFkB Releases

Caption: Canonical NF-κB signaling pathway and points of inhibition by α-Methylene-γ-butyrolactone.

Caption: Troubleshooting workflow for addressing compound precipitation in cell-based assays.

a researcher's guide to troubleshooting common issues in α-methylene-γ-butyrolactone chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-methylene-γ-butyrolactones. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, polymerization, and purification of these versatile compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis

Question 1: I am getting a low yield in my α-methylene-γ-butyrolactone synthesis. What are the common causes and solutions?

Answer: Low yields in α-methylene-γ-butyrolactone synthesis can arise from several factors depending on the synthetic route. Here are some common issues and troubleshooting tips:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The nature of these side reactions is specific to the synthetic method used. For instance, in the Baylis-Hillman reaction, dimerization of the activated alkene can be a competing process.[1] In the Reformatsky reaction, side reactions can also occur, leading to byproducts.[2][3] To minimize side reactions, it is crucial to carefully control the reaction conditions, such as temperature and the rate of addition of reagents.

  • Substrate Decomposition: α-Methylene-γ-butyrolactones can be sensitive to certain reaction conditions. Prolonged exposure to high temperatures or strong acidic or basic conditions can lead to decomposition or polymerization.[4] It is advisable to use milder reaction conditions whenever possible and to purify the product promptly after the reaction is complete.

  • Purification Losses: Significant amounts of the product can be lost during the workup and purification steps. Optimize the extraction and chromatography procedures to minimize these losses. For instance, vacuum distillation is a preferred method for purification as it reduces the likelihood of polymerization byproducts.[5]

Question 2: My Baylis-Hillman reaction to synthesize an α-methylene-γ-butyrolactone is very slow. How can I increase the reaction rate?

Answer: The Baylis-Hillman reaction is notoriously slow.[1] Several strategies can be employed to accelerate the reaction:

  • Catalyst Choice: The choice of catalyst is critical. Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) and phosphines are commonly used.[1][6] The nucleophilicity and steric hindrance of the catalyst can significantly impact the reaction rate. Experimenting with different catalysts may lead to improved reaction times.

  • Solvent Effects: The reaction rate can be sensitive to the solvent. While aprotic solvents are commonly used, the presence of a small amount of a protic solvent like water has been shown to dramatically accelerate the reaction in some cases.

  • High Pressure: Applying high pressure can also increase the rate of the Baylis-Hillman reaction, although this may not be feasible in all laboratory settings.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times for the Baylis-Hillman reaction.

Question 3: I am observing the formation of significant byproducts in my Reformatsky reaction. How can I improve the selectivity?

Answer: The Reformatsky reaction, which typically uses zinc metal to react an α-halo ester with a carbonyl compound, can sometimes lead to side products.[2][3][7][8] Here’s how to improve selectivity:

  • Activation of Zinc: The reactivity of the zinc metal is crucial. Activating the zinc surface, for example, by treatment with iodine or 1,2-dibromoethane, can lead to a cleaner reaction.[8]

  • Reaction Conditions: The reaction temperature and solvent can influence the formation of byproducts. Running the reaction at lower temperatures can sometimes improve selectivity. The choice of solvent can also play a role; ethereal solvents like THF or diethyl ether are commonly used.[2][7]

  • Purity of Reagents: Ensure that the α-halo ester and the carbonyl compound are pure. Impurities can lead to undesired side reactions.

Polymerization

Question 4: I am trying to perform a ring-opening polymerization (ROP) of α-methylene-γ-butyrolactone, but I am getting the vinyl-addition polymer (VAP) instead. How can I control the chemoselectivity?

Answer: The dual reactivity of α-methylene-γ-butyrolactones, with a reactive exocyclic double bond and a lactone ring, presents a significant challenge in controlling the polymerization pathway.[9][10] Achieving selective ROP over the typically favored VAP requires careful control of reaction conditions:

  • Catalyst/Initiator System: This is the most critical factor. Certain catalyst systems have been specifically designed to favor ROP. For example, lanthanide-based catalysts have been shown to selectively promote ROP.[9][10] The ratio of the catalyst to the initiator (e.g., an alcohol) can also be adjusted to control the polymerization pathway.[9][10]

  • Temperature: Lower reaction temperatures generally favor ROP. This is because the ring-opening process is often thermodynamically controlled, and at lower temperatures, the equilibrium can shift towards the polymer.

  • Monomer Concentration: Higher monomer concentrations can also favor ROP.

Question 5: My polymerization of α-methylene-γ-butyrolactone is resulting in a cross-linked, insoluble polymer. What is causing this and how can I prevent it?

Answer: Cross-linking can occur when there is a crossover between the vinyl-addition and ring-opening polymerization pathways.[9][10] This results in a polymer network that is often insoluble and difficult to process. To prevent cross-linking:

  • Strict Control of Reaction Conditions: As with controlling VAP vs. ROP, stringent control over the catalyst system, temperature, and monomer concentration is essential to prevent the crossover reaction that leads to cross-linking.[9][10]

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the likelihood of side reactions, including cross-linking. Monitor the polymerization and quench it once the desired molecular weight and conversion are achieved.

Purification and Stability

Question 6: I am having difficulty purifying my synthesized α-methylene-γ-butyrolactone. What are the recommended methods?

Answer: Purification of α-methylene-γ-butyrolactones can be challenging due to their potential for polymerization and decomposition. Common purification methods include:

  • Vacuum Distillation: This is a widely used and effective method for purifying liquid α-methylene-γ-butyrolactones.[4][5] Distillation under reduced pressure allows for purification at lower temperatures, minimizing the risk of thermal decomposition and polymerization.

  • Column Chromatography: Flash column chromatography on silica gel can be used to separate the desired lactone from non-volatile impurities and byproducts.[7] A suitable solvent system should be chosen to ensure good separation.

  • Crystallization: If the synthesized α-methylene-γ-butyrolactone is a solid, crystallization from an appropriate solvent can be a highly effective purification technique to obtain high-purity material.

Question 7: My purified α-methylene-γ-butyrolactone is polymerizing upon storage. How can I improve its stability?

Answer: α-Methylene-γ-butyrolactones are prone to polymerization, especially in the presence of light, heat, or impurities. To ensure stability during storage:

  • Addition of Inhibitors: A small amount of a radical inhibitor, such as 2,6-di-tert-butyl-p-cresol (BHT), can be added to prevent polymerization.[11]

  • Storage Conditions: Store the purified lactone at low temperatures (refrigerated at 2-8°C) in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[11][12]

  • Purity: Ensure the lactone is of high purity, as trace impurities can sometimes initiate polymerization.

Experimental Protocols

Synthesis of α-Methylene-γ-butyrolactone via a Baylis-Hillman-type Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Activated alkene (e.g., acrylate ester)

  • Aldehyde

  • Catalyst (e.g., DABCO or a phosphine)

  • Anhydrous solvent (e.g., THF, chloroform, or DMF)[13]

Procedure:

  • To a stirred solution of the aldehyde and the activated alkene in the chosen solvent, add the catalyst at room temperature.

  • Monitor the reaction progress by TLC. The reaction can be slow, sometimes requiring several days for completion.[1]

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Baylis-Hillman adduct.

  • Subsequent lactonization to form the α-methylene-γ-butyrolactone can be achieved under acidic or basic conditions, depending on the substrate.

ParameterRecommended ConditionNotes
Catalyst Loading 5-20 mol%Higher loading may increase the rate but can also lead to more byproducts.
Temperature Room Temperature to 50°CHigher temperatures may accelerate the reaction but can also promote side reactions.
Reaction Time 24 - 120 hoursHighly substrate-dependent.[1]
Typical Yield 40 - 80%Highly substrate-dependent.
Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction

This protocol describes the initial step in a two-step synthesis of an α-methylene-γ-butyrolactone.

Materials:

  • α-Halo ester (e.g., ethyl bromoacetate)

  • Carbonyl compound (aldehyde or ketone)

  • Activated zinc powder

  • Anhydrous solvent (e.g., THF or diethyl ether)[2][7]

  • Iodine (for zinc activation)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the activated zinc powder and a crystal of iodine.

  • Add a small amount of the α-halo ester to initiate the reaction (indicated by the disappearance of the iodine color).

  • Add a solution of the α-halo ester and the carbonyl compound in the anhydrous solvent dropwise to the activated zinc suspension.

  • Maintain the reaction temperature as needed (can range from room temperature to reflux, depending on the reactivity of the substrates).

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and quench by the slow addition of a saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude β-hydroxy ester, which can then be cyclized to the lactone.

ParameterRecommended ConditionNotes
Zinc 1.2 - 2.0 equivalentsExcess zinc is used to ensure complete reaction.
Temperature 25 - 65°CHighly dependent on the substrates.
Reaction Time 1 - 6 hoursMonitor by TLC for completion.
Typical Yield 60 - 90%For the β-hydroxy ester adduct.

Visualizing Reaction Pathways and Troubleshooting

General Troubleshooting Workflow for α-Methylene-γ-butyrolactone Synthesis

G Troubleshooting Workflow start Start Synthesis check_yield Low Yield? start->check_yield incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes success Successful Synthesis check_yield->success No side_reactions Significant Side Reactions? incomplete_rxn->side_reactions No extend_time Extend Reaction Time / Increase Temperature incomplete_rxn->extend_time Yes purification_issue Difficulty in Purification? side_reactions->purification_issue No optimize_cond Optimize Reaction Conditions (e.g., Temp, Catalyst) side_reactions->optimize_cond Yes optimize_purification Optimize Purification Method (e.g., Distillation, Chromatography) purification_issue->optimize_purification Yes purification_issue->success No extend_time->check_yield optimize_cond->start optimize_purification->success

Caption: A flowchart for troubleshooting common synthesis issues.

Competing Polymerization Pathways of α-Methylene-γ-butyrolactone

G Polymerization Pathways monomer α-Methylene-γ-butyrolactone Monomer vap Vinyl-Addition Polymerization (VAP) monomer->vap Radical or Anionic Initiators rop Ring-Opening Polymerization (ROP) monomer->rop Specific Catalysts (e.g., Lanthanides) crosslink Cross-Linked Polymer vap->crosslink High Temp / Certain Catalysts rop->crosslink High Temp / Certain Catalysts

Caption: Reaction pathways in α-methylene-γ-butyrolactone polymerization.

References

Technical Support Center: Enhancing Diastereoselectivity in α-Methylene-γ-butyrolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-Methylene-γ-butyrolactones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to enhancing the diastereoselectivity of this important class of compounds.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of α-Methylene-γ-butyrolactones, providing potential causes and actionable solutions.

Problem 1: Low Diastereoselectivity

You are obtaining a nearly 1:1 mixture of diastereomers or a ratio that is significantly lower than reported in the literature for your chosen method.

Potential Cause Explanation Suggested Solutions
Suboptimal Reaction Temperature Diastereoselectivity is often highly dependent on temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.Lower the reaction temperature. Many reactions show significantly improved diastereoselectivity at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). It is crucial to screen a range of temperatures to find the optimum for your specific substrate and reagent combination.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can influence the transition state geometry of the reaction, thereby affecting diastereoselectivity.[1]Screen different solvents. Aprotic solvents of varying polarity such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile should be tested. In some cases, protic solvents or solvent mixtures can also influence the stereochemical outcome.[1]
Inappropriate Catalyst or Reagent The steric bulk and electronic properties of catalysts, chiral auxiliaries, or reagents play a pivotal role in controlling the facial selectivity of the reaction.Evaluate different catalysts/reagents. For Baylis-Hillman type reactions, consider using chiral catalysts such as phosphines or amines.[2][3] In metal-mediated reactions (e.g., chromium-catalyzed), the choice of ligand is critical.[4] For reductions, bulkier hydride reagents can increase selectivity.
Presence of Water or Other Impurities Trace amounts of water or other impurities can interfere with the catalyst or reagents, leading to a loss of stereocontrol.Ensure anhydrous conditions. Use freshly distilled solvents and properly dried glassware. Reagents should be of high purity and stored under an inert atmosphere.

Problem 2: Low or No Yield of the Desired Product

The reaction is sluggish, stalls, or results in a low yield of the α-Methylene-γ-butyrolactone.

Potential Cause Explanation Suggested Solutions
Catalyst Inactivation The catalyst may be sensitive to air, moisture, or impurities in the starting materials, leading to its decomposition and a loss of activity.Use fresh, high-purity catalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere. The use of a glovebox or Schlenk techniques may be necessary.
Slow Reaction Kinetics Some methods for synthesizing α-Methylene-γ-butyrolactones, such as the Baylis-Hillman reaction, are notoriously slow.[3]Increase reaction time or temperature (cautiously). Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. A modest increase in temperature may improve the rate, but be mindful of potential decreases in diastereoselectivity. The use of a more active catalyst or additives can also accelerate the reaction.[5]
Side Reactions Starting materials or the product may undergo side reactions such as polymerization, decomposition, or rearrangement under the reaction conditions.[6]Modify reaction conditions. Lowering the temperature, changing the solvent, or using a more selective catalyst can help to minimize side reactions. In some cases, the order of addition of reagents can also be critical.
Poor Quality Starting Materials Impurities in the starting materials can inhibit the catalyst or participate in unwanted side reactions.Purify starting materials. Ensure the purity of your aldehyde, activated alkene, and any other reagents before use.

Problem 3: Difficulty in Product Purification

The desired α-Methylene-γ-butyrolactone is difficult to separate from starting materials, byproducts, or the other diastereomer.

Potential Cause Explanation Suggested Solutions
Similar Polarity of Diastereomers Diastereomers often have very similar polarities, making their separation by standard column chromatography challenging.Optimize chromatographic conditions. Use a high-quality silica gel and test various eluent systems with different polarities. Sometimes, a less polar solvent system with a very shallow gradient can improve separation. Consider using a different stationary phase (e.g., alumina, C18). High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Product Instability on Silica Gel The α-Methylene-γ-butyrolactone may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.Use deactivated silica gel or an alternative stationary phase. Treat silica gel with a base (e.g., triethylamine) before use. Alternatively, use a more neutral stationary phase like alumina.
Formation of Hard-to-Remove Byproducts Some reactions generate byproducts with similar chromatographic behavior to the desired product.Modify the work-up procedure. An aqueous wash with a mild acid or base can sometimes remove certain impurities before chromatography. Recrystallization, if applicable, can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: How can I improve the diastereoselectivity of my Baylis-Hillman reaction leading to an α-Methylene-γ-butyrolactone?

A1: Enhancing the diastereoselectivity of a Baylis-Hillman reaction requires careful optimization of several parameters:

  • Chiral Catalysts: The use of chiral tertiary amines or phosphines as catalysts can induce asymmetry.[3]

  • Lewis Acid Co-catalysts: The addition of a Lewis acid can influence the transition state and improve stereoselectivity.

  • Solvent and Temperature: As mentioned in the troubleshooting guide, screening different solvents and lowering the reaction temperature are crucial steps.[1]

  • Substrate Control: The steric and electronic nature of the aldehyde and the activated alkene can significantly impact the diastereomeric ratio.

Q2: What are some common side reactions to be aware of during the synthesis of α-Methylene-γ-butyrolactones?

A2: Common side reactions include:

  • Michael Addition: The nucleophilic catalyst can add to a second molecule of the activated alkene.

  • Polymerization: The activated alkene or the product itself can polymerize, especially at higher temperatures or in the presence of radical initiators.

  • Retro-Aldol or Retro-Baylis-Hillman Reaction: The product can revert to the starting materials under certain conditions.

  • Isomerization: The exocyclic double bond may isomerize to the more stable endocyclic position.

Q3: Are there any general tips for the purification of α-Methylene-γ-butyrolactones?

A3: Yes, here are some general tips:

  • Monitor by TLC: Use thin-layer chromatography to carefully monitor the progress of your column chromatography.

  • Use a shallow gradient: A slow and shallow increase in the polarity of the eluent often provides better separation of diastereomers.

  • Consider derivatization: If the diastereomers are inseparable, it may be possible to derivatize the mixture (e.g., by protecting a hydroxyl group) to alter their chromatographic properties, separate the derivatized diastereomers, and then deprotect.

  • Preparative HPLC: For small quantities of valuable material, preparative HPLC is often the most effective method for separating diastereomers.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Representative Chromium-Catalyzed Synthesis

EntryLigandSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Ligand ATHF25855:1
2Ligand ATHF08210:1
3Ligand ATHF-2075>20:1
4Ligand BTHF-20608:1
5Ligand ADCM-207815:1

Note: Data is illustrative and based on general trends observed in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for a Diastereoselective Chromium-Catalyzed Synthesis of α-Methylene-γ-butyrolactones

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., a chiral bisoxazoline ligand, 0.05 mmol, 5 mol%).

  • Catalyst Formation: Add CrCl₂ (0.05 mmol, 5 mol%) and stir the mixture in anhydrous THF (1 mL) for 30 minutes at room temperature.

  • Addition of Reagents: Cool the mixture to the desired temperature (e.g., -20 °C). Add the aldehyde (1.0 mmol, 1.0 equiv) followed by the 2-(alkoxycarbonyl)allyl bromide (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Lactonization: The crude product is then subjected to lactonization conditions, which typically involve treatment with an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) at elevated temperatures.

  • Purification: Purify the crude α-Methylene-γ-butyrolactone by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep 1. Add chiral ligand and CrCl₂ to flask stir 2. Stir to form catalyst prep->stir cool 3. Cool to reaction temperature stir->cool add 4. Add aldehyde and allyl bromide cool->add react 5. Stir and monitor reaction add->react quench 6. Quench reaction react->quench extract 7. Extract with organic solvent quench->extract dry 8. Dry and concentrate extract->dry lactonize 9. Lactonization dry->lactonize purify 10. Purify by chromatography lactonize->purify product Diastereomerically-enriched α-Methylene-γ-butyrolactone purify->product

Caption: Experimental workflow for diastereoselective synthesis.

troubleshooting_diastereoselectivity cluster_temp Temperature Optimization cluster_solvent Solvent Screening cluster_reagent Reagent/Catalyst Choice start Low Diastereoselectivity Observed temp_check Is the reaction at the optimal low temperature? start->temp_check lower_temp Action: Lower the temperature (e.g., 0°C, -20°C, -78°C) temp_check->lower_temp No solvent_check Is the solvent optimal? temp_check->solvent_check Yes end Improved Diastereoselectivity lower_temp->end screen_solvents Action: Screen a range of solvents (e.g., THF, DCM, Toluene) solvent_check->screen_solvents No reagent_check Is the catalyst/reagent appropriate? solvent_check->reagent_check Yes screen_solvents->end change_reagent Action: Evaluate different chiral ligands, catalysts, or bulkier reagents reagent_check->change_reagent No reagent_check->end Yes change_reagent->end

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Validation & Comparative

Illuminating the Core: A Comparative Guide to the Structural Validation of α-Methylene-γ-butyrolactone via 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of bioactive molecules is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of α-Methylene-γ-butyrolactone, a key pharmacophore found in numerous natural products. By presenting experimental data in clear, comparative tables, detailing experimental protocols, and visualizing key correlations, this guide serves as a practical resource for the structural elucidation of this important chemical entity.

Unveiling the Molecular Framework: 1D and 2D NMR Data

The structural backbone of α-Methylene-γ-butyrolactone can be unequivocally established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following tables summarize the key chemical shifts and correlations obtained from COSY, HSQC, and HMBC spectra, providing a clear and comparative overview of the data derived from each technique.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for α-Methylene-γ-butyrolactone

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (=CH₂)6.25 (dd, J=3.0, 2.5 Hz)122.5
1' (=CH₂)5.65 (dd, J=2.5, 2.0 Hz)
2 (-CH₂-)3.00 (t, J=6.5 Hz)28.5
3 (-CH₂-O-)4.35 (t, J=6.5 Hz)66.0
4 (C=O)-171.0
5 (C=)-135.0

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like TMS. The values presented here are representative and may vary slightly depending on the solvent and experimental conditions.

Table 2: Key 2D NMR Correlations for the Structural Validation of α-Methylene-γ-butyrolactone

TechniqueCorrelating Protons/CarbonsType of CorrelationInformation Gained
COSY H-2 ↔ H-3³JHH (through-bond)Confirms the presence of the -CH₂-CH₂-O- spin system.
H-1 ↔ H-1'²JHH (geminal, through-bond)Confirms the two protons of the exocyclic methylene group are distinct.
HSQC H-1, H-1' ↔ C-1¹JCH (one-bond)Directly links the olefinic protons to their attached carbon.
H-2 ↔ C-2¹JCH (one-bond)Directly links the C2 methylene protons to their attached carbon.
H-3 ↔ C-3¹JCH (one-bond)Directly links the C3 methylene protons to their attached carbon.
HMBC H-1, H-1' ↔ C-2, C-4, C-5²JCH, ³JCH (long-range)Confirms the connectivity of the exocyclic methylene to the lactone ring at C5 and its proximity to the carbonyl carbon (C4) and the adjacent methylene carbon (C2).
H-2 ↔ C-1, C-3, C-4, C-5²JCH, ³JCH (long-range)Establishes the position of C2 adjacent to the exocyclic double bond, the C3 methylene, and the carbonyl group.
H-3 ↔ C-2, C-4, C-5²JCH, ³JCH (long-range)Confirms the position of the oxygen-bearing methylene group (C3) adjacent to C2 and the carbonyl carbon (C4).

Experimental Protocols for 2D NMR Analysis

To ensure reproducibility and accuracy, the following detailed methodologies for the key 2D NMR experiments are provided.

Sample Preparation

A solution of α-Methylene-γ-butyrolactone (5-10 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

COSY (Correlation Spectroscopy)
  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is utilized.

  • Parameters:

    • Spectral Width (¹H): 10-12 ppm in both dimensions.

    • Number of Scans (NS): 2-4.

    • Number of Increments (F1 dimension): 256-512.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: The acquired data is processed with a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse sequence with multiplicity editing (e.g., HSQCETGPSI) can be used to differentiate CH, CH₂, and CH₃ signals.

  • Parameters:

    • Spectral Width (¹H, F2): 10-12 ppm.

    • Spectral Width (¹³C, F1): 0-180 ppm.

    • Number of Scans (NS): 4-8.

    • Number of Increments (F1 dimension): 128-256.

    • Relaxation Delay (d1): 1-2 seconds.

    • One-bond coupling constant (¹JCH): Optimized for an average value of 145 Hz.

  • Processing: The data is processed with a squared sine-bell window function in both dimensions and Fourier transformed.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A standard gradient-selected HMBC (gHMBC) pulse sequence is employed.

  • Parameters:

    • Spectral Width (¹H, F2): 10-12 ppm.

    • Spectral Width (¹³C, F1): 0-200 ppm (to include the carbonyl carbon).

    • Number of Scans (NS): 8-16.

    • Number of Increments (F1 dimension): 256-512.

    • Relaxation Delay (d1): 1-2 seconds.

    • Long-range coupling constant (ⁿJCH): Optimized for a range of 4-8 Hz to observe both two- and three-bond correlations.

  • Processing: The data is processed with a sine-bell window function in both dimensions and subjected to a two-dimensional Fourier transform.

Visualizing the Path to Structural Confirmation

The following diagrams illustrate the logical workflow of the structural validation process and the key correlations that cement the structure of α-Methylene-γ-butyrolactone.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation prep Dissolve α-Methylene-γ-butyrolactone in Deuterated Solvent (e.g., CDCl₃) acq_1d 1D NMR (¹H, ¹³C) prep->acq_1d acq_cosy 2D COSY prep->acq_cosy acq_hsqc 2D HSQC prep->acq_hsqc acq_hmbc 2D HMBC prep->acq_hmbc acq_1d->acq_cosy acq_1d->acq_hsqc acq_1d->acq_hmbc proc Fourier Transform Phase Correction Baseline Correction acq_1d->proc acq_cosy->proc acq_hsqc->proc acq_hmbc->proc analysis_1d Assign Chemical Shifts proc->analysis_1d analysis_cosy Identify Spin Systems (¹H-¹H Correlations) proc->analysis_cosy analysis_hsqc Direct C-H Connectivity (¹JCH Correlations) proc->analysis_hsqc analysis_hmbc Long-Range C-H Connectivity (ⁿJCH Correlations) proc->analysis_hmbc validation Confirm Structure of α-Methylene-γ-butyrolactone analysis_1d->validation analysis_cosy->validation analysis_hsqc->validation analysis_hmbc->validation

Caption: Workflow for 2D NMR-based structural validation.

structural_correlations cluster_structure α-Methylene-γ-butyrolactone cluster_correlations Key 2D NMR Correlations C4 C4 (O) C5 C5 C4->C5 C1 C1 (=CH₂) C5->C1 C2 C2 (-CH₂-) C5->C2 C3 C3 (-CH₂-O-) C2->C3 O O C3->O O->C4 H2 H-2 H2->C4 HMBC H2->C5 HMBC H2->C2 HSQC H2->C3 HMBC H3 H-3 H2->H3 COSY H3->C4 HMBC H3->C2 HMBC H3->C3 HSQC H1 H-1/1' H1->C4 HMBC H1->C5 HMBC H1->C1 HSQC H1->C2 HMBC

Caption: Key HMBC, HSQC, and COSY correlations for α-Methylene-γ-butyrolactone.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an unambiguous and robust method for the structural validation of α-Methylene-γ-butyrolactone. COSY experiments delineate the proton-proton coupling networks, HSQC provides direct one-bond proton-carbon correlations, and HMBC reveals the long-range connectivities that piece together the complete molecular puzzle. This guide offers a standardized framework for researchers to confidently and efficiently confirm the structure of this and similar lactone-containing molecules, ensuring data integrity in drug discovery and development pipelines.

comparative analysis of the biological activity of alpha-Methylene-gamma-butyrolactone enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential biological effects of (R)- and (S)-α-methylene-γ-butyrolactones, supported by experimental data and methodologies.

The α-methylene-γ-butyrolactone is a core structural motif found in a vast array of natural products that exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The biological efficacy of this class of compounds is largely attributed to the presence of an α,β-unsaturated carbonyl group, which acts as a Michael acceptor. This reactive feature allows for covalent adduction with nucleophilic residues, primarily cysteine, on various biological macromolecules, thereby modulating their function. Crucially, the stereochemistry at the γ-position of the lactone ring, giving rise to (R)- and (S)-enantiomers, can significantly influence the potency and selectivity of these interactions, leading to differential biological outcomes. This guide provides a comparative analysis of the biological activity of α-methylene-γ-butyrolactone enantiomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Enantioselective Cytotoxicity

The differential cytotoxic effects of α-methylene-γ-butyrolactone enantiomers have been a subject of significant investigation, particularly in the context of anticancer drug development. The spatial arrangement of substituents on the chiral center can dictate the efficiency of the Michael addition reaction with target proteins, leading to variations in antiproliferative activity.

While a direct comparative study on the enantiomers of the parent α-methylene-γ-butyrolactone is not extensively documented in publicly available literature, the principle of enantioselectivity is well-established for its derivatives. For instance, studies on γ-substituted analogs consistently demonstrate that the stereochemistry at the γ-position plays a critical role in determining the cytotoxic potency against various cancer cell lines. This enantioselectivity is thought to arise from the specific stereochemical requirements of the binding pockets of target enzymes or proteins.

Table 1: Comparative Cytotoxicity of α-Methylene-γ-butyrolactone Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundEnantiomerCell LineIC50 (µM)
γ-Phenyl-α-methylene-γ-butyrolactone(R)HeLa (Cervical Cancer)15.2
(S)HeLa (Cervical Cancer)5.8
(R)A549 (Lung Cancer)22.5
(S)A549 (Lung Cancer)8.1
γ-Butyl-α-methylene-γ-butyrolactone(R)MCF-7 (Breast Cancer)35.7
(S)MCF-7 (Breast Cancer)12.4

Note: The data presented in this table is hypothetical and serves to illustrate the expected differences in activity between enantiomers. Actual values would need to be sourced from specific experimental studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • (R)- and (S)-enantiomers of α-methylene-γ-butyrolactone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HeLa, A549) Seeding Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep Prepare Enantiomer Solutions ((R) & (S)) Treatment Treat Cells with Enantiomers CompoundPrep->Treatment Seeding->Treatment MTT Add MTT Reagent Treatment->MTT Solubilization Solubilize Formazan with DMSO MTT->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Activity of (R) vs (S) Enantiomers IC50->Comparison G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκBα IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Enantiomers (R)- and (S)-Enantiomers of α-Methylene- γ-butyrolactone Enantiomers->IKK Inhibit Enantiomers->NFkB Inhibit DNA DNA NFkB_nuc->DNA Binds to GeneExp Gene Expression (Inflammation, Proliferation) DNA->GeneExp Activates IkB_p->IkB Degradation

References

structure-activity relationship (SAR) studies of alpha-Methylene-gamma-butyrolactone derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of α-methylene-γ-butyrolactone derivatives as anticancer agents. It highlights key structure-activity relationships, presents quantitative data on their efficacy, and details the experimental protocols for their synthesis and evaluation.

The α-methylene-γ-butyrolactone is a prominent structural motif found in numerous natural products exhibiting a wide range of biological activities, including potent anticancer effects. This reactive Michael acceptor covalently interacts with biological nucleophiles, a characteristic that has been harnessed in the design of targeted anticancer agents. This guide focuses on the structure-activity relationship (SAR) studies of various synthetic derivatives, providing a comparative overview of their performance.

Data Presentation: A Comparative Analysis of Anticancer Activity

The anticancer efficacy of α-methylene-γ-butyrolactone derivatives is profoundly influenced by their structural modifications. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines, offering a quantitative comparison of their cytotoxic potential.

Isatin-Derived Spirocyclic Monomers

The rigid spirocyclic framework fused to an isatin core has proven to be a promising scaffold. Analogue 19 was identified as a potent inhibitor of the NF-κB pathway.[1] Further modifications, such as the addition of dimethyl groups in analogue 29 , led to enhanced cancer cell growth inhibition.[1]

CompoundCancer Cell LineIC50 (µM)Reference
Analogue 19 A2780 (Ovarian)~4[1]
OVCAR5 (Ovarian)~4[1]
MiaPaCa-2 (Pancreatic)~5[1]
Analogue 29 A2780 (Ovarian)~1[1]
OVCAR5 (Ovarian)~1.5[1]
MiaPaCa-2 (Pancreatic)~2[1]
Isatin-Derived Spirocyclic Dimers

Dimerization of the spirocyclic isatin core has emerged as a powerful strategy to significantly enhance anticancer potency. The length and composition of the linker connecting the two monomeric units play a crucial role in their activity. SpiD3, with a three-carbon linker, has demonstrated low nanomolar efficacy.[2]

CompoundCancer Cell LineIC50 (nM)Reference
SpiD3 A2780 (Ovarian)~15[2]
OVCAR5 (Ovarian)~20[2]
MiaPaCa-2 (Pancreatic)~10[2]
Naphthalene and Other Aromatic Derivatives

Incorporating aromatic moieties, such as naphthalene, at the γ-position of the butyrolactone ring has also yielded compounds with significant cytotoxic profiles. Substitution on the aromatic ring can further modulate the activity.

CompoundCancer Cell LineActivityReference
Naphthalene derivativeLeukemiaHighly cytostatic[3]
Bromo-naphthalene derivativeSolid tumorsCytostatic and cytocidal[3]
4-Phenyl-γ-butyrolactone derivativeLeukemiaStrong growth inhibition[4]
4-(4-Chlorophenyl)-γ-butyrolactone derivativeLeukemiaPotent growth inhibition[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many α-methylene-γ-butyrolactone derivatives involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. Furthermore, these compounds have been shown to induce apoptosis in cancer cells.

NF_kappa_B_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition IkBa_p p-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Compound α-Methylene-γ-butyrolactone Derivatives Compound->IKK Inhibition Compound->NFkB Covalent Modification DNA DNA NFkB_n->DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Apoptosis_Pathway Compound α-Methylene-γ-butyrolactone Derivatives Bcl2 Bcl-2 family (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) IC50->Mechanism Xenograft Tumor Xenograft Model Mechanism->Xenograft Efficacy Efficacy & Toxicity Studies Xenograft->Efficacy

Caption: General experimental workflow for evaluation.

Experimental Protocols

Synthesis of Isatin-Derived Spirocyclic α-Methylene-γ-butyrolactone Dimers (General Procedure)[2]
  • Dimerization of Isatin: To a solution of isatin in DMF, add sodium hydride (NaH) followed by the dropwise addition of a solution of the desired dibromoalkane linker in DMF. The reaction mixture is stirred overnight at room temperature. After completion, the reaction is quenched with water and the product is extracted, dried, and purified.

  • Barbier-type Reaction: The dimerized isatin is dissolved in a mixture of THF and water. Indium powder and methyl 2-(bromomethyl)acrylate are added, and the mixture is stirred at room temperature for 24 hours. The reaction is then quenched and the product extracted and purified.

  • Cyclization: The product from the previous step is dissolved in DCM, and a catalytic amount of p-toluenesulfonic acid (TsOH) is added. The mixture is stirred at room temperature for 24 hours. The solvent is then removed, and the crude product is purified by column chromatography to yield the final spirocyclic dimer.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the α-methylene-γ-butyrolactone derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis for NF-κB Pathway
  • Cell Lysis: After treatment with the test compounds, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of the compounds on protein expression and phosphorylation.

This guide provides a foundational understanding of the structure-activity relationships of α-methylene-γ-butyrolactone derivatives as anticancer agents. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating the design and development of novel and more effective cancer therapeutics.

References

comparison of different catalytic systems for the synthesis of alpha-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety is a key structural feature in a vast array of natural products exhibiting significant biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Its prevalence in medicinally relevant molecules has driven the development of numerous synthetic strategies. This guide provides a comparative overview of prominent catalytic systems for the synthesis of α-methylene-γ-butyrolactones, offering a comprehensive analysis of their performance based on experimental data.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of α-methylene-γ-butyrolactones is contingent on several factors, including desired stereoselectivity, substrate scope, operational simplicity, and cost. Below is a summary of key performance indicators for several leading catalytic approaches.

Catalytic SystemCatalystKey ReactantsYield (%)Selectivity (ee/dr)Reaction ConditionsStrengthsLimitations
Chromium-Catalyzed Allylation CrCl2 / Chiral LigandAldehyde, 2-(Alkoxycarbonyl)allyl bromideUp to 91%[1]Up to 99% ee[1]Mild conditions, room temperatureHigh enantioselectivity, broad aldehyde scope[1]Stoichiometric use of chromium, multi-step process[1]
Zinc-Mediated One-Pot Synthesis Zinc powderAldehyde, Ethyl 2-(bromomethyl)acrylate70-80%[2][3]Not applicable (achiral)Room temperature, sonication, 5-30 min[2][3]Fast reaction, simple procedure, one-pot[2][3][4]Primarily for achiral synthesis, moderate yields
Ruthenium-Catalyzed Cyclocarbonylation Ru3(CO)12Allenyl aldehydeModerate to goodNot specifiedAtmospheric CO pressure, 2,4,6-collidineAtom economicalLimited substrate scope reported, requires specialized starting materials
Rhodium-Catalyzed Alder Ene Reaction [Rh(cod)2]BF4 / Chiral Ligand1,6-EnynesHigh yields>99% ee[5]Mild conditionsExcellent enantioselectivity[5]Requires synthesis of specific enyne substrates
Acid-Catalyzed Rearrangement Strong Brønsted acids (e.g., H2SO4)Tetrahydro-3-furoic acidHigh yields claimed[6]Not applicableHigh temperatures (100-400 °C)[6]Utilizes a simple starting materialHarsh reaction conditions, limited data on actual yields[6]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate replication and adaptation.

Chromium-Catalyzed Enantioselective Synthesis[1]

This two-step procedure involves a chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization.

Step 1: Allylation

  • To a flame-dried Schlenk tube under an argon atmosphere, add CrCl2 (0.24 mmol), the chiral carbazole-based bisoxazoline ligand L4 (0.1 mmol), and anhydrous THF (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the aldehyde (0.2 mmol) and 2-(methoxycarbonyl)allyl bromide (0.3 mmol) in THF (1.0 mL) to the catalyst mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Lactonization

  • Dissolve the product from Step 1 in a 1:1 mixture of THF and 1 M HCl.

  • Stir the solution at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the resulting α-methylene-γ-butyrolactone by flash chromatography.

Zinc-Mediated One-Pot Synthesis[2][3]

This protocol describes a rapid and straightforward synthesis under ambient conditions.

  • To a round-bottom flask, add zinc powder (1.5 mmol), the desired aldehyde (1.0 mmol), and ethyl 2-(bromomethyl)acrylate (1.2 mmol) in a suitable solvent (e.g., THF).

  • Place the flask in an ultrasonic bath and sonicate at room temperature for 5-30 minutes, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure α-methylene-γ-butyrolactone.

Ruthenium-Catalyzed Cyclocarbonylation

This method utilizes a ruthenium carbonyl complex to achieve cyclization with incorporation of carbon monoxide.

  • In a pressure vessel, place the allenyl aldehyde (1.0 mmol) and Ru3(CO)12 (0.05 mmol) in 2,4,6-collidine (5 mL).

  • Pressurize the vessel with carbon monoxide to 1 atmosphere.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • After cooling to room temperature, carefully vent the CO pressure.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for the key catalytic transformations.

chromium_catalyzed_synthesis cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle cluster_lactonization Lactonization CrCl2 CrCl₂ ActiveCatalyst [Cr(II)L] CrCl2->ActiveCatalyst + L* Ligand Chiral Ligand (L) Intermediate1 Allyl-Cr(III)L* Intermediate ActiveCatalyst->Intermediate1 + Allyl Bromide Aldehyde R-CHO AllylBromide Br-CH₂-C(=CH₂)-COOR' Intermediate2 Six-membered Transition State Intermediate1->Intermediate2 + Aldehyde Product_precursor Homoallylic Alcohol Intermediate2->Product_precursor C-C bond formation Product_precursor->ActiveCatalyst Release Product_precursor2 Homoallylic Alcohol Product_precursor->Product_precursor2 FinalProduct α-Methylene-γ-butyrolactone Product_precursor2->FinalProduct Acid-catalyzed cyclization

Caption: Proposed pathway for Chromium-Catalyzed Synthesis.

zinc_mediated_synthesis Reactants Aldehyde (R-CHO) + Ethyl 2-(bromomethyl)acrylate + Zn Reformatsky_reagent Organozinc (Reformatsky) Reagent Reactants->Reformatsky_reagent Oxidative Addition Aldehyde Addition Nucleophilic Addition Reformatsky_reagent->Addition Intermediate Zinc Alkoxide Intermediate Addition->Intermediate to Aldehyde Lactonization Intramolecular Cyclization Intermediate->Lactonization Elimination of EtO-Zn-Br Product α-Methylene-γ-butyrolactone Lactonization->Product

Caption: Workflow for Zinc-Mediated One-Pot Synthesis.

ruthenium_catalyzed_synthesis cluster_cycle Catalytic Cycle Ru_catalyst [Ru] Intermediate_A Hydroruthenation Ru_catalyst->Intermediate_A + Allenyl Aldehyde Allenyl_aldehyde Allenyl Aldehyde Intermediate_B π-Allylruthenium Intermediate Intermediate_A->Intermediate_B Intermediate_C Carbonyl Insertion Intermediate_B->Intermediate_C + CO Intermediate_D Acylruthenium Intermediate Intermediate_C->Intermediate_D Product_release Reductive Elimination Intermediate_D->Product_release Product_release->Ru_catalyst Releases Product Final_Product α-Methylene-γ-butyrolactone Product_release->Final_Product

Caption: Proposed mechanism for Ruthenium-Catalyzed Cyclocarbonylation.

References

Navigating the Therapeutic Landscape: An In Vivo Comparative Guide to α-Methylene-γ-butyrolactones and Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive in vivo comparison of the efficacy and toxicity of α-Methylene-γ-butyrolactones (α-MGBs), represented by parthenolide and costunolide, against standard chemotherapeutic agents, doxorubicin and cyclophosphamide. This analysis is supported by experimental data from various animal models, offering insights into their potential as anticancer agents.

The quest for novel anticancer compounds with improved efficacy and reduced toxicity is a central theme in oncological research. α-Methylene-γ-butyrolactones, a class of naturally occurring sesquiterpene lactones, have garnered significant attention for their promising antitumor activities. This guide delves into the in vivo performance of two prominent α-MGBs, parthenolide and costunolide, and juxtaposes their profiles with the well-established cytotoxic drugs, doxorubicin and cyclophosphamide.

In Vivo Efficacy: A Comparative Analysis

The antitumor effects of these compounds have been evaluated in various preclinical animal models, primarily utilizing human breast cancer xenografts. The data, summarized below, highlights the potential of α-MGBs in inhibiting tumor growth and metastasis.

Table 1: Comparative In Vivo Efficacy in Breast Cancer Xenograft Models
CompoundAnimal ModelCell LineDosing RegimenKey Efficacy ResultsCitation(s)
Parthenolide Nude Mice (orthotopic)MDA-MB-231Not specifiedReduced tumor growth by 25% after 42 days.[1]
DMAPT (soluble parthenolide analog) Nude Mice (xenograft)MDA-MB-231Not specifiedSignificant inhibition of tumor growth, increased animal survival, and marked reduction of lung metastasis.[2][3][4]
Costunolide Nude Mice (orthotopic)MDA-MB-231Injected into mammary fat pad every three days for 30 days.Inhibition of tumor growth and metastasis.
Doxorubicin BALB/c Mice (orthotopic)4T14 mg/kg and 8 mg/kg (i.p.), once a week.Dose-dependent inhibition of primary tumor growth.[5]
Nude Mice (implant)MDA-MB-231-LucNot specifiedSignificant decrease in tumor volume and weight after 21 days.[6]
Cyclophosphamide SCID Mice (orthotopic)MDA-MB-231150 mg/kg (i.p.), every other day for 6 days.Significant tumor growth delay.[7]
Nude Mice (xenograft)MDA-MB-23120-40 mg/kg (i.m.), daily.Used as a positive control for benchmarking therapeutic response.[8]

In Vivo Toxicity: A Safety Profile Comparison

A critical aspect of any potential therapeutic is its safety profile. The following table summarizes the available in vivo toxicity data for the selected compounds, providing insights into their potential adverse effects.

Table 2: Comparative In Vivo Toxicity Profiles
CompoundAnimal ModelLD50Key Toxicity FindingsCitation(s)
Parthenolide (synthetic) Swiss Mice200 mg/kg (p.o.)Sub-acute oral administration (200 mg/kg daily for 28 days) showed no significant changes in body weight, organ weights, or hematological and biochemical parameters.[9]
Costunolide RatsNot FoundShowed protective effects against doxorubicin-induced cardiorenal toxicity by modulating oxidative stress, inflammation, and apoptosis. In another study, it significantly reduced lipoteichoic acid-induced inflammatory cell infiltration and lung tissue damage in mice.[10][11]
Doxorubicin Not specifiedNot specifiedKnown to cause dose-dependent cardiovascular toxicity. In mice, it leads to elevated serum markers of myocardial injury (LDH and CK-MB) and is associated with arterial stiffness and endothelial dysfunction.[12][13]
Cyclophosphamide MiceNot specifiedCan cause serious hematological toxicity, including leukopenia and thrombocytopenia. In mice, it has been shown to decrease body mass and the weight of testes and kidneys.[14][15]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.

Breast Cancer Xenograft Models
  • MDA-MB-231 Orthotopic Xenograft Model:

    • Animal Model: Immunocompromised mice (e.g., Nude, SCID).[16][8]

    • Cell Implantation: Human breast cancer MDA-MB-231 cells are injected into the mammary fat pad of the mice.[16][8] This orthotopic implantation is designed to mimic the natural environment of breast cancer growth.[16][8]

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The formula (L x W²)/2 is often used, where L is the length and W is the width of the tumor.[17]

    • Metastasis Assessment: Metastasis can be monitored in organs such as the lungs, liver, and lymph nodes through histological analysis or imaging techniques.[2][3]

  • 4T1 Syngeneic Orthotopic Model:

    • Animal Model: BALB/c mice.

    • Cell Implantation: Murine 4T1 breast cancer cells are injected into the mammary glands of the mice.[5]

    • Tumor Growth and Metastasis: This model is known for its aggressive growth and metastasis to various organs, including the lungs, liver, heart, and spleen, even after the primary tumor is excised.[18]

Toxicity Studies
  • Acute Toxicity (LD50 Determination):

    • Animals (e.g., Swiss mice) are administered a single dose of the test compound.[9]

    • The animals are observed for a set period (e.g., 7 days) for signs of toxicity and mortality.[9]

    • The LD50, the dose at which 50% of the animals die, is then calculated.

  • Sub-acute Toxicity:

    • Animals are administered the test compound daily for a specified period (e.g., 28 days).[9]

    • Parameters such as body weight, organ weights, and hematological and biochemical markers are monitored and compared to a control group.[9]

  • Doxorubicin-Induced Cardiotoxicity Model:

    • Animal Model: Mice or rats.[12][13]

    • Dosing: Doxorubicin is administered intraperitoneally or intravenously, typically in multiple doses over several weeks to induce chronic cardiotoxicity.[12]

    • Assessment: Cardiovascular function is evaluated using methods like electrocardiography. Serum levels of cardiac injury markers such as lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) are measured.[13] Histological examination of the heart tissue is also performed.[13]

  • Cyclophosphamide-Induced Hematological Toxicity:

    • Animal Model: Mice.[19]

    • Assessment: Following cyclophosphamide administration, hematological parameters are analyzed. This includes white blood cell (WBC) counts, and specifically neutrophil and lymphocyte counts, to assess for leukopenia.[19]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Efficacy_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Model Immunocompromised Mice (e.g., Nude, SCID) Implantation Orthotopic Injection into Mammary Fat Pad Animal_Model->Implantation Cell_Line Human Breast Cancer Cells (MDA-MB-231 or 4T1) Cell_Line->Implantation Treatment Drug Administration (α-MGBs or Chemotherapy) Implantation->Treatment Tumor_Growth Tumor Volume Measurement Treatment->Tumor_Growth Metastasis Metastasis Evaluation (Histology/Imaging) Treatment->Metastasis Survival Survival Analysis Treatment->Survival

In Vivo Anticancer Efficacy Experimental Workflow.

Toxicity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Model Rodent Models (Mice or Rats) Drug_Admin Compound Administration (Single or Repeated Doses) Animal_Model->Drug_Admin Clinical_Signs Observation of Clinical Signs Drug_Admin->Clinical_Signs Organ_Toxicity Organ-Specific Toxicity (Histopathology) Drug_Admin->Organ_Toxicity Biomarkers Hematological & Biochemical Markers Drug_Admin->Biomarkers LD50 LD50 Determination Drug_Admin->LD50

In Vivo Toxicity Study Experimental Workflow.

Drug_Comparison cluster_alphaMGB α-Methylene-γ-butyrolactones cluster_chemo Conventional Chemotherapeutics Parthenolide Parthenolide Efficacy Antitumor Efficacy (Tumor Growth Inhibition, Metastasis Reduction) Parthenolide->Efficacy Toxicity Toxicity (LD50, Organ-Specific Effects) Parthenolide->Toxicity Costunolide Costunolide Costunolide->Efficacy Costunolide->Toxicity Doxorubicin Doxorubicin Doxorubicin->Efficacy Doxorubicin->Toxicity Cyclophosphamide Cyclophosphamide Cyclophosphamide->Efficacy Cyclophosphamide->Toxicity

References

The Duel of the Warheads: α-Methylene-γ-butyrolactone Versus Other Electrophiles in Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering prolonged target engagement and enhanced potency. The effectiveness of a TCI is critically dependent on its electrophilic "warhead," which forms a stable covalent bond with a specific nucleophilic residue on the target protein, most commonly a cysteine. Among the diverse arsenal of warheads, the α-methylene-γ-butyrolactone scaffold, a Michael acceptor found in numerous natural products, presents a unique profile. This guide provides an objective comparison of α-methylene-γ-butyrolactone with other widely used electrophilic warheads—acrylamides, vinyl sulfones, and chloroacetamides—supported by experimental data to inform the selection of the optimal reactive group for TCI design.

At a Glance: Comparative Reactivity and Properties

The choice of an electrophilic warhead is a balancing act between reactivity and selectivity. A highly reactive warhead may lead to off-target effects, while a poorly reactive one may not achieve sufficient target modification. The following table summarizes key quantitative data on the reactivity of these warheads with cysteine, the most common target for covalent inhibitors. It is important to note that direct comparisons of absolute values across different studies should be approached with caution due to variations in experimental conditions.

WarheadTarget ResidueReaction TypeSecond-Order Rate Constant (k_inact/K_I or k₂) (M⁻¹s⁻¹)Key Characteristics
α-Methylene-γ-butyrolactone CysteineMichael Addition~42 - 200[1]Natural product origin, moderate reactivity, potential for improved cell permeability.[1]
Acrylamide CysteineMichael Addition~0.01 - 10Widely used, tunable reactivity, generally lower reactivity than other warheads, minimizing off-target reactions.
Vinyl Sulfone CysteineMichael Addition~100 - 10,000+[2][3][4]High reactivity, potent inhibition, can also target other nucleophiles like lysine.[3]
Chloroacetamide CysteineNucleophilic SubstitutionHigh (often rapid)High reactivity, can be less selective, potential for off-target alkylation.

In-Depth Analysis of Electrophilic Warheads

α-Methylene-γ-butyrolactone

This warhead is a prominent feature in many biologically active natural products.[5] Its reactivity is attributed to the exocyclic double bond, which acts as a Michael acceptor for nucleophilic attack by cysteine residues. The lactone ring itself can contribute to binding interactions and influence the overall physicochemical properties of the inhibitor. The moderate reactivity of this scaffold can be advantageous in achieving a balance between target engagement and minimizing off-target modifications.[1]

Acrylamide

Acrylamides are arguably the most utilized warheads in clinically approved TCIs, such as in inhibitors of EGFR and BTK. Their popularity stems from their relatively mild electrophilicity, which can be finely tuned by substitutions on the acrylamide moiety. This tunability allows for the optimization of reactivity to achieve high selectivity for the intended target cysteine over other biological nucleophiles like glutathione.[6][7]

Vinyl Sulfone

Vinyl sulfones are highly reactive Michael acceptors, often exhibiting significantly faster reaction rates with thiols compared to acrylamides.[2][3][8] This high reactivity can lead to very potent and rapid target inhibition. However, it also increases the risk of off-target reactions. The geometry of the sulfone group differs from the planar amide of acrylamides, which can be a key consideration in inhibitor design.

Chloroacetamide

Chloroacetamides react with cysteine via a nucleophilic substitution mechanism, forming a stable thioether linkage. They are generally considered to be highly reactive and can be less selective than Michael acceptors.[6] This high reactivity can be beneficial for targeting proteins with less accessible cysteines but requires careful design to mitigate off-target effects.

Signaling Pathways Targeted by Covalent Inhibitors

Targeted covalent inhibitors have made a significant impact in oncology and immunology by irreversibly modulating key signaling pathways. Below are diagrams of three prominent pathways where TCIs are actively being developed.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR TCI Covalent Inhibitor TCI->EGFR irreversibly inhibits

EGFR Signaling Pathway Inhibition

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Activation PLCG2->NFkB Cell_Survival B-cell Survival & Proliferation PLCG2->Cell_Survival Antigen Antigen Antigen->BCR TCI Covalent Inhibitor TCI->BTK irreversibly inhibits

BTK Signaling Pathway Inhibition

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex inhibits Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus translocates Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nucleus->Gene_Transcription Stimulus Stimulus (e.g., TNFα) Stimulus->IKK activates TCI Covalent Inhibitor TCI->IKK inhibits TCI->NFkB_complex directly inhibits

NF-κB Signaling Pathway Inhibition

Experimental Protocols

Accurate evaluation of covalent inhibitors requires specialized experimental protocols to characterize their kinetics of inactivation and selectivity.

Kinetic Analysis of Covalent Inhibition

Objective: To determine the kinetic parameters of covalent bond formation, specifically the inactivation rate constant (k_inact) and the inhibitor affinity (K_I). The ratio k_inact/K_I represents the second-order rate constant for covalent modification and is a key metric for inhibitor potency.[9]

Methodology:

  • Enzyme and Inhibitor Preparation: Purified target enzyme and the covalent inhibitor are prepared in a suitable assay buffer.

  • Progress Curve Analysis: The enzyme is incubated with a range of inhibitor concentrations. The enzymatic reaction is initiated by the addition of a substrate, and the reaction progress is monitored over time (e.g., by measuring product formation via fluorescence or absorbance).

  • Data Analysis: The resulting progress curves are fitted to kinetic models for irreversible inhibition to determine k_obs (the observed rate of inactivation) for each inhibitor concentration. A plot of k_obs versus inhibitor concentration is then used to calculate k_inact and K_I.[9]

Workflow Diagram:

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Covalent Inhibitor Series Inhibitor->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Monitoring Monitor Reaction Progress Over Time Reaction->Monitoring Fitting Fit Progress Curves to determine k_obs Monitoring->Fitting Plotting Plot k_obs vs. [Inhibitor] Fitting->Plotting Calculation Calculate k_inact & K_I Plotting->Calculation

Kinetic Analysis Workflow
Proteome-Wide Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of a covalent inhibitor across the entire proteome in a native biological system.[10][11]

Methodology:

  • Cell/Lysate Treatment: Live cells or cell lysates are treated with the covalent inhibitor at various concentrations.

  • Probe Labeling: The treated proteome is then labeled with a broad-spectrum, activity-based probe (ABP) that contains a reactive group for a specific enzyme class (e.g., cysteine proteases) and a reporter tag (e.g., biotin or a fluorophore).[11]

  • Analysis:

    • Gel-Based ABPP: Labeled proteins are separated by SDS-PAGE, and probe-labeled proteins are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular protein band in the inhibitor-treated sample indicates target engagement.

    • MS-Based ABPP: Biotinylated proteins are enriched and subjected to proteomic analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that are targeted by the inhibitor.[10]

Workflow Diagram:

ABPP_Workflow cluster_treatment Sample Treatment cluster_labeling Probe Labeling & Analysis cluster_output Output Proteome Native Proteome (Cells or Lysate) Labeling Label with ABP Proteome->Labeling Inhibitor Covalent Inhibitor Inhibitor->Proteome pre-incubate Probe Activity-Based Probe (ABP) Probe->Labeling Gel Gel-Based Analysis Labeling->Gel MS MS-Based Analysis Labeling->MS Selectivity Proteome-Wide Selectivity Profile Gel->Selectivity MS->Selectivity

ABPP Workflow for Selectivity Profiling
Mass Spectrometry for Covalent Adduct Identification

Objective: To confirm the covalent modification of the target protein and identify the specific amino acid residue that is modified.[12]

Methodology:

  • Protein-Inhibitor Incubation: The purified target protein is incubated with the covalent inhibitor to allow for adduct formation.

  • Intact Protein Analysis (Optional): The molecular weight of the intact protein-inhibitor complex can be measured by mass spectrometry (e.g., ESI-TOF) to confirm the addition of the inhibitor mass.[12][13]

  • Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides. The mass shift corresponding to the covalent modification on a specific peptide is used to pinpoint the exact site of modification.[14][15]

Conclusion

The selection of an electrophilic warhead is a critical decision in the design of targeted covalent inhibitors. While α-methylene-γ-butyrolactone offers a compelling profile rooted in natural product chemistry with moderate reactivity, other warheads like acrylamides provide exceptional tunability, vinyl sulfones deliver high potency, and chloroacetamides offer high reactivity. A thorough understanding of the comparative reactivity, selectivity, and physicochemical properties of these warheads, coupled with rigorous experimental evaluation using the protocols outlined in this guide, will empower researchers to develop safer and more effective covalent therapeutics.

References

development of LC-MS/MS methods for the quantification of alpha-Methylene-gamma-butyrolactone in plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of α-Methylene-γ-butyrolactone (α-MGB) in plasma: a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an established Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended to assist researchers in selecting the most suitable methodology for their specific bioanalytical needs, offering detailed experimental protocols and performance data.

Introduction

α-Methylene-γ-butyrolactone is a reactive α,β-unsaturated carbonyl compound and a known contact allergen. Its quantification in biological matrices such as plasma is crucial for toxicological studies and for understanding its pharmacokinetic profile. While no fully validated LC-MS/MS method has been published specifically for α-MGB in plasma, this guide proposes a robust method based on the analysis of structurally similar lactones. This proposed method is compared against a well-documented GC-MS method where α-MGB is utilized as an internal standard for the quantification of γ-butyrolactone (GBL).

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the proposed LC-MS/MS method and the established GC-MS method for the analysis of α-MGB in plasma.

ParameterProposed LC-MS/MS MethodGC-MS Method
Limit of Quantification (LOQ) ~ 1 ng/mL0.798 µg/mL[1]
Linearity Range ~ 1 - 500 ng/mL0.798 - 500 µg/mL[1]
Accuracy Expected to be within ±15%Within 10% (for GBL)
Precision (CV%) Expected to be <15%Within 10% (for GBL)
Recovery > 85%> 90% (for GBL with MTBE)[1]
Sample Preparation Time ~ 30 minutes~ 1 hour
Analysis Time per Sample ~ 5-10 minutes~ 15-20 minutes
Derivatization Required NoNo

Experimental Protocols

Proposed LC-MS/MS Method

This proposed method is adapted from established methods for the analysis of similar lactone compounds in plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., d4-α-MGB).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • α-MGB: Precursor ion [M+H]⁺ m/z 99.04 -> Product ion (to be determined by infusion).

    • Internal Standard (d4-α-MGB): Precursor ion [M+H]⁺ m/z 103.06 -> Product ion (to be determined by infusion).

  • Key Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

GC-MS Method

This method is based on a published procedure for the quantification of GBL in biological matrices, where α-MGB was used as an internal standard.[1]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma, add the internal standard solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to a final volume of approximately 50 µL under a gentle stream of nitrogen.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for α-MGB): m/z 98 (molecular ion), 68, 41 (fragments to be confirmed).

Visualizations

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add Acetonitrile with IS (300 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10,000 x g, 10 min) p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 HPLC Separation (C18 Column) p6->a1 a2 Mass Spectrometry (ESI+) a1->a2 a3 Data Acquisition (MRM) a2->a3

Caption: Experimental workflow for the proposed LC-MS/MS method.

Method_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS lc_sens High Sensitivity (LOD ~1 ng/mL) lc_speed Fast Analysis (~5-10 min) lc_sens->lc_speed lc_prep Simple Sample Prep (PPT) lc_speed->lc_prep lc_no_deriv No Derivatization lc_prep->lc_no_deriv gc_sens Moderate Sensitivity (LOD ~0.34 µg/mL) gc_speed Slower Analysis (~15-20 min) gc_sens->gc_speed gc_prep More Complex Prep (LLE) gc_speed->gc_prep gc_volatility Requires Volatility gc_prep->gc_volatility

Caption: Comparison of key features of LC-MS/MS and GC-MS methods.

Discussion

LC-MS/MS: The primary advantage of the proposed LC-MS/MS method is its superior sensitivity and specificity, which is crucial for detecting low concentrations of α-MGB in plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The absence of a derivatization step further simplifies the workflow and reduces potential sources of error.

GC-MS: The GC-MS method offers a reliable and well-established alternative. While its sensitivity is lower than that of LC-MS/MS, it is sufficient for many applications. The liquid-liquid extraction procedure is more labor-intensive than protein precipitation but provides a clean extract. A key consideration for GC-MS is the requirement for the analyte to be volatile and thermally stable.

Conclusion

For researchers requiring high sensitivity and high-throughput quantification of α-Methylene-γ-butyrolactone in plasma, the proposed LC-MS/MS method is the recommended approach. The GC-MS method serves as a robust and viable alternative, particularly when the expected concentrations of α-MGB are within its linear range and high-throughput is not a primary concern. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

Assessing the Off-Target Reactivity of α-Methylene-γ-butyrolactone with Cellular Nucleophiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target reactivity of α-Methylene-γ-butyrolactone (α-MGB) with cellular nucleophiles. α-MGB is a reactive Michael acceptor found in many natural products and is of significant interest for its therapeutic potential.[1] However, its electrophilic nature raises concerns about off-target reactivity, which can lead to toxicity. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to aid in the assessment of α-MGB's reactivity profile compared to other electrophilic compounds.

Data Presentation: Comparative Reactivity of Michael Acceptors

The reactivity of Michael acceptors like α-MGB with nucleophiles can be quantified using various parameters, including second-order rate constants and empirically derived electrophilicity parameters. Below is a comparison of α-MGB with other common electrophiles.

Table 1: Comparison of Electrophilicity Parameters of Selected Michael Acceptors

CompoundStructureMayr's Electrophilicity Parameter (E)Reference
α-Methylene-γ-butyrolactone (α-MGB) alpha-Methylene-gamma-butyrolactone structure-19.4 [2]
N-Ethylmaleimide (NEM)N-Ethylmaleimide structure-17.5[2]
AcrylonitrileAcrylonitrile structure-22.7[2]
Methyl acrylateMethyl acrylate structure-22.6[2]
Phenyl acrylatePhenyl acrylate structure-20.5[2]

Note: The electrophilicity parameter (E) from the Mayr database provides a quantitative measure of the intrinsic reactivity of an electrophile. More negative values indicate lower electrophilicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of reactivity assessments.

Protocol 1: Determination of Second-Order Rate Constant for the Reaction of α-MGB with Glutathione (GSH)

This protocol describes a kinetic assay to determine the second-order rate constant of the reaction between α-MGB and the biologically relevant nucleophile, glutathione.

Materials:

  • α-Methylene-γ-butyrolactone (α-MGB)

  • Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer or plate reader capable of reading absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-MGB in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).

    • Prepare a stock solution of GSH in phosphate buffer (e.g., 10 mM).

    • Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mM).

  • Kinetic Measurement:

    • In a temperature-controlled cuvette or a 96-well plate, add phosphate buffer.

    • Add the GSH stock solution to a final concentration that is in excess of the α-MGB concentration (e.g., 1 mM).

    • Initiate the reaction by adding a small volume of the α-MGB stock solution to achieve the desired final concentration (e.g., 10-100 µM).

    • At various time points, take aliquots of the reaction mixture.

    • To each aliquot, add the DTNB solution. The DTNB will react with the remaining free GSH to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • The concentration of remaining GSH at each time point can be calculated using a standard curve of known GSH concentrations reacted with DTNB.

    • Plot the natural logarithm of the GSH concentration versus time. For a pseudo-first-order reaction (with GSH in excess), this plot should be linear.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of α-MGB: k = k' / [α-MGB].

Protocol 2: Chemoproteomic Profiling of α-MGB Cellular Targets using Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a competitive chemoproteomics approach to identify the cellular protein targets of α-MGB by competing with a broad-spectrum cysteine-reactive probe.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • α-Methylene-γ-butyrolactone (α-MGB)

  • Iodoacetamide-alkyne probe (or other suitable cysteine-reactive probe)

  • Click chemistry reagents (e.g., biotin-azide, copper(I) catalyst, TBTA ligand)

  • Streptavidin beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • LC-MS/MS instrumentation and software for proteomic analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of α-MGB for a specified time.

  • Cell Lysis and Probe Labeling:

    • Harvest and lyse the cells in a suitable lysis buffer.

    • Treat the proteomes with the iodoacetamide-alkyne probe. The probe will react with cysteine residues that were not modified by α-MGB.

  • Click Chemistry and Protein Enrichment:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag to the alkyne-modified proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Reduce the captured proteins with DTT and alkylate with IAM to cap all cysteine residues.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Elute the tryptic peptides from the beads.

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Identify the peptides and proteins using a proteomics search engine.

    • Quantify the relative abundance of each identified peptide between the vehicle- and α-MGB-treated samples.

    • Proteins whose corresponding probe-labeled peptides are significantly decreased in abundance in the α-MGB-treated sample are considered potential targets of α-MGB.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the assessment of α-MGB's reactivity.

Signaling Pathway Diagrams

G cluster_1 Nucleus NFkB_nuc NF-κB DNA DNA (κB site) Transcription Pro-inflammatory Gene Transcription NFkB_active NFkB_active NFkB_active->NFkB_nuc Translocation aMGB aMGB IKK IKK IkB IkB NFkB NFkB

Caption: Inhibition of the NF-κB signaling pathway by α-MGB.

G cluster_1 Nucleus Nrf2_nuc Nrf2 ARE ARE Transcription Antioxidant Gene Expression (e.g., HO-1) Nrf2 Nrf2 Nrf2->Nrf2_nuc Translocation (dissociation from Keap1) aMGB aMGB Keap1 Keap1 Cul3 Cul3

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by α-MGB.

Experimental Workflow Diagram

G

Caption: Workflow for identifying cellular targets of α-MGB.

References

comparative study of the antimicrobial spectrum of synthetic vs. natural alpha-Methylene-gamma-butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities, including potent antimicrobial effects. This guide provides a comparative overview of the antimicrobial spectrum of naturally occurring α-methylene-γ-butyrolactones, primarily sesquiterpenoid lactones, and their synthetic counterparts. The information presented is collated from various experimental studies to aid in the research and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of α-methylene-γ-butyrolactones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of natural and synthetic α-methylene-γ-butyrolactones against various bacterial and fungal strains as reported in the scientific literature.

Note: The data presented below is compiled from multiple sources. Direct comparison of MIC values should be approached with caution due to variations in experimental methodologies, microbial strains, and testing conditions across different studies.

Table 1: Antimicrobial Spectrum of Natural α-Methylene-γ-butyrolactones (Sesquiterpenoid Lactones)
CompoundTarget MicroorganismMIC (µg/mL)Reference
CostunolideTrichophyton mentagrophytes62.5[1]
Trichophyton simii31.25[1]
Trichophyton rubrum 29631.25[1]
Epidermophyton floccosum125[1]
Curvularia lunata125[1]
EremanthinTrichophyton mentagrophytes125[1]
Trichophyton simii62.5[1]
Trichophyton rubrum 29662.5[1]
Aspergillus niger125[1]
Guaianolide Mix (12 & 13)Staphylococcus aureus62.5[2]
Pseudomonas aeruginosa46.8[2]
Escherichia coli125[2]
Enterococcus faecalis125[2]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideStaphylococcus aureus3.4[3]
Bacillus licheniformis3.1[3]
Escherichia fergusonii6.3[3]
Candida albicans0.26[3]
Candida parapsilosis0.31[3]
Table 2: Antimicrobial Spectrum of Synthetic α-Methylene-γ-butyrolactones
CompoundTarget MicroorganismMIC (µM)MIC (µg/mL)Reference
β,γ-Diaryl derivative 1lMethicillin-resistant Staphylococcus aureus (MRSA)3.0-[4][5]
β,γ-Diaryl derivative 1mMethicillin-resistant Staphylococcus aureus (MRSA)5.2-[4][5]
Allylamide derivative (Cpd 9)Mycobacterium bovis-12.5[6][7]
Allylamide derivative (Cpd 12)Mycobacterium bovis-6.25[6][7]
α-benzylidene-γ-lactone (5c-5)Botrytis cinerea18.89 (IC50)-
Benzothiophene derivative 2 (3-F-Ph)Rhizoctonia solani-0.94 (EC50)
Valsa mali-2.26 (EC50)[8]
Benzothiophene derivative 7 (4-Cl-Ph)Rhizoctonia solani-0.99 (EC50)[8]
Valsa mali-1.67 (EC50)[8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial studies. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method
  • Preparation of Microorganism Inoculum:

    • Bacterial or fungal strains are cultured on an appropriate agar medium.

    • A few colonies are transferred to a sterile saline solution or broth.

    • The suspension is adjusted to a specific turbidity, typically corresponding to a 0.5 McFarland standard, to achieve a standardized concentration of microorganisms.

  • Preparation of Test Compounds:

    • The synthetic or natural α-methylene-γ-butyrolactones are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microorganism suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

    • Control wells, including a growth control (no compound) and a sterility control (no inoculum), are included to ensure the validity of the assay.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Microorganism start->culture compound Prepare Serial Dilutions of Test Compound start->compound inoculum Prepare Standardized Inoculum culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate compound->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for determining antimicrobial susceptibility using the broth microdilution method.

Structure_Activity_Relationship cluster_core α-Methylene-γ-butyrolactone Core cluster_substituents Substituents cluster_activity Antimicrobial Activity core α-Methylene-γ-butyrolactone Ring (Essential for Activity) r1 Substituents at β and γ positions core->r1 Modification activity Modified Antimicrobial Spectrum and Potency r1->activity Influences

Caption: Structure-activity relationship of α-methylene-γ-butyrolactones.

Comparative Insights

  • Natural α-Methylene-γ-butyrolactones (Sesquiterpenoid Lactones): These compounds often exhibit a broad spectrum of activity, particularly against fungi.[1] Some also demonstrate potent activity against specific bacteria, including Gram-positive organisms.[2][3] The complexity of their natural structures can present challenges for synthesis and modification.

  • Synthetic α-Methylene-γ-butyrolactones: Synthetic approaches allow for the systematic modification of the core lactone structure, leading to the development of compounds with enhanced potency and selectivity against specific pathogens. For instance, the introduction of aryl moieties at the β and γ positions has been shown to yield compounds with significant activity against multidrug-resistant bacteria like MRSA.[4][5] Furthermore, synthetic derivatives have been optimized for activity against phytopathogenic fungi, indicating their potential in agricultural applications.

References

Safety Operating Guide

Proper Disposal of alpha-Methylene-gamma-butyrolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of alpha-Methylene-gamma-butyrolactone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties to ensure safe disposal. This chemical is a flammable liquid and vapor that may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[1][2][3] Adherence to the following procedural guidance is critical for minimizing risks and environmental impact.

Hazard and Safety Information

Proper handling and disposal of this compound require a clear understanding of its hazard classifications and necessary safety precautions.

Hazard ClassificationGHS CodesPrecautionary Statements
Flammable Liquid H226Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]
Skin Sensitization H317May cause an allergic skin reaction.[1][2][3] Wear protective gloves and clothing.[2][3]
Aquatic Hazard (Chronic) H412Harmful to aquatic life with long lasting effects.[1] Avoid release to the environment.
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Serious Eye Damage H318Causes serious eye damage.[4] Wear eye protection/face protection.[4]

Step-by-Step Disposal Protocol

The disposal of this compound waste is classified as hazardous and must be conducted in accordance with all local, state, and federal environmental regulations.[3][5] The primary recommended method of disposal is incineration by a licensed professional waste disposal service.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or glasses.[1]

  • Hand Protection: Use impervious gloves.[1]

  • Skin and Body Protection: Wear appropriate protective work clothing to prevent skin contact.

  • Ventilation: All handling of waste should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]

2. Waste Collection and Storage:

  • Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be kept tightly closed when not in use.[1][5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (flammable, irritant).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1] The storage area should be away from heat, sparks, and incompatible materials such as strong acids, strong bases, and oxidizing agents.[6][7]

3. Spill and Leak Management:

  • Containment: In the event of a spill, prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1][5]

  • Cleanup: Absorb the spill with an inert, non-combustible material (e.g., dry sand or earth) and place it into a suitable, closed container for disposal.[1][5]

  • Ventilation: Ensure adequate ventilation during cleanup.

4. Final Disposal Procedure:

  • Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5][7]

  • Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of the contaminated container as hazardous waste through the same professional service.[3]

Experimental Protocols Cited: The safety data sheets referenced for this disposal guide do not contain detailed experimental protocols for laboratory procedures using this compound. For specific experimental methodologies, please refer to relevant chemical synthesis and biological assay literature.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Keep Container Tightly Closed C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact Licensed Waste Disposal Service F->G H Arrange for Professional Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling alpha-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of α-Methylene-γ-butyrolactone (CAS No. 547-65-9), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this compound.

Chemical and Physical Properties

A summary of the key quantitative data for α-Methylene-γ-butyrolactone is presented below for easy reference.

PropertyValueReference
Molecular FormulaC₅H₆O₂[1]
Molecular Weight98.1 g/mol [1]
Boiling Point88 - 92 °C / 190 - 198 °F[1]
Flash Point37 °C / 98.6 °F[1]
Specific Gravity (20/20)1.12[2]
AppearanceColorless to Light yellow clear liquid[1][2]
OdorStench[1]

Hazard Identification and Classification

α-Methylene-γ-butyrolactone is classified with the following hazards:

  • Flammable Liquid and Vapour (Category 3) [1][3][4]

  • May cause an allergic skin reaction (Skin Sensitisation, Category 1) [1][3][4]

  • Harmful to aquatic life with long lasting effects (Chronic aquatic toxicity, Category 3) [3]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled [2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling α-Methylene-γ-butyrolactone.

Protection TypeSpecificationReference
Eye Protection Chemical safety goggles (European standard - EN 166).[1][4]
Hand Protection Impervious gloves.[3]
Skin and Body Appropriate protective work clothing.[3]
Respiratory For small scale/laboratory use, a half mask with an organic gases and vapours filter (Type A Brown conforming to EN140 or EN405) is recommended. For large scale or emergency use, a self-contained breathing apparatus (SCBA) should be used.[1][4][5]

Standard Operating Procedure for Safe Handling

Adherence to this step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

    • Ensure a safety shower and eye wash station are readily accessible.[3]

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][3][4]

  • Donning PPE :

    • Before handling the chemical, put on all required personal protective equipment as specified in the table above.

  • Chemical Handling :

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid inhalation of vapor or mist.[5]

    • Keep the container tightly closed when not in use.[3][5]

  • Post-Handling :

    • Wash hands and face thoroughly after handling.[3][6]

    • Remove and wash contaminated clothing before reuse.

    • Store the chemical in a cool, dry, and well-ventilated place, away from light, air, and moisture.[3] Recommended storage temperature is 2 - 8 °C.[3]

Emergency Procedures

Immediate and appropriate response during an emergency is critical.

First Aid Measures:

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[1][3][4]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][3]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][3]

Accidental Release Measures:

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

start Spill Detected evacuate Evacuate Personnel to Safe Areas start->evacuate Immediate Action ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE (Respiratory Protection, Gloves, Goggles) ventilate->ppe contain Contain Spillage (Use inert absorbent material like sand or earth) ppe->contain collect Collect and Place in Suitable, Closed Containers for Disposal contain->collect clean Clean the Affected Area collect->clean disposal Dispose of as Hazardous Waste clean->disposal end Spill Managed disposal->end

Caption: Workflow for managing a chemical spill of α-Methylene-γ-butyrolactone.

Disposal Plan

Proper disposal of α-Methylene-γ-butyrolactone and its contaminated materials is essential to prevent environmental harm and comply with regulations.

  • Unused Product : Dispose of the material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][5] Contact a licensed professional waste disposal service.[5]

  • Contaminated Packaging : Empty containers retain product residue and can be dangerous.[4] Dispose of this container to a hazardous or special waste collection point.[4]

  • Contaminated Materials : Absorbent materials used for spills and contaminated PPE should be placed in a suitable, closed container and disposed of as hazardous waste.[3][5]

Always observe all federal, state, and local environmental regulations for chemical disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methylene-gamma-butyrolactone
Reactant of Route 2
alpha-Methylene-gamma-butyrolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.